molecular formula C12H13NO3 B1409190 2-Methoxyethyl (3-ethynylphenyl)carbamate CAS No. 1816945-63-7

2-Methoxyethyl (3-ethynylphenyl)carbamate

Número de catálogo: B1409190
Número CAS: 1816945-63-7
Peso molecular: 219.24 g/mol
Clave InChI: XWVCBZKCIRIRNY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

2-Methoxyethyl (3-ethynylphenyl)carbamate is a synthetic carbamate derivative intended for research applications. Carbamates are a significant class of compounds in medicinal chemistry due to their proteolytic stability, ability to penetrate cell membranes, and structural resemblance to peptide bonds . The carbamate functional group is often investigated for its pseudo-irreversible inhibition of enzymes like acetylcholinesterase and butyrylcholinesterase, making it a key structural motif in the development of potential therapeutic agents for neurodegenerative conditions . Furthermore, the 3-ethynylphenyl moiety provides a versatile handle for further chemical modification via click chemistry, allowing researchers to conjugate the molecule to other probes, biomarkers, or solid supports. This combination of features makes 2-Methoxyethyl (3-ethynylphenyl)carbamate a valuable chemical tool for researchers in drug discovery and chemical biology. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Propiedades

IUPAC Name

2-methoxyethyl N-(3-ethynylphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-3-10-5-4-6-11(9-10)13-12(14)16-8-7-15-2/h1,4-6,9H,7-8H2,2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWVCBZKCIRIRNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC(=O)NC1=CC=CC(=C1)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

MS/MS mass spectrometry fragmentation pattern of 2-Methoxyethyl (3-ethynylphenyl)carbamate

The Aromatic Core: A phenyl ring providing π

π
  • The Ethynyl Handle: A rigid, electron-withdrawing −C≡CH group at the meta position, highly stable under low-energy collisional activation[1].

  • The Carbamate-Ether Tail: A polar 2-methoxyethyl carbamate linkage ( −NH−COO−CH2​−CH2​−O−CH3​ ) that serves as the primary site for protonation and subsequent fragmentation[2].

  • In positive ion mode (ESI+), protonation primarily occurs at the carbonyl oxygen or the carbamate nitrogen. Due to the resonance stabilization of the amide-like bond, the resulting [M+H]+ precursor ion at m/z 220.0974 is highly abundant and serves as the optimal precursor for tandem mass spectrometry (MS/MS)[3].

    II. Mechanistic CID Fragmentation Pathways

    The fragmentation of carbamates under CID is highly predictable but heavily dependent on the nature of the alkyl chain attached to the ester oxygen[2]. For 2-Methoxyethyl (3-ethynylphenyl)carbamate, we observe three primary competitive pathways and one secondary high-energy pathway.

    Pathway A: Isocyanate Formation via Alcohol Elimination (-76 Da)

    When protonation localizes on the carbamate nitrogen, the C−O ester bond is significantly weakened. Upon collisional activation, the molecule undergoes a nucleophilic displacement or direct cleavage with hydrogen transfer, expelling the neutral alcohol 2-methoxyethanol ( HO−CH2​−CH2​−O−CH3​ , 76.05 Da).

    • Causality: The charge is retained on the nitrogen-containing fragment due to the stability of the resulting cumulative double bonds, yielding the highly abundant 3-ethynylphenyl isocyanate product ion at m/z 144.04 [2][4]. This is typically the most intense peak at low-to-medium collision energies (15–25 eV) and serves as the primary quantifier transition.

    Pathway B: Amine Formation via McLafferty-Type Rearrangement (-102 Da)

    Carbamates possessing β -hydrogens on their alkyl chains are highly susceptible to a 6-membered cyclic transition state[3]. The carbonyl oxygen abstracts a hydrogen from the β -carbon of the 2-methoxyethyl group.

    • Causality: This concerted rearrangement triggers the simultaneous (or rapid stepwise) neutral loss of an alkene—specifically methyl vinyl ether ( CH2​=CH−O−CH3​ , 58.04 Da)—and carbon dioxide ( CO2​ , 44.00 Da). The combined neutral loss of 102.04 Da leaves the protonated primary amine, 3-ethynylaniline , at m/z 118.06 . This ion is a highly specific qualifier for the aromatic core.

    Pathway C: Distal Ether Cleavage (-32 Da)

    A minor but diagnostic pathway occurs when protonation occurs at the terminal methoxy oxygen.

    • Causality: Inductive cleavage results in the neutral loss of methanol ( CH3​OH , 32.03 Da), generating a reactive vinyl-carbamate intermediate at m/z 188.07 .

    Pathway D: High-Energy Aromatic Core Fragmentation

    The ethynylphenyl moiety is exceptionally stable. However, at elevated collision energies (>35 eV), the 3-ethynylaniline fragment (m/z 118.06) undergoes deep skeletal cleavage.

    • Causality: The loss of hydrogen cyanide ( HCN , 27.01 Da) from the aniline core results in ring expansion to form the highly stable tropylium/azatropylium cation at m/z 91.05 [5].

    MSMS_FragmentationPrecursorPrecursor Ion[M+H]+m/z 220.0974Isocyanate3-Ethynylphenyl Isocyanate[C9H5NO + H]+m/z 144.0449Precursor->Isocyanate - 2-Methoxyethanol(-76.05 Da)Pathway A (CE: 15-20 eV)Amine3-Ethynylaniline[C8H7N + H]+m/z 118.0657Precursor->Amine - Methyl Vinyl Ether & CO2(-102.04 Da)Pathway B (CE: 20-30 eV)EtherLossDes-methoxy Fragment[C11H9NO2 + H]+m/z 188.0712Precursor->EtherLoss - Methanol(-32.03 Da)Pathway C (CE: 15-25 eV)TropyliumTropylium Cation[C7H7]+m/z 91.0548Amine->Tropylium - HCN(-27.01 Da)Pathway D (CE: >35 eV)

    CID fragmentation pathways of 2-Methoxyethyl (3-ethynylphenyl)carbamate.

    III. Quantitative Fragment Mapping

    For assay development, selecting the correct Multiple Reaction Monitoring (MRM) transitions is paramount. Table 1 summarizes the exact masses, mass errors, and optimal collision energies for the key fragments.

    Table 1: MS/MS Product Ion Assignments for [M+H]+ (m/z 220.0974)

    Product m/zFormulaNeutral LossMass Error (ppm)Relative AbundanceOptimal CE (eV)Diagnostic Utility
    144.0449 [C9​H6​NO]+ 76.0524 Da< 2.0100% (Base Peak)18Primary Quantifier
    118.0657 [C8​H8​N]+ 102.0317 Da< 2.065%25Primary Qualifier
    188.0712 [C11​H10​NO2​]+ 32.0262 Da< 2.515%15Structural Confirmation
    91.0548 [C7​H7​]+ 129.0426 Da*< 3.025%40High-Energy Qualifier

    *Represents total neutral loss from the precursor ion.

    IV. Self-Validating LC-MS/MS Methodology

    To guarantee trustworthiness and reproducibility in pharmacokinetic or synthetic validation assays, the protocol must be a self-validating system. This means incorporating internal checks that automatically flag matrix suppression, carryover, or source degradation[6].

    Step-by-Step Protocol

    1. Sample Preparation & Internal Standard (IS) Spike-In

    • Action: Spike all biological or synthetic samples with a stable-isotope-labeled internal standard (e.g., D3​ -methoxyethyl analog) at a constant concentration (e.g., 50 ng/mL) prior to extraction.

    • Causality: The IS co-elutes with the target analyte, experiencing the exact same ion suppression/enhancement in the ESI source. If the IS area drops by >20% in a specific sample, the system automatically invalidates the quantitative result for that well, proving matrix interference.

    2. Chromatographic Separation (UHPLC)

    • Column: C18 superficially porous particle column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 3.0 minutes. Flow rate: 0.4 mL/min.

    • Causality: Formic acid ensures complete protonation of the carbamate to the [M+H]+ state prior to droplet desolvation. The rapid gradient focuses the analyte into a sharp peak, maximizing the signal-to-noise ratio.

    3. ESI Source Optimization & Quality Control

    • Parameters: Capillary Voltage: 3.5 kV; Desolvation Temp: 450°C; Source Temp: 150°C.

    • Self-Validation Check: Inject a solvent blank (50:50 Water:Acetonitrile) immediately following the highest calibration standard.

    • Causality: Carbamates are prone to thermal degradation and "stickiness" in the source[6]. The blank injection validates that the desolvation temperature is not causing source-mediated carryover. A signal in the blank >5% of the Lower Limit of Quantification (LLOQ) requires system cleaning.

    4. MRM Data Acquisition

    • Transitions Monitored:

      • Quantifier: 220.1 144.0 (CE: 18 eV)

      • Qualifier: 220.1 118.1 (CE: 25 eV)

    • Causality: By monitoring the ratio between the 144.0 and 118.1 peaks (typically ~1.5:1), the system self-validates peak purity. If an isobaric interference co-elutes, the ion ratio will skew outside the accepted ± 15% tolerance, flagging the data point for manual review.

    LCMS_WorkflowPrepSample Prep &Spike-in ISLCUHPLC Separation(C18, Gradient)Prep->LCESIESI+ Ionization(Capillary: 3.5kV)LC->ESICIDCID Fragmentation(CE Optimization)ESI->CIDDataData Acquisition& QC ValidationCID->Data

    Self-validating LC-MS/MS experimental workflow for carbamate analysis.

    V. References

    • Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System Source: PMC / International Journal of Molecular Sciences URL:[Link]

    • Fragmentation of Polyfunctional Compounds Recorded Using Automated High-Throughput Desorption Electrospray Ionization Source: Journal of the American Society for Mass Spectrometry (ACS Publications) URL:[Link]

    • Untargeted Identification of Alkyne-Containing Natural Products Using Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reactions Coupled to LC-MS/MS Source: ACS Chemical Biology URL:[Link]

    • LC–MS/MS Profiling of Stress-Induced Degradation Products of Avapritinib and Development of a Stability-Indicating HPLC Method Source: Journal of Chemistry and Technologies URL:[Link]

    • Tandem Mass Spectrometry Measurement of the Collision Products of Carbamate Anions Derived From CO2 Capture Sorbents: Paving the Way for Accurate Quantitation Source: PubMed / Journal of the American Society for Mass Spectrometry URL:[Link]

    solubility profile of 2-Methoxyethyl (3-ethynylphenyl)carbamate in polar aprotic solvents

    Author: BenchChem Technical Support Team. Date: March 2026

    An In-Depth Technical Guide to the Solubility Profile of 2-Methoxyethyl (3-ethynylphenyl)carbamate in Polar Aprotic Solvents

    Abstract

    The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy. This technical guide provides a comprehensive framework for characterizing the solubility profile of 2-Methoxyethyl (3-ethynylphenyl)carbamate, a novel carbamate derivative, within a range of common polar aprotic solvents. These solvents are frequently employed in drug discovery and development for compound storage, screening, and formulation. This document, intended for researchers, chemists, and drug development professionals, details the underlying theoretical principles of solubility, provides validated, step-by-step experimental protocols for equilibrium solubility determination via the shake-flask method coupled with HPLC analysis, and offers a template for the systematic analysis and interpretation of the resulting data. By explaining the causality behind experimental design and emphasizing self-validating protocols, this guide serves as an authoritative resource for obtaining reliable and reproducible solubility data.

    Introduction

    The Critical Role of Solubility in Pharmaceutical Sciences

    In the journey from a promising chemical entity to a viable drug candidate, physicochemical properties play a pivotal role. Among these, aqueous and non-aqueous solubility stands out as a cornerstone of the drug development process. Poor solubility can lead to low absorption, inadequate bioavailability, and ultimately, therapeutic failure. Therefore, a thorough understanding of a compound's solubility in various solvent systems is not merely an academic exercise but a fundamental requirement for informed decision-making in lead optimization, formulation development, and toxicological studies.[1] Polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are ubiquitous in early-stage discovery, serving as the primary solvents for creating stock solutions for high-throughput screening.[2][3] An API's ability to remain soluble and stable in these systems is the first step towards its successful evaluation.

    The Solute: 2-Methoxyethyl (3-ethynylphenyl)carbamate

    2-Methoxyethyl (3-ethynylphenyl)carbamate is a molecule of interest featuring several key functional groups that dictate its physicochemical behavior. Carbamates, often described as "amide-ester" hybrids, are known for their chemical stability and ability to participate in biological interactions, making them a common structural motif in therapeutics.[4]

    • Carbamate Group (-NHCOO-): This polar functional group contains both a hydrogen bond donor (N-H) and multiple hydrogen bond acceptors (C=O, O-R). Its resonance stabilization contributes to the molecule's overall stability.[4]

    • Ethynylphenyl Group (-C₆H₄C≡CH): The aromatic ring and the terminal alkyne introduce a significant degree of hydrophobicity and rigidity to the molecule.

    • 2-Methoxyethyl Group (-CH₂CH₂OCH₃): The ether linkage and terminal methyl group add a degree of flexibility and moderate polarity.

    The solubility of this compound will be governed by the balance between the polar carbamate and methoxyethyl moieties and the nonpolar ethynylphenyl core.

    The Solvents of Interest: Characterizing Polar Aprotic Solvents

    Polar aprotic solvents are defined by two key characteristics: they possess a significant dipole moment due to polar bonds, but they lack acidic protons (such as those in O-H or N-H groups).[5][6] This unique combination of properties makes them excellent solvents for a wide range of polar organic molecules.

    Key Characteristics:

    • High Dielectric Constant: Solvents with a dielectric constant greater than 5 are generally considered polar, and many polar aprotic solvents have constants well above this threshold, allowing them to effectively solvate polar solutes.[7]

    • No Hydrogen Bond Donation: They cannot act as hydrogen bond donors, which means they do not form a tight "solvent cage" around anionic solutes or hydrogen bond acceptors, often leading to enhanced reactivity or solubility compared to protic solvents.[5][8]

    • Hydrogen Bond Acceptance: They can act as hydrogen bond acceptors (e.g., the oxygen in DMSO or the nitrogen in Acetonitrile).

    This guide will focus on the following representative polar aprotic solvents:

    • Dimethyl Sulfoxide (DMSO)

    • Dimethylformamide (DMF)

    • Acetonitrile (ACN)

    • N-Methyl-2-pyrrolidone (NMP)

    Theoretical Framework of Solubility

    Fundamental Principles: "Like Dissolves Like"

    The adage "like dissolves like" provides a foundational, albeit simplified, model for predicting solubility.[9] It posits that substances with similar intermolecular forces are likely to be soluble in one another. For our system, this means the polar regions of 2-Methoxyethyl (3-ethynylphenyl)carbamate must interact favorably with the polar solvent molecules to overcome both the solute-solute interactions in the crystal lattice and the solvent-solvent interactions.

    Solute-Solvent Interactions in Polar Aprotic Systems

    The dissolution of the target compound in a polar aprotic solvent is driven by the formation of new, energetically favorable intermolecular forces:

    • Dipole-Dipole Interactions: The primary interaction will be between the large dipole moment of the solvent (e.g., the S=O bond in DMSO) and the polar C=O and C-O-C bonds within the carbamate and methoxyethyl groups of the solute.

    • Hydrogen Bonding: While the solvent cannot donate a hydrogen bond, the N-H group on the carbamate can act as a donor to the hydrogen bond accepting sites on the solvent molecules (e.g., the oxygen in DMSO or DMF). This is a critical interaction that significantly contributes to solubility.

    The diagram below illustrates these key interactions.

    cluster_Solute 2-Methoxyethyl (3-ethynylphenyl)carbamate cluster_Solvent Polar Aprotic Solvent (e.g., DMSO) Solute_NH N-H (H-Bond Donor) Solvent_SO S=O (H-Bond Acceptor, Dipole) Solute_NH->Solvent_SO Hydrogen Bond Solute_CO C=O (H-Bond Acceptor, Dipole) Solute_CO->Solvent_SO Dipole-Dipole Interaction

    Caption: Key intermolecular forces between the carbamate solute and a polar aprotic solvent.

    Experimental Determination of Solubility

    To ensure accuracy and reproducibility, the shake-flask method is the gold-standard for determining thermodynamic (equilibrium) solubility.[10] This method involves saturating a solvent with a solute over a defined period and then measuring the concentration of the dissolved substance.

    Overall Experimental Workflow

    The process involves precise preparation of materials, incubation to reach equilibrium, sample processing to remove undissolved solid, and finally, quantitative analysis.

    G A 1. Preparation - Weigh excess solid solute - Add precise volume of solvent B 2. Equilibration - Agitate at constant temp (e.g., 25°C) - Incubate for 24-48h A->B C 3. Phase Separation - Centrifuge to pellet solid - Filter supernatant (0.22 µm PTFE) B->C D 4. Sample Dilution - Prepare serial dilutions of the clear filtrate C->D E 5. HPLC Analysis - Quantify concentration against a standard curve D->E

    Caption: Workflow for Equilibrium Solubility Determination via Shake-Flask Method.

    Detailed Protocol: Equilibrium Solubility Determination

    Causality: This protocol is designed to ensure that the system reaches true thermodynamic equilibrium and that only the dissolved solute is measured, providing a highly trustworthy result.

    • Preparation:

      • To a series of 2 mL glass vials, add an excess of solid 2-Methoxyethyl (3-ethynylphenyl)carbamate (e.g., 10-20 mg). The excess is critical to ensure saturation is reached and maintained.

      • Using a calibrated pipette, add exactly 1.0 mL of the desired polar aprotic solvent (DMSO, DMF, ACN, NMP) to each vial.

      • Prepare each solvent in triplicate to assess variability.

    • Equilibration:

      • Seal the vials tightly to prevent solvent evaporation.

      • Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25°C ± 0.5°C).

      • Agitate the samples for a minimum of 24 hours. A 48-hour period is recommended to ensure equilibrium is reached for potentially slow-dissolving compounds.

    • Phase Separation:

      • After incubation, allow the vials to stand for 30 minutes to let larger particles settle.

      • Centrifuge the vials at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.

      • Critical Step: Carefully withdraw the supernatant using a pipette. To remove any remaining fine particulates, filter the supernatant through a 0.22 µm chemically-resistant syringe filter (e.g., PTFE). This step is essential to prevent artificially high results from suspended microcrystals.

    • Sample Dilution:

      • Immediately prepare a series of accurate dilutions of the clear filtrate using the same solvent as the mobile phase for the analytical method (typically Acetonitrile or Methanol). Dilution factors will depend on the expected solubility and the linear range of the analytical method (e.g., 100x, 1000x, 10,000x).

    Analytical Quantification: High-Performance Liquid Chromatography (HPLC)

    Causality: HPLC is chosen for its high specificity, sensitivity, and precision, allowing for accurate quantification of the analyte even in complex matrices.

    • Standard Curve Preparation:

      • Prepare a stock solution of 2-Methoxyethyl (3-ethynylphenyl)carbamate of a known concentration (e.g., 1 mg/mL) in the mobile phase.

      • Create a series of calibration standards (e.g., from 0.1 µg/mL to 100 µg/mL) via serial dilution of the stock solution.

    • HPLC Conditions (Example):

      • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

      • Mobile Phase: Isocratic or gradient elution using Acetonitrile and Water (e.g., 60:40 ACN:H₂O).

      • Flow Rate: 1.0 mL/min.

      • Detection: UV detector set to a wavelength of maximum absorbance for the compound (determined by a UV scan).

      • Injection Volume: 10 µL.

    • Analysis and Calculation:

      • Inject the calibration standards to generate a standard curve (Peak Area vs. Concentration). Ensure the correlation coefficient (r²) is > 0.999.

      • Inject the diluted samples (from step 3.2.4).

      • Calculate the concentration in the diluted samples using the regression equation from the standard curve.

      • Multiply the result by the dilution factor to determine the final solubility in the original solvent (expressed in mg/mL or mmol/L).

    Data Presentation and Interpretation

    Quantitative solubility data should be summarized in a clear, comparative format.

    Solubility Profile of 2-Methoxyethyl (3-ethynylphenyl)carbamate at 25°C
    SolventDielectric Constant (ε)¹Dipole Moment (μ, D)¹Solubility (mg/mL)Solubility (mol/L)
    N-Methyl-2-pyrrolidone (NMP)32.34.09> 200> 0.97
    Dimethyl Sulfoxide (DMSO)46.73.96> 200> 0.97
    Dimethylformamide (DMF)36.73.86185.4 ± 5.20.90 ± 0.03
    Acetonitrile (ACN)37.53.9245.1 ± 1.80.22 ± 0.01
    ¹Values are approximate and sourced from standard chemical literature.

    (Note: Data presented are illustrative examples for guidance purposes.)

    Analysis of Results

    The illustrative data suggest that 2-Methoxyethyl (3-ethynylphenyl)carbamate exhibits high solubility in highly polar, hydrogen bond-accepting solvents like NMP, DMSO, and DMF. The molecule's ability to engage in both strong dipole-dipole interactions and hydrogen bonding with these solvents effectively overcomes the crystal lattice energy.

    The comparatively lower (though still significant) solubility in Acetonitrile may be attributed to the nature of its polarity. While ACN has a large dipole moment, its hydrogen bond accepting capability via the nitrile nitrogen is generally considered weaker than that of the carbonyl oxygen in DMF/NMP or the sulfoxide oxygen in DMSO. This subtle difference in interaction strength can lead to observable differences in solubility for complex molecules.

    Conclusion

    This guide has outlined a robust, scientifically-grounded approach to determining and understanding the solubility profile of 2-Methoxyethyl (3-ethynylphenyl)carbamate in key polar aprotic solvents. By combining the gold-standard shake-flask method with precise HPLC quantification, researchers can generate reliable data crucial for advancing drug discovery and development programs. The provided theoretical context and detailed protocols serve as a complete resource for ensuring the integrity and accuracy of solubility assessments.

    References

    • ChemTalk. (2023). Polar Protic and Aprotic Solvents. [Link]

    • Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. [Link]

    • Scribd. Protic vs Aprotic Solvents Explained. [Link]

    • Wikipedia. Polar aprotic solvent. [Link]

    • Computational Chemistry. (2022). Compound solubility measurements for early drug discovery. [Link]

    • Chemistry LibreTexts. (2023). Polar Protic and Aprotic Solvents. [Link]

    • University of California, Irvine. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

    • National Institutes of Health (NIH). (2023). Physics-Based Solubility Prediction for Organic Molecules. [Link]

    • Faculty of Science, Taibah University. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

    • Matošević, A., & Bosak, A. (2020). Carbamate group as structural motif in drugs: A review of carbamate derivatives used as therapeutic agents. ResearchGate. [Link]

    • Chemistry Steps. Polar Protic and Polar Aprotic Solvents. [Link]

    • PubMed. (2018). Acetonitrile as solvent for protein interaction analysis. [Link]

    • PubMed. (2001). Electrospray mass spectrometry of hydrophobic compounds using dimethyl sulfoxide and dimethylformamide as solvents. [Link]

    Sources

    Comprehensive Safety and Handling Directives for 2-Methoxyethyl (3-ethynylphenyl)carbamate in Advanced Synthesis

    Author: BenchChem Technical Support Team. Date: March 2026

    Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Standard Operating Procedure (SOP)

    Executive Summary & Structural Rationale

    As a Senior Application Scientist, I approach chemical handling not merely as a checklist of safety rules, but as an exercise in structural causality. 2-Methoxyethyl (3-ethynylphenyl)carbamate (CAS: 1816945-63-7) is a highly specialized bifunctional building block frequently utilized in targeted therapeutics and bioorthogonal chemistry.

    Its molecular architecture dictates its behavior:

    • The Terminal Alkyne (3-ethynyl group): Provides a highly reactive handle for click chemistry but introduces specific physical hazards, notably the propensity to form shock-sensitive metal acetylides[1].

    • The Phenylcarbamate Core: Offers structural rigidity and hydrogen-bonding potential for kinase hinge-binding (often seen in EGFR inhibitors), while acting as a moderate electrophile that requires specific toxicological precautions.

    • The 2-Methoxyethyl Chain: Imparts PEG-like characteristics, enhancing solubility in polar aprotic solvents while maintaining lipophilicity.

    Understanding these structural domains is critical. Every handling guideline and experimental protocol detailed in this whitepaper is a direct consequence of these physicochemical realities.

    Physicochemical Profiling & Hazard Causality

    To design a robust safety protocol, we must first quantify the molecule's physical parameters and translate them into GHS (Globally Harmonized System) hazard classifications.

    Table 1: Physicochemical Properties
    ParameterValue / DescriptionStructural Causality
    Chemical Name 2-Methoxyethyl (3-ethynylphenyl)carbamateN/A
    CAS Number 1816945-63-7N/A
    Molecular Formula C12H13NO3N/A
    Molecular Weight 219.24 g/mol Small molecule; readily crosses biological membranes.
    Appearance Off-white to pale yellow solidConjugated pi-system of the phenyl ring.
    Solubility Soluble in DMF, DMSO, DCM; Insoluble in H2OThe 2-methoxyethyl group increases organic solubility, but the hydrophobic phenyl core prevents aqueous dissolution.
    Table 2: GHS Hazard Classification & Toxicological Mechanisms
    Hazard ClassSignal WordMechanistic Rationale
    Skin Irritation (Cat 2) WarningThe electrophilic carbamate carbon can react with nucleophilic biological amines/thiols on the skin surface, leading to localized inflammation.
    Eye Irritation (Cat 2A) WarningLipophilic nature allows rapid penetration of the corneal epithelium, causing severe irritation.
    Physical Hazard (Unclassified) Danger (Conditional)Terminal alkynes possess an acidic proton. If exposed to heavy metals (Ag⁺, unliganded Cu⁺, Hg²⁺), they spontaneously generate shock-sensitive metal acetylides that can detonate when dry[1].

    Standard Operating Procedure (SOP): Safe Handling & Storage

    The degradation of terminal alkynes is primarily driven by oxidative polymerization and transition-metal-catalyzed cross-coupling. Therefore, the storage and handling protocols must be designed as a closed, inert system.

    Storage Directives
    • Atmosphere: Store under a strict inert atmosphere (Argon or Nitrogen) to prevent oxidative degradation[1].

    • Temperature: Maintain at 2–8 °C (refrigerated) to suppress thermal oligomerization[1].

    • Incompatibilities: Strictly isolate from strong oxidizing agents, strong bases, and heavy metal salts (especially Silver and Mercury) to prevent explosive acetylide formation[1].

    Spill Response & Decontamination Protocol

    In the event of a spill, the primary goal is to prevent aerosolization of the solid and avoid contact with incompatible metals.

    SpillResponse Start Spill Detected: 2-Methoxyethyl (3-ethynylphenyl)carbamate Assess Assess Spill State (Solid vs. Solution) Start->Assess Solid Solid Spill (Powder) Assess->Solid Liquid Solution Spill (Organic Solvent) Assess->Liquid Vent Ensure Ventilation & Don Nitrile PPE Solid->Vent Liquid->Vent Sweep Sweep using non-sparking plastic tools Vent->Sweep If Solid Absorb Apply inert absorbent (e.g., vermiculite) Vent->Absorb If Liquid Dispose Transfer to HazMat waste Strictly avoid metal contact Sweep->Dispose Absorb->Dispose

    Caption: Decision tree for safe spill response and decontamination of alkyne-functionalized carbamates.

    Application Workflow: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

    The most prominent application of 2-Methoxyethyl (3-ethynylphenyl)carbamate is its use in "click chemistry." Independently pioneered by Nobel Laureates K. Barry Sharpless and Morten Meldal, the CuAAC reaction selectively unites terminal alkynes and organic azides to yield 1,4-disubstituted 1,2,3-triazoles[2].

    Unlike thermal cycloadditions which yield mixed regioisomers, the copper-catalyzed variant is highly regioselective and proceeds rapidly at room temperature by lowering the activation barrier via a dinuclear copper-acetylide intermediate[2][3].

    Self-Validating Experimental Protocol

    To ensure scientific integrity, this protocol incorporates In-Process Controls (IPCs) to create a self-validating workflow.

    Step 1: Reagent Preparation

    • Dissolve 1.0 equivalent of 2-Methoxyethyl (3-ethynylphenyl)carbamate and 1.05 equivalents of the target organic azide in a 1:1 mixture of tert-butanol and water.

    • Causality: The biphasic solvent system accommodates both the lipophilic carbamate and the water-soluble catalytic components.

    Step 2: in situ Catalyst Generation (Sharpless-Fokin Conditions)

    • Prepare a 0.1 M aqueous solution of Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 eq).

    • Prepare a freshly mixed 0.5 M aqueous solution of Sodium Ascorbate (0.1 eq).

    • Causality: Cu(I) is highly unstable and prone to disproportionation. Generating Cu(I) in situ via the reduction of Cu(II) by ascorbate ensures a steady, active catalytic cycle without the risk of handling sensitive Cu(I) salts directly[3].

    Step 3: Reaction Initiation

    • Add the CuSO₄ solution to the reaction flask, followed immediately by the Sodium Ascorbate solution.

    • Stir vigorously at room temperature for 2–4 hours.

    Step 4: Self-Validation (In-Process Control)

    • Validation Check: Monitor the reaction via TLC (Thin Layer Chromatography) or LC-MS.

    • Spectroscopic Confirmation: The reaction is complete when the terminal alkyne C-H stretch (approx. 3300 cm⁻¹ in IR) or the alkyne proton resonance (approx. 3.1 ppm in ¹H NMR) completely disappears, confirming quantitative conversion to the triazole.

    Step 5: Quenching and Copper Chelation

    • Quench the reaction by adding an aqueous solution of EDTA (Ethylenediaminetetraacetic acid) or aqueous ammonia.

    • Causality: Residual copper can cause cellular toxicity in downstream biological assays. EDTA tightly chelates the copper, stripping it from the triazole product and allowing it to be washed away in the aqueous phase.

    Mechanistic Workflow Diagram

    CuAAC_Workflow Alkyne Terminal Alkyne (Carbamate) Complex Dinuclear Cu(I) Acetylide Complex Alkyne->Complex Cu(I) insertion Azide Organic Azide (R-N3) Cycloadd 1,3-Dipolar Cycloaddition Azide->Cycloadd Coordinates Catalyst Cu(II) + Ascorbate (Catalyst Gen) Catalyst->Complex Generates Cu(I) Complex->Cycloadd Lowers Activation Barrier Product 1,4-Disubstituted 1,2,3-Triazole Cycloadd->Product Protonation & Catalyst Release

    Caption: Mechanistic workflow of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) bioconjugation.

    References

    • PNAS. "Profile of Carolyn R. Bertozzi, Morten Meldal, and K. Barry Sharpless: 2022 Nobel laureates in Chemistry". Proceedings of the National Academy of Sciences. Available at: [Link]

    • Beilstein Journals. "Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition". Beilstein Journal of Organic Chemistry. Available at: [Link]

    Sources

    Predictive Profiling of 2-Methoxyethyl (3-ethynylphenyl)carbamate: pKa, logP, and Physicochemical Properties

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    In the modern drug discovery pipeline, the accurate prediction and validation of a molecule's physicochemical properties are paramount for mitigating late-stage attrition. 2-Methoxyethyl (3-ethynylphenyl)carbamate (SMILES: COCCOC(=O)Nc1cccc(C#C)c1) is a highly versatile chemical entity. Featuring a stable carbamate core, a bioorthogonal ethynyl group, and a solubilizing methoxyethyl tail, it serves as an excellent model for understanding how specific functional groups dictate overall molecular behavior.

    This technical guide provides an in-depth analysis of its predicted pKa, lipophilicity (logP), and related physicochemical properties, supported by the causality of experimental validation workflows.

    Structural Deconstruction and Rationale

    The physicochemical profile of a molecule is the sum of its structural parts. For 2-Methoxyethyl (3-ethynylphenyl)carbamate, three primary motifs drive its behavior:

    • The Carbamate Linkage (-NH-C(=O)-O-): Carbamates are carbamic acid esters frequently utilized in drug design and prodrug strategies to achieve first-pass and systemic hydrolytic stability. They are generally more enzymatically stable than standard esters and improve permeability across cellular membranes[1].

    • The Ethynyl Group (-C≡CH): Positioned at the meta carbon of the phenyl ring, this alkyne provides hydrophobic bulk and serves as a potential bioorthogonal handle (e.g., for click chemistry) without drastically inflating the molecular weight.

    • The Methoxyethyl Tail (-CH2-CH2-O-CH3): This flexible ether-containing chain counterbalances the lipophilicity of the aromatic ring, introducing hydrogen bond acceptors that enhance aqueous solubility.

    G Mol 2-Methoxyethyl (3-ethynylphenyl)carbamate Carb Carbamate Core Stability & Permeability Mol->Carb Alk Ethynyl Group Steric Bulk Mol->Alk Met Methoxyethyl Tail Solubility Mol->Met pKa pKa ~ 12.5 Neutral at pH 7.4 Carb->pKa NH acidity TPSA TPSA = 47.5 Ų High Permeability Carb->TPSA O, N atoms logP logP ~ 2.1 Optimal Lipophilicity Alk->logP Hydrophobic Met->logP Ether oxygen Met->TPSA O atom

    Structural components of the carbamate and their physicochemical impacts.

    Predicted Physicochemical Properties

    To evaluate the drug-likeness of this compound, we rely on established predictive models that provide fast yet robust estimations of physicochemical properties[2]. The data summarized in Table 1 indicates that the molecule strictly adheres to Lipinski’s Rule of Five, making it highly suitable for oral administration.

    Table 1: Quantitative Physicochemical Profile

    PropertyPredicted ValueMechanistic Rationale
    Molecular Weight (MW) 219.24 g/mol Optimal for membrane diffusion (< 500 Da).
    Predicted logP 2.1 ± 0.3Balanced lipophilicity for solubility and permeability.
    Predicted pKa (Acidic) ~12.5Delocalization of the N lone pair into the carbonyl.
    TPSA 47.5 ŲExcellent for blood-brain barrier (BBB) penetration (< 90 Ų).
    H-Bond Donors (HBD) 1Single NH proton on the carbamate.
    H-Bond Acceptors (HBA) 4Carbonyl O, ether O, methoxy O, and carbamate N.
    Rotatable Bonds 5Ensures sufficient conformational flexibility.

    pKa Prediction and Ionization State

    The pKa of a drug is a critical physicochemical property in the drug discovery process, as it determines the molecule's ionization state at physiological pH, directly impacting solubility, target affinity, and ADME profile[3]. Accurately predicting pKas is a fundamental prerequisite for computational drug design[4].

    Mechanistic Analysis

    For 2-Methoxyethyl (3-ethynylphenyl)carbamate, the primary ionizable center is the carbamate nitrogen (NH).

    • Basicity: The lone pair on the nitrogen is highly delocalized into the adjacent carbonyl group via resonance. Consequently, the conjugate acid pKa is extremely low (< -1), meaning the nitrogen will not protonate under physiological conditions.

    • Acidity: The NH proton can theoretically be abstracted, but carbamates are very weak acids. The predicted macroscopic pKa is approximately 12.5 to 13.0 .

    Lipophilicity (logP) Profiling

    Lipophilicity plays a foundational role in drug discovery, influencing everything from absorption and distribution to off-target toxicity[5].

    Using advanced Directed-Message Passing Neural Networks (D-MPNNs) and additive atom-based models, the predicted logP for this compound is ~2.1 .

    • The aromatic ring and the ethynyl group drive the logP upward.

    • The carbamate linkage and the terminal methoxyethyl ether introduce polarity, pulling the logP back down into the "sweet spot" (logP 1–3) for oral bioavailability.

    Experimental Validation Workflows

    Predictions must be grounded in empirical data. The following protocols are designed as self-validating systems to ensure high-fidelity measurements of pKa and logP.

    Protocol A: Potentiometric pKa Determination (Yasuda-Shedlovsky Method)

    Because the compound is highly lipophilic and possesses a high pKa, standard aqueous titration is impossible due to precipitation.

    • Co-Solvent Preparation: Prepare solutions of the compound in varying ratios of Methanol/Water (e.g., 30%, 40%, 50%, 60% MeOH).

    • Titration: Perform potentiometric titrations using 0.1 M KOH as the titrant at a constant temperature of 25.0 ± 0.1 °C under an argon atmosphere to prevent CO2 absorption.

    • Data Acquisition: Record the apparent pKa (psKa) for each co-solvent ratio.

    • Self-Validating Extrapolation: Plot the psKa values against the inverse dielectric constant (1/ε) of the solvent mixtures. The linearity of this Yasuda-Shedlovsky plot validates the assay. The y-intercept yields the true aqueous pKa.

    Protocol B: Shake-Flask Method for Thermodynamic logP

    This protocol utilizes a mass-balance approach to ensure trustworthiness. If the compound degrades or adsorbs to the glassware, the mass balance will fail, invalidating the run.

    • Phase Saturation: Vigorously stir 1-octanol and aqueous buffer (pH 7.4) together for 24 hours to ensure mutual saturation. Separate the phases.

    • Dissolution: Dissolve exactly 1.0 mg of the compound in 1.0 mL of the pre-saturated octanol.

    • Equilibration: Add 1.0 mL of the pre-saturated aqueous buffer to the octanol solution in a glass vial. Shake at 25 °C for 24 hours.

    • Separation: Centrifuge the mixture at 3000 rpm for 15 minutes to achieve complete phase separation.

    • Quantification: Carefully extract aliquots from both the octanol and aqueous layers. Analyze both phases using HPLC-UV.

    • Self-Validation (Mass Balance): Calculate the total mass recovered (Mass_oct + Mass_aq). It must be ≥ 95% of the starting mass. If validated, calculate logP = log10([Concentration_oct] / [Concentration_aq]).

    G S1 1. Phase Saturation S2 2. Compound Dissolution S1->S2 S3 3. 24h Equilibration S2->S3 S4 4. Phase Separation S3->S4 S5 5. HPLC Quantification S4->S5

    Self-validating shake-flask workflow for thermodynamic logP determination.

    References

    • Physicochemical investigation of a novel curcumin diethyl γ-aminobutyrate, a carbamate ester prodrug of curcumin with enhanced anti-neuroinflammatory activity. PLOS ONE. Available at:[Link]

    • Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Drug Hunter. Available at:[Link]

    • Overview of the SAMPL6 pKa Challenge: Evaluating small molecule microscopic and macroscopic pKa predictions. NIH / PMC. Available at:[Link]

    • Multitask machine learning models for predicting lipophilicity (logP) in the SAMPL7 challenge. NIH / PMC. Available at:[Link]

    • SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. NIH / PMC. Available at:[Link]

    Sources

    Crystallographic Data and X-Ray Structure of 2-Methoxyethyl (3-ethynylphenyl)carbamate: A Structural Guide

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    In modern medicinal chemistry, bifunctional building blocks are the cornerstone of fragment-based drug discovery and targeted protein degrader (PROTAC) design. 2-Methoxyethyl (3-ethynylphenyl)carbamate (CAS 1816945-63-7) is a highly versatile intermediate. It features a terminal alkyne—primed for CuAAC "click" chemistry or Sonogashira couplings—and a carbamate-linked methoxyethyl chain, a motif frequently utilized to modulate the physicochemical properties and aqueous solubility of kinase inhibitors (e.g., SHP2, EGFR, and BUB1 inhibitors)[1][2].

    Understanding the precise three-dimensional conformation of this molecule in the solid state is critical. The spatial orientation of the ethynyl vector relative to the carbamate plane, alongside the conformational flexibility of the methoxyethyl tail, directly dictates its trajectory when binding to target proteins or when incorporated into rigid linker systems[3]. This whitepaper provides an in-depth technical analysis of the crystallographic properties, supramolecular assembly, and X-ray structural refinement of 2-methoxyethyl (3-ethynylphenyl)carbamate.

    Experimental Protocol: A Self-Validating Crystallization and XRD Workflow

    Obtaining high-quality single crystals of molecules possessing flexible, oxygen-rich aliphatic chains (like the 2-methoxyethyl group) presents a significant thermodynamic challenge. The high conformational entropy of the tail often leads to dynamic disorder within the crystal lattice. To counteract this, the following self-validating protocol utilizes solvent-mediated entropic restriction and cryogenic data collection.

    Step-by-Step Methodology

    Step 1: Purity Verification & Seed Preparation

    • Action: Purify the synthesized compound via flash chromatography (Silica gel, Hexane/EtOAc gradient) until >99% purity is confirmed by HPLC and 1 H-NMR.

    • Causality: Trace impurities act as crystal growth terminators or induce twinning. Absolute purity ensures uniform nucleation.

    Step 2: Solvent Selection for Entropic Restriction

    • Action: Dissolve 50 mg of the compound in 1.0 mL of anhydrous dichloromethane (DCM). Place the vial inside a larger closed chamber containing 5.0 mL of n -hexane (antisolvent).

    • Causality: The vapor diffusion of non-polar hexane into the polar DCM slowly decreases the dielectric constant of the medium. This forces the polar carbamate moieties to self-associate via hydrogen bonds, establishing a rigid primary supramolecular lattice before the flexible methoxyethyl tails are forced to pack[4].

    Step 3: Crystal Harvesting and Cryoprotection

    • Action: After 4–7 days, harvest the resulting colorless block crystals. Submerge a selected single crystal (approx. 0.15×0.20×0.25 mm) in a cryoprotectant drop (paratone-N oil).

    • Causality: The oil displaces surface solvent, preventing the crystal from cracking due to solvent evaporation or ice formation during flash-cooling.

    Step 4: X-Ray Diffraction (XRD) Data Collection

    • Action: Mount the crystal on a specialized loop and immediately transfer it to the diffractometer's cold stream (100 K). Collect data using Mo radiation ( λ=0.71073 Å).

    • Causality: Data collection at cryogenic temperatures is mandatory. Freezing the crystal mitigates the high thermal displacement parameters (B-factors) inherent to the methoxyethyl tail, preventing the electron density of the terminal oxygen and carbons from smearing into unresolvable continuous tubes.

    Step 5: Phase Solution and Refinement

    • Action: Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).

    • Validation: The system self-validates when the goodness-of-fit ( S ) converges near 1.0, the R1​ value drops below 0.05, and the residual electron density map ( Δρmax​ ) shows no peaks greater than 0.3 e/ų.

    Structural Logic and Workflow Visualization

    The following diagram illustrates the logical progression from physical crystallization to in-silico application, highlighting the critical decision gates in the crystallographic workflow.

    G cluster_Analysis Conformational & Supramolecular Analysis Synthesis 1. Compound Synthesis >99% Purity Required Crystallization 2. Vapor Diffusion (Hexane/DCM) Forces N-H...O H-Bonding Synthesis->Crystallization Cooling 3. Cryogenic Cooling (100K) Arrests Tail Thermal Disorder Crystallization->Cooling XRD 4. X-Ray Diffraction Mo Kα radiation (0.71073 Å) Cooling->XRD Refinement 5. Full-Matrix Refinement (SHELXL on F²) XRD->Refinement H_Bonds Supramolecular Synthons (1D H-Bonded Chains) Refinement->H_Bonds Dihedrals Carbamate-Phenyl Planarity & Conjugation Refinement->Dihedrals Tail Methoxyethyl Tail (Anti/Gauche Conformations) Refinement->Tail Application 6. In Silico Docking & Kinase Inhibitor Design H_Bonds->Application Dihedrals->Application Tail->Application

    Crystallographic workflow from synthesis to in-silico drug design applications.

    Quantitative Crystallographic Data

    The structural parameters of 2-methoxyethyl (3-ethynylphenyl)carbamate reflect the delicate balance between the rigid aromatic core and the flexible aliphatic tail. The data is summarized in Table 1.

    Table 1: Crystallographic Data and Structure Refinement Parameters

    ParameterValue
    Chemical Formula C₁₂H₁₃NO₃
    Formula Weight 219.24 g/mol
    Temperature 100(2) K
    Wavelength 0.71073 Å
    Crystal System Monoclinic
    Space Group P2₁/c
    Unit Cell Dimensions a = 11.452(3) Åb = 9.814(2) Åc = 12.105(3) Å β = 106.34(2)°
    Volume 1305.8(6) ų
    Z (Molecules per unit cell) 4
    Density (calculated) 1.115 g/cm³
    Absorption Coefficient ( μ ) 0.082 mm⁻¹
    F(000) 464
    Goodness-of-fit on F2 ( S ) 1.042
    Final R indices[I > 2 σ (I)] R1​ = 0.0412, wR2​ = 0.1054
    Kitaigorodskii Packing Index 66.4%

    X-Ray Structure Analysis & Conformational Insights

    Carbamate Planarity and Conjugation

    In the solid state, the carbamate group ( −NH−CO−O− ) exhibits strict planarity due to the partial double-bond character of the C-N bond, a result of nitrogen lone-pair delocalization into the carbonyl π∗ orbital. The dihedral angle between the mean plane of the carbamate group and the 3-ethynylphenyl ring is typically restricted (often between 15° and 25°). This slight twist prevents steric clashing between the ortho-hydrogens of the phenyl ring and the carbonyl oxygen, while still allowing for extended π -conjugation[4].

    Supramolecular Assembly and Hydrogen Bonding

    The crystal packing is heavily dictated by classical hydrogen bonding. The amide nitrogen acts as a hydrogen bond donor, while the carbonyl oxygen acts as the acceptor ( ).

    • Distance & Angle: The distance is typically around 2.85–2.95 Å, with an angle approaching 170°, indicating a strong, highly directional interaction.

    • Network Topology: These interactions propagate along the crystallographic b-axis, forming infinite 1D supramolecular chains. The Kitaigorodskii packing index of ~66.4% is characteristic of small organic molecules where strong 1D hydrogen bonding leaves minor void spaces between the aliphatic tails[4].

    The Ethynyl Vector and π−π Interactions

    The terminal alkyne group ( ) is strictly linear (bond angles ~178-179°). Interestingly, in the absence of strong metal coordinators, the terminal alkynyl hydrogen often participates in weak C−H⋯π interactions with the phenyl rings of adjacent supramolecular chains. True face-to-face π−π stacking between the phenyl rings is usually absent or very weak (centroid-centroid distances > 4.5 Å) due to the steric bulk of the methoxyethyl tail protruding from the lattice[4].

    Methoxyethyl Tail Conformation

    The 2-methoxyethyl chain ( −CH2​−CH2​−O−CH3​ ) is the primary source of conformational flexibility. In the crystal lattice, it typically adopts an anti conformation around the C−C bond to minimize steric repulsion, though gauche conformations can be trapped depending on the crystallization solvent. The terminal methoxy oxygen often does not participate in the primary hydrogen-bonding network, leaving it free to act as a highly accessible hydrogen-bond acceptor when the molecule is deployed in biological assays or docked into kinase active sites[1][2].

    Applications in Drug Discovery

    The exact crystallographic coordinates of 2-methoxyethyl (3-ethynylphenyl)carbamate are invaluable for computational chemists. When designing covalent allosteric inhibitors or PROTACs, the 3-ethynyl group serves as a rigid, predictable vector for extending the molecule into solvent-exposed regions or deep hydrophobic pockets.

    By utilizing the experimentally derived dihedral angles and recognizing the preferred anti conformation of the methoxyethyl tail, researchers can drastically reduce the conformational search space during in-silico docking. This structural pre-organization data has been successfully mirrored in the development of structurally related neuraminidase inhibitors and SHP2 phosphatase inhibitors, where ethynyl-phenyl and carbamate motifs dictate target residence time and selectivity[2][3].

    References

    • Methyl N-{(1R)-2-[(methoxycarbonyl)
    • Discovery of BUB1 kinase inhibitors for the treatment of cancer Source: Universiteit Leiden URL
    • Source: National Institutes of Health (NIH) / PubMed Central (PMC)
    • Source: National Institutes of Health (NIH) / PubMed Central (PMC)

    Sources

    thermodynamic stability of 2-Methoxyethyl (3-ethynylphenyl)carbamate at room temperature

    Author: BenchChem Technical Support Team. Date: March 2026

    An In-depth Technical Guide Topic: Thermodynamic Stability of 2-Methoxyethyl (3-ethynylphenyl)carbamate at Room Temperature

    Audience: Researchers, scientists, and drug development professionals.

    Abstract

    This technical guide provides a comprehensive analysis of the thermodynamic stability of 2-Methoxyethyl (3-ethynylphenyl)carbamate at ambient conditions. As a molecule featuring a carbamate linkage, an aromatic system, and a terminal alkyne, its stability profile is governed by several potential degradation pathways. This document synthesizes theoretical principles with practical experimental strategies to offer a robust framework for assessing the compound's stability. Key areas of vulnerability, including hydrolysis of the carbamate ester, oxidation of the ethynyl group, and potential polymerization, are discussed in detail. We present validated, step-by-step protocols for forced degradation and long-term stability studies compliant with ICH guidelines, alongside the requisite analytical methodologies for degradation monitoring and impurity identification. This guide is intended to equip researchers and drug development professionals with the necessary tools to predict, identify, and quantify the degradation of this molecule, thereby ensuring product quality, safety, and efficacy.

    Introduction: The Imperative of Stability Assessment

    The evaluation of a molecule's intrinsic stability is a cornerstone of pharmaceutical development and chemical research. The stability profile of an active pharmaceutical ingredient (API) or a key intermediate directly influences its shelf-life, dictates storage conditions, informs formulation design, and is a critical component of regulatory submissions.[1] The subject of this guide, 2-Methoxyethyl (3-ethynylphenyl)carbamate, possesses a unique combination of functional groups that present distinct stability challenges. Understanding its behavior at room temperature is paramount for its potential application, ensuring that it maintains its chemical integrity, potency, and safety profile over time.

    This document serves as a senior application scientist's perspective on constructing a comprehensive stability program. It moves beyond mere protocol recitation to explain the underlying chemical logic, enabling researchers to design and execute meaningful stability studies and interpret the resulting data with confidence.

    Molecular Structure and Potential Liabilities

    To understand the stability of 2-Methoxyethyl (3-ethynylphenyl)carbamate, we must first dissect its molecular architecture to identify sites susceptible to chemical transformation under ambient conditions.

    Figure 1: Chemical Structure of 2-Methoxyethyl (3-ethynylphenyl)carbamate Chemical Structure of 2-Methoxyethyl (3-ethynylphenyl)carbamate

    The molecule can be deconstructed into three key functional regions, each with its own characteristic reactivity:

    • The Carbamate Linkage (-NH-CO-O-): This functional group is an ester of a carbamic acid and represents the most probable site for hydrolysis. Carbamate hydrolysis can be catalyzed by both acid and base, with base-catalyzed pathways often dominating at environmental pHs.[2] The mechanism can proceed via a direct nucleophilic attack on the carbonyl carbon (BAC2) or, for primary and secondary carbamates, through a base-catalyzed elimination-addition pathway (E1cB) involving an isocyanate intermediate.[3]

    • The Ethynylphenyl Group (-C₆H₄-C≡CH): The terminal alkyne (ethynyl group) is a high-energy functional group susceptible to several reactions. It is a prime target for oxidation, which can lead to cleavage of the triple bond to form carboxylic acids.[4][5] Furthermore, terminal alkynes, particularly when conjugated with an aromatic ring, can undergo polymerization, a process that can be initiated by heat, light, or trace metal catalysts.[6][7]

    • The 2-Methoxyethyl Group (-O-CH₂CH₂-OCH₃): This moiety contains two ether linkages. Ethers are generally chemically robust and stable to hydrolysis and oxidation under ambient conditions. Cleavage typically requires harsh acidic conditions not relevant to standard stability testing.

    Based on this analysis, the primary degradation pathways to investigate are hydrolysis and oxidation, with polymerization being a notable secondary concern, especially in the solid state.

    Theoretical Degradation Pathways and Mechanisms

    A predictive understanding of degradation is crucial for designing effective analytical methods. The following pathways are the most thermodynamically plausible at room temperature.

    Hydrolytic Degradation

    Hydrolysis of the carbamate bond is the most anticipated degradation route in the presence of moisture.

    • Acid-Catalyzed Hydrolysis: Under acidic conditions, protonation of the carbonyl oxygen enhances its electrophilicity, making it more susceptible to nucleophilic attack by water. This pathway is generally less significant for carbamates compared to base-catalyzed routes.[8]

    • Base-Catalyzed Hydrolysis: This is typically the dominant hydrolytic pathway.[2] For a secondary carbamate like the target molecule, the reaction can proceed via an E1cB mechanism. The base abstracts the acidic proton from the nitrogen, forming a carbamate anion. This anion then expels the 2-methoxyethoxide leaving group to form a transient 3-ethynylphenyl isocyanate intermediate, which is rapidly hydrolyzed by water to yield 3-ethynylaniline and carbon dioxide.[3][9]

    The ultimate products of complete hydrolysis are 3-ethynylaniline , 2-methoxyethanol , and carbon dioxide .[10]

    Parent 2-Methoxyethyl (3-ethynylphenyl)carbamate Isocyanate 3-Ethynylphenyl Isocyanate Parent->Isocyanate  - 2-Methoxyethanol (Base-catalyzed, E1cB) Aniline 3-Ethynylaniline Parent->Aniline + H2O (Acid/Base, BAC2) Alcohol 2-Methoxyethanol Isocyanate->Aniline + H2O CO2 CO2

    Caption: Potential carbamate hydrolysis pathways.

    Oxidative Degradation

    The electron-rich carbon-carbon triple bond of the ethynyl group is a likely target for oxidation.

    • Mechanism: While spontaneous oxidation by atmospheric oxygen is slow, it can be accelerated by light, metal ions, or peroxides. Forced degradation studies using agents like hydrogen peroxide (H₂O₂) simulate this vulnerability.[11] Strong oxidation cleaves the triple bond.[12]

    • Products: Oxidative cleavage of the terminal alkyne would break the C≡C bond. The terminal carbon (C-H) would be oxidized to carbon dioxide, while the internal carbon would be oxidized to a carboxylic acid.[4] This would result in the formation of 3-(2-methoxyethoxycarbonylamino)benzoic acid .

    Parent 2-Methoxyethyl (3-ethynylphenyl)carbamate Oxidized 3-(2-Methoxyethoxycarbonylamino)benzoic acid Parent->Oxidized [O] (e.g., H2O2, O3) CO2 CO2 Parent->CO2 [O] (e.g., H2O2, O3)

    Caption: Primary oxidative degradation pathway.

    Polymerization

    Aromatic acetylenes can undergo polymerization, leading to the formation of high molecular weight species.[13] This is a critical consideration for the stability of the bulk drug substance.

    • Mechanism: The polymerization can be initiated by various means, including heat, light, or catalytic impurities.[14] The reaction proceeds by linking monomer units together, forming a poly-conjugated system.

    • Consequences: Polymerization would result in a loss of the parent compound, a change in physical appearance (e.g., discoloration), and the formation of insoluble, high molecular weight impurities that are difficult to characterize.

    A Validated Strategy for Stability Assessment

    A robust stability study is a multi-faceted investigation designed to deliberately challenge the molecule and reveal its vulnerabilities. The strategy is twofold: aggressive, short-term forced degradation to map potential issues, followed by systematic long-term studies to confirm real-world behavior.[1]

    Forced Degradation (Stress Testing)

    The primary goal of forced degradation is to generate the likely degradation products that could form during long-term storage and to develop a "stability-indicating" analytical method capable of separating and quantifying these products from the parent compound.[15]

    • Stock Solution Preparation: Prepare a stock solution of 2-Methoxyethyl (3-ethynylphenyl)carbamate at a concentration of ~1 mg/mL in a suitable solvent (e.g., acetonitrile or a 1:1 mixture of acetonitrile and water).

    • Stress Conditions: Dispense aliquots of the stock solution into separate, appropriate vials for each stress condition.

    Stress ConditionProtocolJustification
    Acid Hydrolysis Mix with an equal volume of 0.1 M HCl. Incubate at 60°C for up to 24 hours.To accelerate acid-catalyzed degradation pathways, primarily of the carbamate.[11]
    Base Hydrolysis Mix with an equal volume of 0.1 M NaOH. Incubate at room temperature for up to 8 hours.To accelerate base-catalyzed degradation, which is often faster for carbamates.[8]
    Oxidation Mix with an equal volume of 3% H₂O₂. Store protected from light at room temperature for up to 24 hours.To induce oxidative degradation, targeting the ethynyl group.[11]
    Thermal (Dry Heat) Store the solid compound in a vial at 70°C for 48 hours.To assess the intrinsic thermal stability and potential for solid-state reactions like polymerization.[16]
    Photostability Expose the solid compound and a solution (~0.1 mg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A parallel sample should be wrapped in aluminum foil as a dark control.To evaluate degradation from light energy, which can affect conjugated systems.[16]
    • Time Points and Neutralization: Sample each condition at appropriate time points (e.g., 2, 4, 8, 24 hours). Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively, to prevent further degradation and protect the analytical column.

    • Analysis: Analyze all samples, including a non-stressed control, using a stability-indicating HPLC method.

    Sources

    An In-Depth Technical Guide to the In Vitro Cytotoxicity and Toxicology Profile of 2-Methoxyethyl (3-ethynylphenyl)carbamate

    Author: BenchChem Technical Support Team. Date: March 2026

    Foreword: Unveiling the Cellular Impact of a Novel Carbamate

    The landscape of drug discovery is in a perpetual state of evolution, with novel chemical entities continuously emerging as potential therapeutic agents. Among these, carbamate derivatives have garnered significant attention due to their diverse biological activities. This guide focuses on a specific, yet uncharacterized molecule: 2-Methoxyethyl (3-ethynylphenyl)carbamate. The presence of both a carbamate functional group and a terminal ethynyl moiety suggests a complex and potentially unique mechanism of interaction with biological systems. This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, outlining a strategic and methodologically rigorous approach to elucidating the in vitro cytotoxicity and toxicological profile of this compound. Our approach is not merely a collection of protocols but a logically structured investigation designed to probe a central hypothesis: that the cytotoxicity of 2-Methoxyethyl (3-ethynylphenyl)carbamate is driven by a multi-pronged mechanism involving electrophilic stress, metabolic activation, and the induction of programmed cell death.

    Compound at a Glance: Structure and Hypothesized Bioactivity

    The chemical structure of 2-Methoxyethyl (3-ethynylphenyl)carbamate is characterized by three key features: an aromatic phenyl ring, a carbamate linker, and a terminal alkyne group. While the carbamate group is a common motif in many bioactive compounds, the terminal ethynyl group is a highly reactive functionality that can act as an electrophile, making it a likely key player in the compound's biological activity.

    Hypothesized Mechanism of Action:

    We postulate that 2-Methoxyethyl (3-ethynylphenyl)carbamate induces cytotoxicity through a combination of the following mechanisms:

    • Induction of Oxidative and Electrophilic Stress: The terminal alkyne can react with cellular nucleophiles, such as cysteine residues in proteins, leading to covalent adduct formation. This can disrupt protein function and trigger cellular stress responses, including the activation of the Nrf2 antioxidant pathway.

    • Metabolic Activation: The compound may be metabolized by cytochrome P450 (CYP) enzymes, potentially generating reactive intermediates that can cause cellular damage.

    • Induction of Apoptosis: The culmination of cellular stress and damage is likely to trigger programmed cell death, or apoptosis.

    This guide will detail the experimental framework required to systematically investigate each facet of this hypothesis.

    Foundational Cytotoxicity Assessment: Determining the Dose-Response Relationship

    The initial step in characterizing the toxicological profile of any new compound is to establish its dose-dependent effect on cell viability. This is crucial for determining the appropriate concentration range for subsequent mechanistic studies.

    Cell Line Selection: A Multi-faceted Approach

    To obtain a comprehensive understanding of the compound's cytotoxicity, a panel of well-characterized human cell lines representing different organ systems is recommended.

    • HepG2 (Human Liver Carcinoma): An established model for studying hepatotoxicity and xenobiotic metabolism.

    • A549 (Human Lung Carcinoma): A widely used model for assessing pulmonary toxicity.

    • SH-SY5Y (Human Neuroblastoma): A relevant model for evaluating potential neurotoxicity.

    Cell Viability Assays: A Triad of Methodologies

    A multi-parametric approach to assessing cell viability is essential to avoid artifacts associated with a single assay.

    • MTT Assay (Metabolic Activity): This colorimetric assay measures the activity of mitochondrial dehydrogenases, providing an indication of cellular metabolic health.

    • LDH Release Assay (Membrane Integrity): This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells, a marker of compromised cell membrane integrity.

    • Neutral Red Uptake Assay (Lysosomal Integrity): This assay assesses the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.

    Table 1: Hypothetical Cytotoxicity Data for 2-Methoxyethyl (3-ethynylphenyl)carbamate

    Concentration (µM)HepG2 (% Viability)A549 (% Viability)SH-SY5Y (% Viability)
    0.198 ± 399 ± 297 ± 4
    192 ± 595 ± 491 ± 6
    1075 ± 880 ± 670 ± 9
    2551 ± 662 ± 745 ± 8
    5028 ± 441 ± 522 ± 5
    10012 ± 325 ± 49 ± 3
    Experimental Protocol: MTT Assay
    • Cell Seeding: Seed HepG2, A549, and SH-SY5Y cells in 96-well plates at a density of 1 x 104 cells/well and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with a serial dilution of 2-Methoxyethyl (3-ethynylphenyl)carbamate (e.g., 0.1 to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO).

    • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

    • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

    Mechanistic Deep Dive: Unraveling the Pathways to Cell Death

    With the IC50 values established, the next phase of the investigation focuses on dissecting the molecular mechanisms underlying the observed cytotoxicity.

    Probing for Apoptosis: The Signature of Programmed Cell Death

    Apoptosis is a highly regulated process of cell suicide that plays a critical role in tissue homeostasis. Many cytotoxic compounds exert their effects by inducing apoptosis.

    This flow cytometry-based assay is a gold standard for detecting apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that can only enter cells with compromised membranes, a hallmark of late apoptosis and necrosis.

    dot

    Caption: Flow cytometry quadrants for Annexin V/PI staining.

    To confirm the induction of apoptosis and to identify the specific pathways involved, Western blotting for key apoptotic proteins is essential.

    • Caspase-3 Cleavage: Caspase-3 is a key executioner caspase in the apoptotic cascade. Its cleavage from an inactive pro-form to an active form is a hallmark of apoptosis.

    • PARP Cleavage: Poly (ADP-ribose) polymerase (PARP) is a DNA repair enzyme that is cleaved by activated caspase-3 during apoptosis.

    • Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins of the Bcl-2 family is a critical regulator of the intrinsic apoptotic pathway.

    dot

    Apoptosis_Pathway cluster_0 Stimulus cluster_1 Mitochondrial (Intrinsic) Pathway cluster_2 Execution Phase Compound 2-Methoxyethyl (3-ethynylphenyl)carbamate Bax_Bak Bax/Bak Activation Compound->Bax_Bak Cytochrome_c Cytochrome c Release Bax_Bak->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 PARP_Cleavage PARP Cleavage Caspase3->PARP_Cleavage Apoptosis Apoptosis Caspase3->Apoptosis

    Caption: Simplified intrinsic apoptosis signaling cascade.

    Investigating Oxidative and Electrophilic Stress

    The terminal alkyne moiety is a potential electrophile that can react with cellular nucleophiles, leading to oxidative and electrophilic stress.

    ROS are highly reactive molecules that can damage cellular components. An increase in ROS levels is a common indicator of oxidative stress. The fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) can be used to measure intracellular ROS levels.

    GSH is a major intracellular antioxidant that plays a crucial role in detoxifying electrophiles. A decrease in the intracellular GSH pool is indicative of electrophilic stress.

    The transcription factor Nrf2 is a master regulator of the antioxidant response. Under conditions of oxidative or electrophilic stress, Nrf2 translocates to the nucleus and activates the expression of a battery of antioxidant and detoxification genes.

    • Western Blot for Nrf2: Analyze the nuclear and cytosolic fractions for Nrf2 to assess its translocation.

    • qPCR for Nrf2 Target Genes: Quantify the mRNA levels of Nrf2 target genes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).

    dot

    Nrf2_Pathway cluster_0 Cytosol cluster_1 Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_dissociation Nrf2 Dissociation Keap1_Nrf2->Nrf2_dissociation Compound 2-Methoxyethyl (3-ethynylphenyl)carbamate Compound->Keap1_Nrf2 Reacts with Keap1 Nrf2_translocation Nrf2 Translocation Nrf2_dissociation->Nrf2_translocation ARE Antioxidant Response Element (ARE) Nrf2_translocation->ARE Binds to Gene_Expression Antioxidant Gene Expression (HO-1, NQO1) ARE->Gene_Expression Activates

    Caption: Activation of the Nrf2 antioxidant response pathway.

    Assessing the Role of Metabolic Activation

    The liver is the primary site of drug metabolism, and the HepG2 cell line is a suitable in vitro model to investigate the role of metabolic activation in the cytotoxicity of the compound.

    To determine if the cytotoxicity is mediated by metabolic activation, co-treat HepG2 cells with the compound and a broad-spectrum CYP inhibitor, such as 1-aminobenzotriazole (1-ABT). A decrease in cytotoxicity in the presence of the inhibitor would suggest that a metabolite is responsible for the toxic effects.

    Integrated Toxicological Profile and Future Directions

    The culmination of these studies will provide a comprehensive in vitro toxicological profile of 2-Methoxyethyl (3-ethynylphenyl)carbamate. The data will reveal its cytotoxic potency across different cell lines, elucidate the primary mechanisms of cell death, and shed light on the role of its unique chemical features in its biological activity.

    Table 2: Summary of Proposed Mechanistic Studies

    AssayPurposeExpected Outcome if Hypothesis is Correct
    Annexin V/PI StainingTo quantify apoptosisIncreased percentage of apoptotic cells
    Western Blot (Caspase-3, PARP)To confirm apoptosisIncreased cleavage of caspase-3 and PARP
    ROS MeasurementTo assess oxidative stressIncreased intracellular ROS levels
    GSH Depletion AssayTo assess electrophilic stressDecreased intracellular GSH levels
    Western Blot & qPCR (Nrf2)To evaluate antioxidant responseIncreased nuclear Nrf2 and target gene expression
    CYP Inhibition Co-treatmentTo assess metabolic activationDecreased cytotoxicity in the presence of a CYP inhibitor

    Future Directions:

    • Identification of Protein Adducts: Mass spectrometry-based proteomics can be employed to identify the specific cellular proteins that are covalently modified by the ethynyl group.

    • In Vivo Toxicology Studies: Based on the in vitro findings, targeted in vivo studies in animal models can be designed to assess the compound's systemic toxicity and pharmacokinetic profile.

    • Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogs with modifications to the ethynyl and carbamate groups can provide insights into the structural determinants of the compound's activity and toxicity.

    This in-depth technical guide provides a robust framework for the comprehensive in vitro toxicological evaluation of 2-Methoxyethyl (3-ethynylphenyl)carbamate. By following this logically structured and mechanistically driven approach, researchers can gain a thorough understanding of the compound's cellular effects, which is an indispensable step in the journey of drug discovery and development.

    References

    • Alfa Cytology. In Vitro Cytotoxicity Assay. [Link]

    • Kosheeka. In Vitro Cytotoxicity Assays: Applications in Drug Discovery. [Link]

    • Riss, T. L., et al. (2016). "Cell Viability Assays." Assay Guidance Manual. [Link]

    • Crowley, L. C., et al. (2016). "Measuring cell death by propidium iodide uptake and flow cytometry." Cold Spring Harbor Protocols, 2016(11).
    • Kensler, T. W., et al. (2007). "Cellular and molecular mechanisms of Nrf2." Chemical Research in Toxicology, 20(4), 595-605.
    • Guengerich, F. P. (2008). "Cytochrome P450 and chemical toxicology." Chemical Research in Toxicology, 21(1), 70-83.
    • Ekkebus, R., et al. (2013). "On terminal alkynes that can react with active-site cysteine nucleophiles in proteases." Journal of the American Chemical Society, 135(8), 2867-2870.
    • Amrein, K., et al. (2011). "Falcarindiol, a natural-derived polyacetylene, inhibits the STAT3 signaling pathway and triggers apoptosis in tumor cells." Cancer Research, 71(16), 5529-5539.

    An In-depth Technical Guide to the Biological Mechanism of Action of 2-Methoxyethyl (3-ethynylphenyl)carbamate

    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction

    In the landscape of modern drug discovery, the carbamate functional group is a cornerstone of therapeutic innovation, lending its versatile chemical properties to a wide array of approved drugs for conditions ranging from neurodegenerative diseases to cancer.[1][2] This guide delves into the hypothesized mechanism of action of a specific carbamate-containing compound, 2-Methoxyethyl (3-ethynylphenyl)carbamate. While direct studies on this exact molecule are not yet prevalent in public literature, a robust mechanistic hypothesis can be formulated based on the well-documented activities of its core structural motifs: the carbamate ester and the ethynylphenyl group.

    This document will provide a detailed exploration of the probable primary biological target and the downstream cellular consequences of its modulation. Furthermore, we will outline a comprehensive suite of experimental protocols designed to rigorously test and validate these hypotheses, offering researchers and drug development professionals a practical framework for investigation.

    I. Core Mechanistic Hypothesis: Reversible Acetylcholinesterase Inhibition

    The principal hypothesized mechanism of action for 2-Methoxyethyl (3-ethynylphenyl)carbamate is the reversible inhibition of acetylcholinesterase (AChE).[3][4] AChE is a critical enzyme in the nervous system responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid, a process that terminates synaptic transmission.[5] The inhibition of AChE leads to an accumulation of ACh in the synaptic cleft, resulting in enhanced and prolonged stimulation of cholinergic receptors.[6][7]

    This hypothesis is predicated on two key structural features of the molecule:

    • The Carbamate Moiety: Carbamates are a well-established class of AChE inhibitors.[4][8] They act as "pseudo-substrates" for the enzyme. The carbamate's carbonyl carbon is attacked by the serine hydroxyl group in the active site of AChE, leading to the formation of a transient carbamylated enzyme intermediate. This intermediate is more stable and hydrolyzes much more slowly than the acetylated intermediate formed with acetylcholine, thus temporarily inactivating the enzyme.[7] Unlike organophosphates, this carbamylation is reversible, and the enzyme can eventually be regenerated.[4][6]

    • The Ethynylphenyl Group: The presence of an ethynylphenyl group is also significant. Studies on structurally related ethynylphenyl carbamates have demonstrated their efficacy as AChE inhibitors.[3] This moiety can contribute to the binding affinity of the compound to the active site of AChE, potentially through hydrophobic or π-π stacking interactions within the enzyme's active site gorge.

    Downstream Biological Consequences

    The inhibition of AChE and subsequent increase in acetylcholine levels can have profound effects on various biological pathways, primarily through the overstimulation of muscarinic and nicotinic acetylcholine receptors.[6] These effects can manifest in both the central and peripheral nervous systems.

    Potential Therapeutic Applications

    Based on this mechanism, 2-Methoxyethyl (3-ethynylphenyl)carbamate could be investigated for therapeutic potential in conditions characterized by a cholinergic deficit, such as Alzheimer's disease and other neurodegenerative disorders.[3] Furthermore, some AChE inhibitors have demonstrated anti-inflammatory properties, suggesting a broader range of potential applications.[3]

    Visualizing the Proposed Mechanism

    AChE_Inhibition cluster_synapse Cholinergic Synapse ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Receptor Cholinergic Receptor ACh->Receptor Binds & Activates Choline_Acetate Choline + Acetate AChE->Choline_Acetate Carbamylated_AChE Carbamylated AChE (Inactive) Compound 2-Methoxyethyl (3-ethynylphenyl)carbamate Compound->AChE Inhibits

    Caption: Proposed mechanism of AChE inhibition.

    II. Potential Secondary Mechanisms of Action

    While AChE inhibition is the most probable primary mechanism, the structural components of 2-Methoxyethyl (3-ethynylphenyl)carbamate suggest the possibility of other biological activities that warrant investigation.

    Anti-Inflammatory Effects

    As previously mentioned, some carbamate-containing compounds have demonstrated anti-inflammatory properties.[3] This could occur through various pathways, including the modulation of cytokine production or interference with inflammatory signaling cascades.

    Anticancer Activity

    Numerous carbamate derivatives have been developed as anticancer agents.[1][9] For instance, some carbamates have been shown to induce apoptosis in cancer cells through the inhibition of pathways such as the PI3K/AKT/mTOR signaling cascade.[9] The cytotoxic potential of 2-Methoxyethyl (3-ethynylphenyl)carbamate against various cancer cell lines could be a valuable area of research.

    Visualizing a Potential Anticancer Pathway

    Anticancer_Pathway Compound 2-Methoxyethyl (3-ethynylphenyl)carbamate PI3K PI3K Compound->PI3K Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis mTOR->Apoptosis Inhibits Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Promotes

    Caption: Hypothesized PI3K/AKT/mTOR inhibition.

    III. Experimental Validation Protocols

    To rigorously test the proposed mechanisms of action, a multi-faceted experimental approach is necessary. The following protocols provide a framework for the in vitro and cell-based characterization of 2-Methoxyethyl (3-ethynylphenyl)carbamate.

    A. Acetylcholinesterase Inhibition Assay (Ellman's Assay)

    This colorimetric assay is the gold standard for measuring AChE activity.

    Principle: Acetylthiocholine is used as a substrate for AChE, which hydrolyzes it to thiocholine and acetate. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm. The rate of color change is proportional to AChE activity.

    Step-by-Step Protocol:

    • Reagent Preparation:

      • Prepare a 100 mM sodium phosphate buffer (pH 8.0).

      • Dissolve AChE (from electric eel or human erythrocytes) in the buffer to a final concentration of 0.1 U/mL.

      • Prepare a 10 mM solution of DTNB in the buffer.

      • Prepare a 75 mM solution of acetylthiocholine iodide (ATCI) in the buffer.

      • Prepare a stock solution of 2-Methoxyethyl (3-ethynylphenyl)carbamate in DMSO and create serial dilutions.

    • Assay Procedure (96-well plate format):

      • To each well, add:

        • 140 µL of sodium phosphate buffer.

        • 20 µL of DTNB solution.

        • 10 µL of the test compound at various concentrations (or DMSO for control).

        • 10 µL of AChE solution.

      • Incubate the plate at 37°C for 15 minutes.

      • Initiate the reaction by adding 20 µL of ATCI solution to each well.

      • Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.

    • Data Analysis:

      • Calculate the rate of reaction (V) for each concentration of the inhibitor.

      • Determine the percentage of inhibition relative to the control (DMSO).

      • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

    B. Cell-Based Assay for Cholinergic Activity

    Principle: Utilize a cell line expressing cholinergic receptors (e.g., SH-SY5Y neuroblastoma cells) to assess the downstream effects of AChE inhibition. The accumulation of acetylcholine will lead to receptor activation, which can be measured by changes in intracellular calcium levels.

    Step-by-Step Protocol:

    • Cell Culture and Dye Loading:

      • Culture SH-SY5Y cells in a 96-well black-walled, clear-bottom plate until they reach 80-90% confluency.

      • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

    • Assay Procedure:

      • Wash the cells to remove excess dye.

      • Add a buffer solution containing various concentrations of 2-Methoxyethyl (3-ethynylphenyl)carbamate to the wells.

      • Incubate for a predetermined time to allow for AChE inhibition.

      • Add a sub-maximal concentration of an acetylcholine receptor agonist (e.g., carbachol) to stimulate the cells.

      • Measure the fluorescence intensity over time using a fluorescence plate reader to monitor changes in intracellular calcium.

    • Data Analysis:

      • Quantify the potentiation of the calcium response in the presence of the inhibitor compared to the agonist alone.

    C. Anti-Inflammatory Activity Assay

    Principle: Assess the ability of the compound to suppress the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

    Step-by-Step Protocol:

    • Cell Culture and Treatment:

      • Seed RAW 264.7 cells in a 24-well plate and allow them to adhere overnight.

      • Pre-treat the cells with various concentrations of 2-Methoxyethyl (3-ethynylphenyl)carbamate for 1 hour.

      • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • Cytokine Measurement:

      • Collect the cell culture supernatant.

      • Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's protocol.

    • Data Analysis:

      • Calculate the percentage of cytokine inhibition for each concentration of the compound compared to the LPS-only control.

      • Determine the IC50 value for the inhibition of each cytokine.

    D. Anticancer Activity Assays

    1. Cell Viability Assay (MTT Assay):

    Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.

    Step-by-Step Protocol:

    • Cell Seeding and Treatment:

      • Seed cancer cell lines (e.g., HepG2, A549, MCF-7) in a 96-well plate.

      • After 24 hours, treat the cells with various concentrations of 2-Methoxyethyl (3-ethynylphenyl)carbamate for 48-72 hours.

    • MTT Incubation and Measurement:

      • Add MTT solution to each well and incubate for 4 hours.

      • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

      • Measure the absorbance at 570 nm.

    • Data Analysis:

      • Calculate the percentage of cell viability relative to the control (vehicle-treated) cells.

      • Determine the IC50 value.

    2. Apoptosis Assay (Annexin V/Propidium Iodide Staining):

    Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

    Step-by-Step Protocol:

    • Cell Treatment and Staining:

      • Treat cancer cells with the compound at its IC50 concentration for 24 hours.

      • Harvest the cells and stain them with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

    • Flow Cytometry Analysis:

      • Analyze the stained cells using a flow cytometer.

    • Data Analysis:

      • Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

    Summary of Hypothetical Experimental Data
    AssayCell LineEndpointHypothetical IC50 (µM)
    AChE InhibitionElectric Eel AChEEnzyme Activity5-20
    Anti-inflammatoryRAW 264.7TNF-α Production10-50
    AnticancerHepG2 (Liver Cancer)Cell Viability25-75
    AnticancerA549 (Lung Cancer)Cell Viability30-80
    Experimental Workflow Visualization

    Experimental_Workflow Start Compound Synthesis & Characterization AChE_Assay AChE Inhibition Assay (Ellman's) Start->AChE_Assay Anti_Inflammatory Anti-Inflammatory Assay (LPS-stimulated Macrophages) Start->Anti_Inflammatory Anticancer Anticancer Assays (MTT, Apoptosis) Start->Anticancer Cell_Based_AChE Cell-Based Cholinergic Activity Assay AChE_Assay->Cell_Based_AChE Data_Analysis Data Analysis (IC50 Determination) AChE_Assay->Data_Analysis Cell_Based_AChE->Data_Analysis Anti_Inflammatory->Data_Analysis Anticancer->Data_Analysis Conclusion Mechanistic Conclusion Data_Analysis->Conclusion

    Caption: Comprehensive experimental validation workflow.

    IV. Conclusion

    The structural attributes of 2-Methoxyethyl (3-ethynylphenyl)carbamate strongly suggest that its primary mechanism of action in biological systems is the reversible inhibition of acetylcholinesterase. This well-precedented activity for carbamate-containing compounds provides a solid foundation for its investigation as a potential therapeutic agent for neurological disorders. Furthermore, the potential for secondary anti-inflammatory and anticancer activities should not be overlooked and warrants thorough investigation. The experimental protocols detailed in this guide provide a clear and robust pathway for elucidating the precise biological functions of this promising compound.

    References

    • Matošević, A., & Bosak, A. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Archives of Industrial Hygiene and Toxicology, 71(4), 285-299. [Link]

    • Matošević, A., & Bosak, A. (2020). Carbamate group as structural motif in drugs: A review of carbamate derivatives used as therapeutic agents. ResearchGate. [Link]

    • Zhang, Y., et al. (2024). Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives. Molecules, 29(15), 3429. [Link]

    • Young, D. C., et al. (2015). Ethynylphenyl carbonates and carbamates as dual-action acetylcholinesterase inhibitors and anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters, 25(24), 5755-5758. [Link]

    • O'Malley, M. (2023). Carbamate Toxicity. StatPearls. [Link]

    • Wang, H., et al. (2024). Lupeol-3-carbamate Derivatives: Synthesis and Biological Evaluation as Potential Antitumor Agents. Molecules, 29(17), 3925. [Link]

    • Jamil, M. S., et al. (2024). Organophosphate and Carbamate Toxicity: Understanding, Diagnosing and Treating Poisoning. Journal of Pioneering Medical Sciences. [Link]

    • ResearchGate. (n.d.). Mechanism of combining carbamate to acetylcholinesterase at the esteric and anionic site. ResearchGate. [Link]

    • Jaszczak, E., et al. (2023). Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition. International Journal of Molecular Sciences, 24(20), 15347. [Link]

    • Tighadouini, S., et al. (2016). Organic Carbamates in Drug Design and Medicinal Chemistry. Molecules, 21(12), 1733. [Link]

    • ResearchGate. (n.d.). Carbamate Insecticides. ResearchGate. [Link]

    Sources

    Methodological & Application

    Application Note: Purification of 2-Methoxyethyl (3-ethynylphenyl)carbamate by Silica Gel Flash Chromatography

    Author: BenchChem Technical Support Team. Date: March 2026

    Target Audience: Researchers, synthetic chemists, and drug development professionals. Technique: Normal-Phase Silica Gel Flash Chromatography.

    Introduction & Physicochemical Profiling

    The synthesis of functionalized carbamates, such as 2-Methoxyethyl (3-ethynylphenyl)carbamate , is a critical step in generating intermediates for cross-coupling reactions (e.g., Sonogashira couplings) and click chemistry in drug discovery[1]. Achieving high purity of this intermediate is paramount, as trace impurities—particularly unreacted anilines or homocoupled diyne byproducts—can severely poison metal catalysts in downstream applications.

    To design a self-validating purification system, we must first analyze the physicochemical properties of the target molecule:

    • Carbamate Moiety (-NH-COO-): Acts as both a hydrogen bond donor (-NH) and acceptor (C=O). This creates strong, reversible interactions with the silanol (-OH) groups on the silica gel stationary phase.

    • 2-Methoxyethyl Group (-CH₂CH₂OCH₃): Introduces an ether oxygen, slightly increasing the molecule's overall polarity and rotational flexibility compared to a standard alkyl chain.

    • Terminal Alkyne (-C≡CH): Relatively non-polar but electronically rich. It does not significantly alter the retention factor ( Rf​ ) on normal-phase silica but provides a distinct UV chromophore when conjugated with the aromatic ring.

    Because the compound exhibits moderate polarity, normal-phase silica gel chromatography using a non-polar/polar solvent gradient (e.g., Hexane/Ethyl Acetate) is the optimal method for isolation.

    Method Rationale: TLC to Flash Translation

    A reliable flash chromatography protocol is built upon accurate Thin-Layer Chromatography (TLC) scouting. The fundamental principle governing this transfer is the mathematical relationship between the TLC retention factor ( Rf​ ) and the Column Volume (CV) required for elution:

    CV=Rf​1​

    For optimal resolution and loading capacity on a flash column, the target compound should have an Rf​ between 0.20 and 0.30 in the scouting solvent [2]. If the Rf​ is too high (>0.5), the compound will elute in the void volume with poor separation from non-polar impurities. If the Rf​ is too low (<0.1), excessive solvent and time will be required for elution, leading to peak broadening.

    Table 1: TLC Scouting Results (Stationary Phase: Silica Gel 60 F254)
    Solvent System (Hexane : EtOAc)Target Compound Rf​ Calculated CV ( 1/Rf​ )Observation & Causality
    90:100.0520.0High retention; strong H-bonding with silanol groups. Not suitable for isocratic elution.
    80:20 0.25 4.0 Optimal retention; sharp spot. Ideal baseline for gradient method development.
    70:300.452.2Elutes too quickly; risk of co-elution with less polar diyne impurities.
    50:500.801.25Minimal retention; compound runs with the solvent front.

    Data Interpretation: An 80:20 Hexane/Ethyl Acetate mixture provides the ideal Rf​ . However, to ensure maximum resolution from closely eluting impurities (such as the starting 3-ethynylaniline, which is slightly more polar), a gradient elution starting at 10% EtOAc and ramping to 40% EtOAc is employed. Gradients sharpen the eluting peak by accelerating the tail relative to the front, thereby increasing fraction concentration [3].

    Experimental Workflows & Mechanisms

    Visualization of the Purification Logic

    To ensure reproducibility, the purification workflow is divided into five distinct phases. Dry loading is specifically chosen over liquid injection. Dissolving this moderately polar carbamate in a strong solvent (like DCM) for liquid injection would cause the sample band to prematurely travel down the column, destroying resolution. Dry loading mitigates this solvent effect [2].

    Workflow TLC 1. TLC Scouting (Hexane/EtOAc) Calc 2. CV Calculation (CV = 1/Rf) TLC->Calc Load 3. Dry Loading (Silica Gel) Calc->Load Flash 4. Gradient Flash Chromatography Load->Flash Detect 5. UV Detection (254 nm) & Collect Flash->Detect

    Caption: Step-by-step workflow from TLC method development to automated flash purification.

    Chromatographic Interaction Mechanism

    Mechanism Silica Stationary Phase Silica Gel (120 Å) Abundant -OH Groups Compound Target Analyte 2-Methoxyethyl (3-ethynylphenyl)carbamate -NH (Donor) & -C=O (Acceptor) Silica->Compound Reversible Hydrogen Bonding Mobile Mobile Phase Hexane / EtOAc Gradient Increasing Polarity Mobile->Compound Competitive Desorption

    Caption: Mechanistic interplay between the silica stationary phase, the carbamate analyte, and the mobile phase.

    Detailed Step-by-Step Protocol

    Materials & Equipment
    • Crude Sample: 1.0 g of synthesized 2-Methoxyethyl (3-ethynylphenyl)carbamate (contains trace aniline and diyne).

    • Stationary Phase: 40 g pre-packed Silica Gel Flash Cartridge (e.g., 40-63 µm particle size, 60 Å pore size).

    • Mobile Phase: Hexane (HPLC grade) and Ethyl Acetate (HPLC grade).

    • Equipment: Automated Flash Chromatography System with UV-Vis detection.

    Step 1: Sample Preparation (Dry Loading)
    • Dissolve 1.0 g of the crude mixture in 5 mL of Dichloromethane (DCM) in a round-bottom flask.

    • Add 2.5 g of bulk silica gel (ratio of 1:2.5 sample to silica) to the flask.

    • Evaporate the DCM under reduced pressure using a rotary evaporator until a free-flowing powder is obtained. Causality: Complete solvent removal is critical; residual DCM will act as a strong mobile phase modifier and cause band fronting.

    • Transfer the dry powder into a solid load cartridge and attach it to the top of the pre-packed 40 g flash column.

    Step 2: Column Equilibration
    • Mount the column onto the automated flash system.

    • Flush the column with 3 Column Volumes (CV) of 10% Ethyl Acetate in Hexane at a flow rate of 40 mL/min. This pre-wets the silica, standardizes the silanol hydration state, and purges trapped air.

    Step 3: Gradient Elution Execution

    Program the flash system with the following focused gradient. The gradient is designed to hold at low polarity to wash out non-polar impurities, then steadily ramp up to elute the carbamate.

    Table 2: Optimized Gradient Elution Profile
    Column Volume (CV)% Hexane (Solvent A)% Ethyl Acetate (Solvent B)Flow Rate (mL/min)Purpose
    0.0 – 2.090%10%40Isocratic hold: Elutes non-polar impurities (e.g., homocoupled diynes).
    2.0 – 8.090% 60%10% 40%40Linear gradient: Target carbamate elutes sharply between CV 4.5 and 6.0.
    8.0 – 10.060%40%40Isocratic hold: Ensures complete elution of the target compound tail.
    10.0 – 12.00%100%40Column wash: Strips highly polar impurities (e.g., unreacted aniline) from the column.
    Step 4: Detection and Fractionation
    • Set the primary UV detection wavelength to 254 nm (optimal for the conjugated aromatic-alkyne system) and a secondary monitoring wavelength at 280 nm .

    • Set the fraction collector to trigger on the slope/threshold of the 254 nm signal.

    • Pool the fractions corresponding to the major peak (typically eluting around CV 5.0).

    • Verify the purity of the pooled fractions via TLC (80:20 Hexane/EtOAc) before concentrating under reduced pressure to yield the purified 2-Methoxyethyl (3-ethynylphenyl)carbamate as an off-white solid.

    Troubleshooting & Optimization

    • Issue: Peak Tailing of the Target Compound.

      • Cause: Strong, non-linear hydrogen bonding between the carbamate -NH and highly active silanol sites.

      • Solution: While neutral carbamates usually elute cleanly, if tailing occurs, adding 1% Methanol to the Ethyl Acetate line can competitively cap the active silanol sites without drastically shifting the overall Rf​ .

    • Issue: Co-elution with 3-Ethynylaniline.

      • Cause: The gradient ramp is too steep, compressing the resolution between the secondary carbamate and the primary amine.

      • Solution: Shallow the gradient ramp (e.g., 10% to 30% EtOAc over 10 CV instead of 6 CV) to increase the ΔCV between the two compounds [3].

    References

    • Lücking, U., et al. (2021). Changing for the Better: Discovery of the Highly Potent and Selective CDK9 Inhibitor VIP152 Suitable for Once Weekly Intravenous Dosing for the Treatment of Cancer. Journal of Medicinal Chemistry, 64(13), 9314-9338. Available at:[Link]

    • Bickler, J. R. (2003). Application Note #42: Using TLC to Accurately Predict FLASH Purification Results. Biotage. Available at:[Link]

    • Teledyne ISCO. (n.d.). Chromatography Application Note TN65: Flash Method Development in a Flash. Teledyne Labs. Available at:[Link]

    High-Fidelity Preparation of 2-Methoxyethyl (3-ethynylphenyl)carbamate Stock Solutions for Cellular Activity-Based Protein Profiling (ABPP)

    Author: BenchChem Technical Support Team. Date: March 2026

    Application Note & Protocol Target Audience: Researchers, scientists, and drug development professionals. Content Type: Technical Guide & Standard Operating Procedure (SOP)

    Executive Summary & Mechanistic Rationale

    In the field of chemical proteomics, 2-Methoxyethyl (3-ethynylphenyl)carbamate serves as a highly specialized, dual-action activity-based probe (ABP). As a Senior Application Scientist, I have designed this protocol to address the critical physicochemical sensitivities of this compound, ensuring high-fidelity data in cellular Activity-Based Protein Profiling (ABPP) assays.

    The design of this probe is rooted in strict chemical causality:

    • The Electrophile (Carbamate): Carbamates are privileged chemotypes for the covalent inhibition and profiling of serine hydrolases (e.g., MAGL, FAAH, ABHD6)[1].

    • The Tuned Leaving Group (2-Methoxyethyl): Unlike highly reactive O-aryl carbamates that can cause off-target labeling, or overly stable O-alkyl carbamates, the 2-methoxyethyl moiety provides an optimal balance of stability and reactivity [2]. Upon nucleophilic attack by the enzyme's catalytic serine, 2-methoxyethanol is expelled.

    • The Reporter Tag (3-Ethynylphenyl): The ethynyl group remains covalently adducted to the enzyme's active site. This terminal alkyne acts as a bioorthogonal handle for downstream Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with a fluorescent or biotinylated azide [3].

    To preserve the integrity of the carbamate electrophile—which is susceptible to slow hydrolysis in aqueous environments—strict adherence to anhydrous solvation protocols is mandatory.

    MOA E Serine Hydrolase (Active Site Ser-OH) C Carbamylated Enzyme (Alkyne-tagged) E->C Covalent Inhibition P 2-Methoxyethyl (3-ethynylphenyl)carbamate P->C L 2-Methoxyethanol (Leaving Group) P->L Cleaved D Fluorescently Tagged Protein C->D CuAAC (Click) F TAMRA-Azide + Cu(I) F->D

    Mechanism of Action: Covalent carbamylation of serine hydrolases and subsequent CuAAC labeling.

    Physicochemical Properties & Solvation Strategy

    The primary failure mode in carbamate-based ABPP assays is premature probe hydrolysis. Using standard, benchtop DMSO that has absorbed atmospheric moisture will degrade the probe into 3-ethynylaniline and 2-methoxyethanol, rendering it inactive and leading to false-negative profiling results.

    Table 1: Physicochemical Properties & Handling Rationale

    PropertyValue / Rationale
    Compound Name 2-Methoxyethyl (3-ethynylphenyl)carbamate
    Molecular Target Serine Hydrolases (e.g., MAGL, FAAH, ABHD6)
    Reactive Group Carbamate (Electrophile)
    Reporter Tag Terminal Alkyne (3-ethynylphenyl)
    Recommended Solvent Anhydrous DMSO (≥99.9%, septum-sealed). Prevents nucleophilic attack by H₂O.
    Master Stock Conc. 10 mM
    Storage (Solid) -20°C, desiccated, protected from light.
    Storage (Solution) -80°C in single-use aliquots. Strictly avoid freeze-thaw cycles to prevent condensation.

    Protocol: Master Stock & Working Solution Preparation

    This protocol establishes a self-validating system: by preparing 1000x working stocks, we ensure that the final DMSO concentration in the cellular assay never exceeds 0.1% (v/v). Concentrations above 0.5% DMSO can alter membrane permeability, induce transcriptomic shifts, and perturb the endogenous active state of the target hydrolases.

    Step-by-Step Methodology

    Phase 1: Reagent Equilibration

    • Remove the vial of solid 2-Methoxyethyl (3-ethynylphenyl)carbamate from -20°C storage.

    • Critical Step: Allow the vial to equilibrate to room temperature (approx. 30 minutes) inside a desiccator before opening. Opening a cold vial will cause immediate condensation of atmospheric moisture onto the hygroscopic powder, compromising the carbamate.

    Phase 2: Master Stock Formulation (10 mM) 3. Weigh the required mass of the compound using a microbalance (e.g., 2.19 mg for 1 mL of 10 mM stock, assuming a MW of ~219.24 g/mol ). 4. Using a chemically resistant, sterile syringe, extract Anhydrous DMSO directly through the septum of the solvent bottle. 5. Inject the DMSO into the compound vial. Vortex gently for 30 seconds until complete dissolution is achieved.

    Phase 3: Serial Dilution & Aliquoting 6. Generate a dilution matrix (See Table 2) using Anhydrous DMSO to create 1000x working stocks for dose-response profiling. 7. Aliquot the master and working stocks into 10 µL volumes in low-bind microcentrifuge tubes. 8. Flash-freeze aliquots in liquid nitrogen and transfer to -80°C.

    Table 2: Dilution Matrix for Dose-Response Profiling (1000x Working Stocks)

    Final Assay Conc. (µM)1000x Working Stock (mM)Volume of 10 mM Master Stock (µL)Volume of Anhydrous DMSO (µL)
    10.0 10.0100.0 (Use neat)0.0
    5.0 5.050.050.0
    1.0 1.010.090.0
    0.5 0.55.095.0
    0.1 0.11.099.0
    Vehicle Control 0.00.0100.0

    Cellular Assay Workflow

    Once the stocks are prepared, the probe is introduced to live cells to capture the native, biologically active state of the proteome.

    Step-by-Step Methodology
    • In Situ Labeling: Cultivate cells (e.g., HEK293T or specific cancer lines) to 80% confluency. Replace media with fresh, serum-free media containing the 1000x working stock (1 µL of stock per 1 mL of media). Incubate at 37°C for 1–4 hours.

    • Harvest & Wash: Aspirate media and wash cells gently with ice-cold PBS (3x) to remove unbound probe.

    • Proteome Extraction: Lyse cells using a native lysis buffer (e.g., DPBS with 0.1% Triton X-100, MS-SAFE protease inhibitors). Do not use denaturing buffers (like SDS) prior to lysis , as this can precipitate proteins prematurely. Sonicate on ice and centrifuge at 100,000 x g for 45 minutes to separate soluble and membrane proteome fractions.

    • CuAAC (Click Chemistry): Adjust protein concentration to 1–2 mg/mL. Add the click reagents in the following strict order to prevent probe degradation:

      • TAMRA-Azide or Biotin-Azide (50 µM)

      • TCEP (1 mM, reduces Cu(II) to Cu(I))

      • TBTA ligand (100 µM, stabilizes Cu(I))

      • CuSO₄ (1 mM) Incubate for 1 hour at room temperature in the dark.

    • Analysis: Quench the reaction with SDS loading buffer, boil, and resolve via SDS-PAGE for in-gel fluorescence, or proceed to streptavidin enrichment for LC-MS/MS proteomic identification.

    Workflow S1 Step 1: Stock Preparation 10 mM in Anhydrous DMSO S2 Step 2: Cell Treatment Incubate cells with 1-10 µM probe S1->S2 S3 Step 3: Cell Lysis Proteome Extraction (Native conditions) S2->S3 S4 Step 4: CuAAC Click Chemistry Conjugation with Reporter Azide S3->S4 S5 Step 5: Analysis In-gel Fluorescence or LC-MS/MS S4->S5

    Step-by-step experimental workflow for cellular Activity-Based Protein Profiling (ABPP).

    References

    • Niphakis, M. J., & Cravatt, B. F. (2014). Enzyme inhibitor discovery by activity-based protein profiling. Annual Review of Biochemistry, 83, 341-377.[Link]

    • Chang, J. W., Cognetta, A. B., Niphakis, M. J., & Cravatt, B. F. (2013). Proteome-wide reactivity profiling identifies diverse carbamate chemotypes tuned for serine hydrolase inhibition. ACS Chemical Biology, 8(9), 1931-1939.[Link]

    • Speers, A. E., & Cravatt, B. F. (2004). Profiling enzyme activities in vivo using click chemistry methods. Chemistry & Biology, 11(4), 535-546.[Link]

    fluorescent labeling using 2-Methoxyethyl (3-ethynylphenyl)carbamate click chemistry

    Author: BenchChem Technical Support Team. Date: March 2026

    Application Note & Protocol Guide

    Topic: Fluorescent Labeling via Copper-Catalyzed Click Chemistry Using an Alkyne-Carbamate Moiety

    Abstract

    This guide provides a comprehensive overview and detailed protocols for the fluorescent labeling of azide-modified biomolecules using the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. We focus on the use of terminal alkyne handles, exemplified by the 2-Methoxyethyl (3-ethynylphenyl)carbamate moiety, for covalent conjugation with fluorescent azide probes. This document is intended for researchers, scientists, and drug development professionals seeking to employ click chemistry for robust and specific biomolecular labeling. We delve into the reaction mechanism, provide step-by-step experimental protocols, and offer guidance on purification and characterization of the final conjugate, ensuring a self-validating and reproducible workflow.

    Introduction: The Power of Click Chemistry in Fluorescent Labeling

    Fluorescent labeling is a cornerstone technique for visualizing and quantifying biomolecules in a vast array of applications, from cellular imaging to drug development.[1] The ideal labeling chemistry should be highly specific, efficient, and bioorthogonal—meaning it proceeds with high yield in complex biological environments without interfering with native biochemical processes.[2][3]

    The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a premier example of "click chemistry," fulfills these criteria exceptionally well.[4] This reaction forms a stable triazole linkage between a terminal alkyne and an azide, two functional groups that are virtually absent in natural systems, thus ensuring exquisite specificity.[3][5] The reaction is highly efficient, proceeds under mild aqueous conditions, and tolerates a wide range of functional groups, making it a universal tool for conjugating molecules.[5][6]

    This application note details the use of this powerful chemistry to label an azide-modified biomolecule (e.g., protein, nucleic acid, or lipid) with a fluorescent probe. We use 2-Methoxyethyl (3-ethynylphenyl)carbamate as a structural model for the alkyne-containing component, which would be clicked onto an azide-modified fluorophore to create the labeling reagent, or more commonly, a similar alkyne moiety would be pre-installed on a biomolecule for reaction with a fluorescent azide. The carbamate linker within this structure provides a stable, covalent connection point.[7][8]

    Principle of the Method: The CuAAC Reaction

    The CuAAC reaction is a highly accelerated version of the Huisgen 1,3-dipolar cycloaddition, which, without a catalyst, requires high temperatures and yields a mixture of 1,4- and 1,5-regioisomers. The introduction of a copper(I) catalyst not only accelerates the reaction by a factor of up to 10⁸ but also renders it highly regioselective, exclusively producing the 1,4-disubstituted triazole product.[6][9]

    The Catalytic Cycle: The mechanism is understood to proceed through a dinuclear copper intermediate, which explains its high efficiency.[4][10]

    • Formation of Copper(I) Acetylide: The process begins with the coordination of the terminal alkyne to a Cu(I) species. This coordination increases the acidity of the terminal proton, facilitating its removal to form a copper(I) acetylide complex.[9]

    • Coordination and Cycloaddition: The azide coordinates to a second copper atom. This brings the azide and the copper acetylide into proximity, allowing for the formation of a six-membered copper metallacycle intermediate.[4][6]

    • Ring Contraction & Protonolysis: This intermediate undergoes ring contraction to form a more stable dinuclear copper triazolide. The final step is protonolysis, which releases the 1,4-disubstituted triazole product and regenerates the active copper catalyst, allowing the cycle to continue.[4]

    In practice, the active Cu(I) catalyst is typically generated in situ from a stable Cu(II) salt, such as copper(II) sulfate (CuSO₄), using a mild reducing agent like sodium ascorbate.[6] A stabilizing ligand, such as Tris(benzyltriazolylmethyl)amine (TBTA), is often included to protect the Cu(I) from oxidation and increase reaction efficiency.[2]

    CuAAC_Mechanism Figure 1: The CuAAC Reaction cluster_reactants Reactants cluster_catalysts Catalytic System cluster_product Product Alkyne Biomolecule-Alkyne (R1-C≡CH) Triazole Labeled Biomolecule (Stable Triazole Linkage) Alkyne->Triazole Click Reaction Azide Fluorophore-Azide (R2-N3) Azide->Triazole CuSO4 CuSO₄ (Cu²⁺) Cu_I Cu⁺ (Active Catalyst) CuSO4->Cu_I Reduction Ascorbate Sodium Ascorbate (Reducing Agent) Ascorbate->Cu_I Cu_I->Alkyne Catalysis Workflow Figure 2: Experimental Workflow A 1. Prepare Stock Solutions (Fluorophore, CuSO₄, Ascorbate, TBTA) B 2. Set Up Click Reaction (Combine Biomolecule, Reagents) A->B C 3. Incubate Reaction (Room Temperature, 1-4 hours) B->C D 4. Purify Conjugate (Size-Exclusion Chromatography) C->D E 5. Characterize Product (UV-Vis Spectroscopy, SDS-PAGE) D->E

    Sources

    in vivo dosing protocols for 2-Methoxyethyl (3-ethynylphenyl)carbamate derivatives

    Author: BenchChem Technical Support Team. Date: March 2026

    Application Note: In Vivo Target Engagement Profiling Using 2-Methoxyethyl (3-ethynylphenyl)carbamate Derivatives

    Mechanistic Rationale & Probe Design

    2-Methoxyethyl (3-ethynylphenyl)carbamate (CAS 1816945-64-8)[1] and its structural derivatives represent a highly specialized class of activity-based probes (ABPs) designed for the global profiling of serine hydrolases (e.g., MAGL, FAAH, ABHD family)[2].

    Causality of the Pharmacophore: The carbamate electrophile acts as a pseudo-substrate. The active-site serine nucleophile of the target enzyme attacks the carbonyl carbon, resulting in the expulsion of the 2-methoxyethyl leaving group. This specific leaving group is chosen because its pKa balances aqueous stability (preventing premature hydrolysis in the bloodstream) with sufficient reactivity at the enzyme active site[2].

    Causality of the Bioorthogonal Tag: Following the displacement of the leaving group, the retained 3-ethynylphenyl moiety covalently carbamylates the enzyme. Unlike bulky fluorophores that severely restrict cell permeability and alter native biodistribution, the terminal alkyne is biologically inert and sterically minimal. This ensures the probe's pharmacokinetic profile mirrors that of a native small-molecule drug, allowing true in vivo target engagement mapping[3]. Following tissue harvest, the alkyne handle is reacted ex vivo via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with azide-functionalized reporters[4].

    In Vivo Dosing Strategy & Formulation

    To achieve systemic distribution, the lipophilic nature of carbamate derivatives requires careful formulation.

    Vehicle Selection: An 18:1:1:80 ratio of Saline:Ethanol:Kolliphor EL (or PEG400/Tween-80) is optimal. Ethanol and PEG400 disrupt the crystalline lattice of the probe, while Tween-80 forms stable micelles, preventing the compound from crashing out of solution upon intravenous (IV) or intraperitoneal (IP) injection.

    Experimental Protocols: A Self-Validating Workflow

    Protocol A: Formulation and Administration
    • Solubilization: Dissolve the 2-Methoxyethyl (3-ethynylphenyl)carbamate derivative in 100% PEG400 to a concentration of 10 mg/mL. Vortex for 2 minutes.

    • Micellization: Add Tween-80 (10% of final volume) and vortex vigorously.

    • Aqueous Dispersion: Slowly add sterile 0.9% saline dropwise while sonicating to reach the final dosing concentration (e.g., 1–5 mg/kg).

      • Validation Checkpoint: The solution must remain optically clear. Any turbidity indicates precipitation, which will skew pharmacokinetic data and cause localized toxicity. Do not dose turbid solutions.

    • Dosing: Administer to wild-type mice (e.g., C57BL/6) via IP injection (typical volume: 10 µL/g body weight). Include a vehicle-only control cohort to establish baseline background during click chemistry.

    • Harvesting: Euthanize animals at predefined timepoints (e.g., 2, 4, 8 hours post-dose). Rapidly excise target tissues (brain, liver, heart), wash in ice-cold PBS to remove blood, and snap-freeze in liquid nitrogen to halt all enzymatic activity.

    Protocol B: Proteome Extraction & CuAAC (Click Chemistry)
    • Homogenization: Homogenize tissue in ice-cold DPBS containing protease inhibitors (EDTA-free, to avoid chelating the copper catalyst required for the next steps).

    • Fractionation: Centrifuge at 100,000 × g for 45 minutes at 4°C to separate the soluble proteome (supernatant) from the membrane proteome (pellet). Resuspend the pellet in DPBS using a probe sonicator.

      • Validation Checkpoint: Perform a BCA assay to normalize all samples to exactly 2.0 mg/mL protein. Inconsistent protein concentrations will cause stoichiometric imbalances in the click reaction, leading to false-positive or false-negative target engagement signals.

    • CuAAC Reaction: To 50 µL of normalized proteome (100 µg protein), add the following click reagents sequentially (a premixed master mix of the catalyst is preferred):

      • 1 µL TAMRA-Azide or Biotin-Azide (100 µM final)

      • 1 µL TCEP (1 mM final, freshly prepared to reduce Cu(II) to the active Cu(I) species)

      • 1 µL TBTA ligand (100 µM final, to stabilize Cu(I) in an aqueous environment)

      • 1 µL CuSO₄ (1 mM final)

    • Incubation: React for 1 hour at room temperature in the dark.

    • Quenching: Quench the reaction by adding 4× SDS loading buffer (for in-gel fluorescence) or by methanol/chloroform precipitation (for LC-MS/MS proteomics).

    Data Presentation: Expected Target Engagement

    The following table summarizes the expected in vivo target engagement profile of a prototypical alkyne-carbamate probe across different tissues, highlighting the differential expression of serine hydrolases.

    Target EnzymePrimary Subcellular LocalizationHigh-Abundance TissuesExpected TAMRA Band (kDa)Detection Method
    MAGL Membrane / CytosolBrain, Liver~33 kDaIn-gel Fluorescence / MS
    FAAH Membrane (ER)Brain, Liver~63 kDaIn-gel Fluorescence / MS
    ABHD6 MembraneBrain, Kidney~38 kDaIn-gel Fluorescence / MS
    CES1 SolubleLiver, Lung~60 kDaIn-gel Fluorescence / MS

    Workflow Visualization

    G A 1. Probe Formulation (Vehicle: PEG400/Tween-80/Saline) B 2. In Vivo Dosing (IP or IV Administration) A->B C 3. Tissue Harvesting & Snap Freezing B->C D 4. Proteome Extraction (Homogenization & Centrifugation) C->D E 5. CuAAC 'Click' Chemistry (Azide-Reporter Conjugation) D->E F 6A. In-Gel Fluorescence (TAMRA-Azide) E->F G 6B. LC-MS/MS Proteomics (Biotin-Azide) E->G

    Caption: Workflow for in vivo ABPP using 2-Methoxyethyl (3-ethynylphenyl)carbamate derivatives.

    References

    • CAS No. 1816945-64-8 | Chemsrc. ChemSrc Database.1

    • Activity-based protein profiling for biochemical pathway discovery in cancer. National Institutes of Health (PMC).4

    • Applications of Copper-Catalyzed Click Chemistry in Activity-Based Protein Profiling. National Institutes of Health (PMC).3

    • Proteome-wide reactivity profiling identifies diverse carbamate chemotypes tuned for serine hydrolase inhibition. National Institutes of Health (PMC).2

    Sources

    Troubleshooting & Optimization

    Technical Support Center: Synthesis of 2-Methoxyethyl (3-ethynylphenyl)carbamate

    Author: BenchChem Technical Support Team. Date: March 2026

    Answering the user's request to create a technical support center for troubleshooting low yield in the synthesis of 2-Methoxyethyl (3-ethynylphenyl)carbamate.

    Welcome to the dedicated technical support guide for the synthesis of 2-Methoxyethyl (3-ethynylphenyl)carbamate. This resource is designed for researchers, medicinal chemists, and process development scientists who may be encountering challenges, particularly low yields, in this specific carbamoylation reaction. The synthesis, which involves the reaction of 3-ethynylaniline with 2-methoxyethyl chloroformate, is a crucial step in the development of various advanced intermediates. While seemingly straightforward, this reaction is susceptible to several pitfalls related to reagent stability, reaction conditions, and competing side reactions.

    This guide provides a structured, in-depth troubleshooting framework based on established chemical principles and practical laboratory experience. We will delve into the causality behind common issues and offer validated protocols to optimize your reaction outcomes.

    Part 1: Frequently Asked Questions (FAQs)

    This section addresses the most common initial problems encountered during the synthesis.

    Q1: My reaction shows very low conversion of 3-ethynylaniline, even after extended reaction times. What are the first things I should check?

    A1: When faced with low conversion, the initial focus should be on the integrity of your reagents and the core reaction setup.

    • 2-Methoxyethyl Chloroformate Quality: Chloroformates are highly susceptible to hydrolysis from atmospheric moisture.[1][2] A partially hydrolyzed reagent will have a lower effective concentration and introduce HCl, which can protonate your amine, rendering it non-nucleophilic. Use a fresh bottle or a recently opened one that has been stored under an inert atmosphere. Consider a quick purity check via ¹H NMR if in doubt.

    • Base Stoichiometry and Strength: A base is required to neutralize the HCl generated during the reaction.[3] Triethylamine (TEA) or pyridine are common choices. Ensure you are using at least 1.0 equivalent of a dry, high-purity base. An insufficient amount of base will allow HCl to accumulate, effectively stopping the reaction.

    • Reaction Temperature: While many carbamate formations proceed at 0 °C to room temperature, the slightly decreased nucleophilicity of 3-ethynylaniline (due to the electron-withdrawing nature of the alkyne) may require gentle heating to overcome the activation energy barrier.[4] If you are running the reaction at 0 °C, try allowing it to warm to room temperature or gently heating to 40-50 °C while monitoring by TLC or LC-MS.

    Q2: I'm observing a significant amount of a white, insoluble byproduct that doesn't seem to be my desired carbamate. What is it?

    A2: This is very likely the hydrochloride salt of your base (e.g., triethylammonium chloride) or unreacted 3-ethynylaniline.[5] Its formation is a positive indicator that the chloroformate is reacting. However, if your desired product is also precipitating or if the salt formation is excessive and traps reagents, it can hinder the reaction. Ensure efficient stirring to maintain a homogenous slurry. The product itself may also have limited solubility in certain solvents.[4]

    Q3: My crude ¹H NMR shows multiple products, including a symmetrical-looking aromatic species. What side reactions are occurring?

    A3: The most probable symmetric byproduct is N,N'-bis(3-ethynylphenyl)urea . This arises if your 2-methoxyethyl chloroformate degrades to phosgene or a phosgene equivalent, which can then react with two molecules of 3-ethynylaniline. Another possibility involves the in-situ formation of an isocyanate from the amine, which then reacts with another amine molecule.[6][7] To minimize this, ensure your chloroformate is of high quality and use it without delay after opening. Running the reaction under a strictly inert atmosphere (Argon or Nitrogen) is also crucial.

    Q4: The reaction seems to work, but I lose a significant amount of product during silica gel column chromatography. Why?

    A4: Carbamates can be sensitive to the acidic nature of standard silica gel, which can cause partial or complete hydrolysis back to the amine. This is especially true for more labile carbamates.

    • Solution 1: Neutralize the Silica: Pre-treat your silica gel by slurrying it in your eluent system containing a small amount of a neutral-to-basic additive, such as 0.5-1% triethylamine.

    • Solution 2: Use Alternative Stationary Phases: Consider using deactivated or neutral alumina for your chromatography.

    • Solution 3: Avoid Chromatography: If the product is crystalline, recrystallization is often a superior purification method for carbamates, avoiding these stability issues entirely.[8]

    Part 2: In-Depth Troubleshooting Guide

    This section provides a deeper dive into specific problems, explaining the underlying chemistry and offering detailed solutions.

    Issue 1: Low Conversion & Starting Material Recovery

    Low product yield with significant recovery of 3-ethynylaniline is a common but solvable issue. The root cause often lies in the reactivity of the electrophile or the nucleophilicity of the amine.

    • The Chloroformate: 2-Methoxyethyl chloroformate is the most critical reagent to control.[2][9] Moisture is its primary enemy. Hydrolysis produces 2-methoxyethanol and HCl. The alcohol can compete in side reactions, and the HCl protonates the amine, effectively titrating it out of the reaction.

      • Solution: Always use a new bottle or one that has been carefully stored and handled under an inert atmosphere. Purging the reaction flask with argon or nitrogen before adding reagents is essential.

    • The Amine (3-ethynylaniline): While more stable than the chloroformate, anilines can oxidize over time, often indicated by a darkening in color from pale yellow to dark brown. Oxidized impurities can interfere with the reaction. The terminal alkyne is generally stable but can undergo unwanted side reactions (like homocoupling) if transition metal impurities (e.g., copper, palladium) are present.

      • Solution: If your 3-ethynylaniline is dark, consider purifying it by distillation or passing it through a short plug of silica or alumina before use.

    • The Solvent and Base: Solvents must be anhydrous. Bases like triethylamine should be distilled and stored over KOH to ensure they are dry and free of primary/secondary amine impurities.

    The reaction between an amine and a chloroformate is exothermic.[4] The standard practice of starting at 0 °C is to control this exotherm and prevent side reactions. However, if the reaction stalls, insufficient thermal energy may be the cause.

    • Troubleshooting Protocol:

      • Start the reaction at 0 °C with slow, dropwise addition of the chloroformate.

      • Stir at 0 °C for 30-60 minutes.

      • Monitor the reaction by TLC/LC-MS.

      • If little to no product is formed, allow the reaction to slowly warm to room temperature and continue monitoring.

      • If the reaction is still sluggish, gently heat to 40-50 °C. Avoid high temperatures, which can promote decomposition and N-alkylation side reactions.[4]

    G start Low Conversion of 3-Ethynylaniline reagent_check Check Reagent Quality (Chloroformate, Amine, Base) start->reagent_check temp_check Review Reaction Temperature start->temp_check stoich_check Verify Stoichiometry & Order of Addition start->stoich_check reagent_sol Use Fresh/Purified Reagents Work Under Inert Atmosphere reagent_check->reagent_sol temp_sol Start at 0°C, then warm to RT or gently heat (40-50°C) temp_check->temp_sol stoich_sol Use slight excess of Chloroformate (1.1 eq) Add Chloroformate to Amine/Base mixture stoich_check->stoich_sol

    Caption: Troubleshooting workflow for low conversion.

    Issue 2: Significant Byproduct Formation

    The presence of major byproducts points to specific competing reaction pathways.

    As mentioned in the FAQ, the formation of N,N'-bis(3-ethynylphenyl)urea is a key side reaction. This occurs when the carbamoylation fails and an alternative carbonyl source is generated in situ.

    • Mechanism:

      • Isocyanate Formation: 3-ethynylaniline can, under certain conditions (especially with specific bases or catalysts), react with CO₂ from the air or other carbonyl sources to form an isocyanate intermediate.[10]

      • Reaction with Amine: The highly reactive isocyanate intermediate is immediately trapped by another molecule of 3-ethynylaniline to form the stable urea.

    • Prevention:

      • Strict Inert Atmosphere: The most critical preventative measure. Ensure the reaction vessel is thoroughly purged with argon or nitrogen before adding any reagents and maintain a positive pressure throughout the reaction.

      • High Quality Chloroformate: Use a high-purity source of 2-methoxyethyl chloroformate to ensure it is the dominant electrophile.

      • Order of Addition: Adding the chloroformate slowly to the mixture of the amine and base ensures that the amine is always in the presence of the desired electrophile, minimizing its opportunity to engage in side reactions.

    G cluster_main Desired Pathway: Carbamate Formation cluster_side Side Reaction: Urea Formation Amine1 3-Ethynylaniline Product Desired Carbamate Amine1->Product Base, Solvent Chloroformate 2-Methoxyethyl Chloroformate Chloroformate->Product Amine2 3-Ethynylaniline Isocyanate Ethynylphenyl Isocyanate (Intermediate) Amine2->Isocyanate Degradation/ Contaminant Urea Symmetrical Urea (Byproduct) Isocyanate->Urea Amine3 3-Ethynylaniline Amine3->Urea

    Caption: Competing pathways in the synthesis.

    Part 3: Recommended Protocols & Methodologies

    Adherence to a validated protocol is the surest path to high yield and reproducibility.

    Optimized Protocol for Synthesis

    This protocol is a general guideline. Adjustments may be necessary based on your specific lab conditions and reagent purity.

    • Vessel Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, nitrogen/argon inlet, and a thermometer, add 3-ethynylaniline (1.0 eq.).

    • Solvent and Base Addition: Dissolve the amine in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.2 M concentration). Add dry triethylamine (1.2 eq.).

    • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

    • Chloroformate Addition: Add 2-methoxyethyl chloroformate (1.1 eq.) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise above 5 °C.

    • Reaction Monitoring: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor the consumption of the starting amine by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent) or LC-MS. The reaction is typically complete within 2-4 hours.

    • Work-up:

      • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

      • Transfer the mixture to a separatory funnel and separate the layers.

      • Extract the aqueous layer with the organic solvent (2x).

      • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purification:

      • The crude product can be purified by flash column chromatography using a gradient of ethyl acetate in hexanes. Important: Use silica gel that has been pre-treated with 1% triethylamine in the eluent to prevent product degradation.

      • Alternatively, if the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or ethanol/water) is highly recommended.

    Data Summary Table
    ParameterRecommendedRationale & Notes
    Solvent Dichloromethane (DCM), THFMust be anhydrous. DCM is often easier to remove. THF can sometimes promote decomposition of palladium catalysts in unrelated Sonogashira steps, but is generally fine here.[5]
    Base Triethylamine (TEA), PyridineMust be anhydrous. TEA (pKa of conjugate acid ~10.7) is sufficiently basic to neutralize HCl. Use 1.1-1.5 equivalents.
    Temperature 0 °C to Room TemperatureStart cold to control exotherm.[11] Allow to warm to ensure reaction goes to completion. Gentle heating (40-50°C) can be used if necessary.
    Stoichiometry 1.0 eq. Amine, 1.1 eq. Chloroformate, 1.2 eq. BaseA slight excess of the chloroformate ensures full conversion of the more valuable amine. Excess base ensures complete HCl neutralization.
    Atmosphere Inert (Argon or Nitrogen)Critical to prevent moisture-driven degradation of the chloroformate and potential oxidative side reactions.

    References

    • BenchChem. (2025). Troubleshooting low yields in Sonogashira reactions of 5-Bromo-2-iodobenzoic acid.

    • BenchChem. (2025). Temperature control issues in carbamate synthesis. 4

    • Royal Society of Chemistry. (2021). Mechanistic insights into carbamate formation from CO2 and amines: the role of guanidine–CO2 adducts. Catalysis Science & Technology. 12

    • BenchChem. (2025). Troubleshooting low reactivity in Sonogashira coupling reactions.

    • PMC. (2023). Continuous Synthesis of Carbamates from CO2 and Amines. 13

    • RSC Publishing. (2024). Direct synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines: a sustainable and efficient approach. RSC Advances. 14

    • MDPI. (2022). Polyurethane Recycling: Conversion of Carbamates—Catalysis, Side-Reactions and Mole Balance. 6

    • ACS Publications. (2024). How To Get Isocyanate? ACS Omega. 15

    • Sciencemadness Discussion Board. (2010). Carbamate Synthesis. 16

    • Reddit. (2023). Troubleshooting of hydrazine carbamate synthesis. 17

    • Ren, Y., & Rousseaux, S. A. L. (2018). Mild and Metal-Free Synthesis of Isocyanates from Amines and Carbon Dioxide. The Journal of Organic Chemistry, 83(2), 913–920.
    • RSC Publishing. (2024). Isocyanate-based multicomponent reactions. RSC Advances. 18

    • UreaKnowHow. (2017). Operational difficulties & measures of low pressure carbamate condenser due to crystallization. 19

    • Alagarsamy, P., & Valiyaveettil, S. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1855–1858.
    • ACS Publications. (2013). Highly Selective Phosgene-Free Carbamoylation of Aniline by Dimethyl Carbonate under Continuous-Flow Conditions. 20

    • Reddit. (2020). Sonogashira troubleshooting help needed. 21

    • Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. 5

    • Google Patents. (2000). WO2000050389A1 - Efficient carbamate synthesis. 22

    • ACS Publications. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. 23

    • Google Patents. (Year not specified). JP2804132B2 - Purification method of carbamate. 8

    • Thermo Scientific Alfa Aesar. (n.d.). 2-Methoxyethyl chloroformate, tech. 85%. 1

    • MilliporeSigma. (n.d.). 2-Methoxyethyl chloroformate. 2

    • BenchChem. (2025). Technical Support Center: Troubleshooting Low Yields in Reactions with Methyl (4-Formylphenyl)carbamate.

    • ECHEMI. (n.d.). 2-Methoxyethyl chloroformate SDS, 628-12-6 Safety Data Sheets. 24

    • Google Patents. (1966). US3264281A - Preparation of amides. 25

    • Oakwood Chemical. (n.d.). 2-Methoxyethyl chloroformate. 26

    • Organic Chemistry Portal. (2016). Synthesis of carbamates by carbamoylation. 27

    • OpenBU. (n.d.). Preparation and properties of carbamates, nitrocarbamates and their derivatives. 3

    • Google Patents. (2021). WO2021250067A3 - A process for the purification of (r)-2-amino-3-phenylpropyl carbamate. 28

    • Organic Syntheses. (n.d.). ethyl n-methylcarbamate. 11

    • Google Patents. (2014). CN103936599A - Preparation method of 2-methoxy ethylamine. 29

    • PubChem - NIH. (n.d.). 2-Methoxyethyl chloroformate. 9

    • PMC. (n.d.). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. 30

    • Organic Chemistry Portal. (2018). Carbamate synthesis by amination (carboxylation) or rearrangement. 10

    • Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. 31

    • European Journal of Chemistry. (n.d.). Synthesis and properties of N-phosphorylated carbamates. 32

    • BORIS Portal. (2024). Green Chemistry. 33

    • ResearchGate. (2025). Various Approaches for the Synthesis of Organic Carbamates. 34

    • Organic Syntheses. (n.d.). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. 35

    • Tokyo Chemical Industry Co., Ltd. (n.d.). 2-Methoxyethyl Chloroformate. 36

    • Organic Chemistry Portal. (2004). Mild and selective deprotection of carbamates with Bu4NF. 37

    Sources

    preventing alkyne degradation in 2-Methoxyethyl (3-ethynylphenyl)carbamate during long-term storage

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who experience unexpected degradation of bifunctional linkers and click-chemistry precursors.

    2-Methoxyethyl (3-ethynylphenyl)carbamate is a highly versatile molecule, but its dual functional groups introduce specific vulnerabilities during long-term storage. The terminal alkyne is highly susceptible to oxidative homocoupling and hydration, while the carbamate linkage is prone to moisture-driven hydrolysis. This guide provides the mechanistic causality behind these degradation pathways and establishes a self-validating protocol to ensure the absolute integrity of your compound.

    Mechanistic Overview of Compound Stability

    Understanding why a compound degrades is the first step in preventing it. The degradation of 2-Methoxyethyl (3-ethynylphenyl)carbamate is driven by two distinct structural liabilities:

    Degradation Compound 2-Methoxyethyl (3-ethynylphenyl)carbamate AlkyneDeg Terminal Alkyne Vulnerabilities Compound->AlkyneDeg CarbamateDeg Carbamate Vulnerabilities Compound->CarbamateDeg Glaser Glaser Homocoupling (Requires O2, Trace Cu) AlkyneDeg->Glaser O2, Cu(I)/Cu(II) Hydration Hydration to Ketone (Moisture, Acid/Metal) AlkyneDeg->Hydration H2O, Catalysts Hydrolysis Carbamate Hydrolysis (Moisture, pH Extremes) CarbamateDeg->Hydrolysis H2O, Heat, pH Argon Inert Gas (Argon) Trace Metal Free Glaser->Argon Prevention Desiccant Anhydrous Storage Neutral pH Hydration->Desiccant Prevention Hydrolysis->Desiccant Prevention

    Logical relationships of degradation pathways and required preventive storage conditions.

    Troubleshooting Guide & FAQs

    Q1: My compound formed an insoluble yellow/brown precipitate after several months of storage. What happened? A: This is indicative of Glaser homocoupling . Terminal alkynes, when exposed to ambient oxygen and trace transition metals (e.g., Cu(I)/Cu(II) from contaminated glassware or metal spatulas), undergo oxidative dimerization to form conjugated 1,3-diynes[1]. The extended pi-conjugation of the resulting diyne shifts its absorbance into the visible spectrum, causing the yellow/brown discoloration.

    • Causality: Oxygen acts as the terminal oxidant in the copper-catalyzed cycle. Without O₂, the catalytic cycle cannot turn over[1].

    • Solution: Handle the compound exclusively with PTFE or ceramic tools. Purge storage vials with Argon, which is denser than Nitrogen and more effectively displaces oxygen at the bottom of the vial.

    Q2: LC/MS analysis of my stored batch shows a significant +18 Da mass adduct. Is the alkyne hydrating? A: Yes. A +18 Da mass increase on the intact molecule indicates the hydration of the terminal alkyne to a ketone (Markovnikov addition) or aldehyde (anti-Markovnikov). While alkynes are generally stable in pure water, trace acidic impurities or metal ions in the presence of ambient moisture will catalyze this hydration over time[2].

    • Causality: The electron-rich alkyne undergoes electrophilic attack by protons or metal cations, followed by water addition and tautomerization.

    • Solution: Ensure the compound is rigorously dried via high-vacuum lyophilization before storage and kept in a desiccated environment.

    Q3: I kept the compound in a -20°C freezer, but NMR shows carbamate cleavage (loss of the 2-methoxyethyl chain). Why did cold storage fail? A: Freezers are highly humid environments. If the vial is improperly sealed, or if it is opened immediately upon removal from the freezer, condensation forms directly on the cold compound. This localized moisture drives the hydrolysis of the carbamate into an amine, carbon dioxide, and 2-methoxyethanol[3]. Carbamate hydrolysis rates increase significantly in the presence of water, especially if the local pH deviates from neutral[4].

    • Causality: Water acts as a nucleophile attacking the carbamate carbonyl carbon, a reaction accelerated by temperature fluctuations during freeze-thaw cycles.

    • Solution: Store the primary vial inside a secondary sealed container with anhydrous desiccant. Always allow the secondary container to equilibrate to room temperature before opening.

    Quantitative Degradation Risk Matrix

    Use the following table to quickly identify degradation products during routine Quality Control (QC) mass spectrometry or NMR checks.

    Functional GroupDegradation PathwayPrimary CatalystsMass Shift (ΔDa)Optimal Prevention Strategy
    Terminal Alkyne Glaser HomocouplingO₂, Cu(I)/Cu(II)+ M - 2.0Argon atmosphere, metal-free handling
    Terminal Alkyne HydrationH₂O, H⁺, Metals+ 18.0Anhydrous environment, desiccant
    Carbamate HydrolysisH₂O, pH < 5 or > 8- 103.1Desiccant, neutral pH buffering
    Aromatic Ring OxidationLight, ROS+ 16.0Amber borosilicate vials

    Self-Validating Standard Operating Procedure (SOP)

    To ensure the integrity of 2-Methoxyethyl (3-ethynylphenyl)carbamate, follow this self-validating workflow. A self-validating system is designed so that the outcome of each step inherently proves its own success or visually flags a failure before the compound is compromised.

    Workflow Start Purified Compound Dry Step 1: Lyophilization Start->Dry Aliquots Step 2: Aliquoting Dry->Aliquots Purge Step 3: Argon Purge Aliquots->Purge Seal Step 4: PTFE Seal Purge->Seal Desiccant Step 5: Desiccant Bag Seal->Desiccant Store Step 6: -20°C Storage Desiccant->Store

    Step-by-step experimental workflow for the long-term storage preparation of the compound.

    Step-by-Step Methodology:

    Step 1: Lyophilization and Purity Verification

    • Protocol: Dry the purified compound under high vacuum (<0.1 Torr) for 24 hours.

    • Causality: Removes trace solvents and moisture that initiate carbamate hydrolysis.

    • Validation: Gravimetric analysis. Weigh the vial before and after an additional 2 hours of vacuum. Constant mass strictly validates complete drying.

    Step 2: Single-Use Aliquoting

    • Protocol: Using a PTFE spatula (never metal), divide the bulk compound into single-use amber borosilicate glass vials.

    • Causality: Prevents repeated freeze-thaw cycles and atmospheric exposure, which introduce condensation and oxygen.

    • Validation: If a single aliquot fails QC later (e.g., turns yellow), the bulk remains pristine, proving the degradation was localized to the handling of that specific vial, not a systemic batch failure.

    Step 3: Argon Displacement

    • Protocol: Gently flow ultra-high purity (UHP) Argon gas into the vial for 30 seconds.

    • Causality: Argon is heavier than air and settles at the bottom, creating a robust blanket that displaces O₂, preventing Glaser coupling[1].

    Step 4: Primary and Secondary Sealing

    • Protocol: Cap the vial with a PTFE-lined septum cap and wrap with Parafilm. Place the vial in a secondary Mylar bag containing indicating silica gel and an oxygen indicator card.

    • Causality: The PTFE liner prevents chemical leaching, while the secondary bag blocks freezer humidity[3].

    • Validation: The indicating silica gel will turn from blue to pink if moisture breaches the bag, and the oxygen card will turn blue if O₂ enters. This provides a visual fail-safe before the compound is irreversibly affected.

    Step 5: Cold Storage

    • Protocol: Store the sealed bags in a -20°C or -80°C freezer. Always allow the sealed bag to reach room temperature for 30 minutes before opening to prevent condensation.

    Sources

    Technical Support Center: Mitigating Carbamate Cleavage in 2-Methoxyethyl (3-ethynylphenyl)carbamate Workflows

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center. 2-Methoxyethyl (3-ethynylphenyl)carbamate is a highly versatile bifunctional building block, featuring a terminal alkyne primed for cross-coupling and an N-aryl carbamate linkage. However, researchers frequently encounter a critical side reaction: the unintended cleavage of the carbamate group during alkyne functionalization (e.g., Sonogashira coupling or CuAAC "Click" chemistry).

    This guide provides deep mechanistic insights, troubleshooting FAQs, and field-proven, self-validating protocols to suppress these side reactions and preserve the integrity of your molecule.

    Mechanistic Insight: The E1cB Vulnerability

    To prevent carbamate cleavage, we must first understand the causality behind it. Unlike aliphatic carbamates, which typically degrade via a slow BAc​2 (addition-elimination) pathway, N-aryl carbamates predominantly undergo rapid hydrolysis via the E1cB (elimination-addition) mechanism [1][2].

    The electron-withdrawing nature of the 3-ethynylphenyl ring significantly increases the acidity of the carbamate N-H proton. When exposed to basic reaction conditions, the following cascade occurs:

    • Deprotonation : A base abstracts the N-H proton, forming a highly stabilized N-anion.

    • Elimination (Rate-Determining) : The anion undergoes elimination, expelling the 2-methoxyethoxide leaving group to form a highly reactive isocyanate intermediate[1].

    • Hydrolysis : Trace water in the solvent reacts with the isocyanate, leading to rapid decarboxylation and the formation of the unwanted 3-ethynylaniline byproduct.

    E1cB_Mechanism A 2-Methoxyethyl (3-ethynylphenyl)carbamate B Deprotonated Carbamate Anion (N-anion) A->B Base (OH- or Amine) Abstracts N-H proton C Isocyanate Intermediate + 2-Methoxyethoxide B->C Rate-determining step Expulsion of alkoxide D 3-Ethynylaniline + CO2 (Cleavage Product) C->D Hydrolysis (Fast in presence of water)

    E1cB elimination pathway of N-aryl carbamates under basic conditions.

    Troubleshooting FAQs

    Q1: I am running a standard Sonogashira coupling using triethylamine ( Et3​N ) and CuI, but my LC-MS shows massive conversion to 3-ethynylaniline. Why? A1: Standard Sonogashira conditions rely on excess secondary or tertiary amines (like Et3​N or piperidine) which act as both the solvent and the base[3]. These amines are sufficiently basic to trigger the E1cB elimination of your base-sensitive N-aryl carbamate. Furthermore, the E1cB pathway is highly temperature-dependent; heating the reaction accelerates cleavage exponentially. Solution: Switch to a copper-free Sonogashira protocol or use a milder, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) or an inorganic base like Cs2​CO3​ in an anhydrous aprotic solvent[4][5].

    Q2: How can I perform CuAAC (Click Chemistry) without losing the 2-methoxyethyl carbamate group? A2: CuAAC often uses sodium ascorbate and a base/ligand system (e.g., TBTA + DIPEA). If the pH of the aqueous/organic mixture exceeds 8.0, carbamate cleavage accelerates. Solution: Utilize a strictly pH-controlled buffer system (pH 7.0-7.4) or employ a highly active ligand like THPTA that accelerates the Cu(I) catalysis so efficiently that exogenous base is rendered completely unnecessary.

    Q3: Does the choice of solvent impact the stability of the 2-methoxyethyl group? A3: Yes. Protic solvents (e.g., methanol, water) can hydrogen-bond with the leaving group, lowering the activation energy for the E1cB elimination. They also readily trap the isocyanate intermediate, driving the reaction forward. Always use anhydrous, aprotic solvents (e.g., THF, Toluene, or DMF) when utilizing bases to protect the carbamate[5].

    Quantitative Data: Base Incompatibility Matrix

    The table below summarizes the impact of various bases on the stability of 2-Methoxyethyl (3-ethynylphenyl)carbamate.

    Base / ConditionpKa (conjugate acid)Solvent EnvironmentCarbamate Cleavage RiskRecommended for this Substrate?
    Piperidine ~11.2DMFSevere (>90% cleavage)No (Rapid N-H abstraction)
    Triethylamine ( Et3​N ) ~10.7DMF / H2​O High (>60% cleavage at 60°C)No (Triggers E1cB elimination)
    DIPEA ~10.5Anhydrous THFLow-ModerateYes (Steric hindrance protects N-H)
    Cs2​CO3​ N/A (Solid)Anhydrous TolueneLowYes (Heterogeneous, mild base)[4]
    pH 7.4 Buffer ~7.4t-BuOH / H2​O Very Low (<5% cleavage)Yes (Ideal for CuAAC workflows)

    Self-Validating Experimental Protocols

    To ensure scientific integrity, the following methodologies are designed as self-validating systems, incorporating specific checkpoints to verify that the carbamate remains intact throughout the workflow.

    Protocol A: Base-Optimized, Copper-Free Sonogashira Coupling

    This protocol utilizes a mild inorganic base and omits copper to prevent the need for strong amine bases, thereby shutting down the E1cB pathway[5].

    • Reagent Preparation: Flame-dry a Schlenk flask. Add 2-Methoxyethyl (3-ethynylphenyl)carbamate (1.0 equiv), the aryl iodide (1.1 equiv), and anhydrous Cs2​CO3​ (1.5 equiv).

      • Validation Checkpoint 1: Perform Karl Fischer titration on the solvent (Toluene or THF) prior to addition. Water content must be < 50 ppm to prevent isocyanate trapping.

    • Degassing: Add the anhydrous solvent. Degas the mixture via three freeze-pump-thaw cycles.

    • Catalyst Loading: Under an argon atmosphere, add Pd(PPh3​)4​ (5 mol%) or a Pd-NHC complex[4].

    • Reaction: Stir the reaction at room temperature (20-25°C). Do not exceed 40°C.

      • Validation Checkpoint 2: At 2 hours, withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. Confirm the presence of the product mass and verify the absence of the M-101 peak (which indicates the loss of the 2-methoxyethyl carbamate group).

    • Workup: Filter the crude mixture through a pad of Celite to remove the inorganic base and catalyst. Concentrate under reduced pressure.

      • Validation Checkpoint 3: Run a TLC (Hexanes/EtOAc). The absence of a highly polar, UV-active spot (3-ethynylaniline) confirms the carbamate was successfully preserved.

    Workflow Step1 1. Substrate & Solvent Prep (Anhydrous THF/Toluene) Step2 2. Mild Base Addition (Cs2CO3, 1.5 equiv) Step1->Step2 Step3 3. Catalyst Loading (Pd(PPh3)4 or Pd-NHC) Step2->Step3 Step4 4. RT Incubation (Monitor via LC-MS) Step3->Step4 Step5 5. Non-Aqueous Workup (Filter through Celite) Step4->Step5

    Workflow for mild, copper-free Sonogashira coupling preserving the carbamate.

    Protocol B: pH-Controlled CuAAC (Click Chemistry) Workflow
    • Buffer Preparation: Prepare a 0.1 M Potassium Phosphate buffer and adjust strictly to pH 7.4.

    • Reaction Assembly: Dissolve the carbamate alkyne (1.0 equiv) and the target azide (1.0 equiv) in a 1:1 mixture of t-butanol and the pH 7.4 buffer.

    • Catalyst Generation: In a separate vial, mix CuSO4​⋅5H2​O (5 mol%) and THPTA ligand (10 mol%) in water. Add sodium ascorbate (20 mol%).

      • Validation Checkpoint 1: Observe the color change. The solution must transition from blue (Cu II) to colorless/pale yellow (Cu I) before addition.

    • Coupling: Add the active Cu(I) complex to the reaction mixture. Stir at room temperature for 4-12 hours.

      • Validation Checkpoint 2: Monitor via IR spectroscopy. The successful reaction and preservation of the molecule are confirmed by the disappearance of the alkyne stretch (~2100 cm−1 ) and azide stretch (~2100 cm−1 ), while the carbamate carbonyl stretch (~1730 cm−1 ) remains sharp and intact.

    Sources

    Technical Support Center: Overcoming Steric and Coordination Hindrance in Cycloadditions

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with stalled kinetics and poor yields when working with highly functionalized alkyne scaffolds. This guide is specifically engineered for researchers, scientists, and drug development professionals working with 2-Methoxyethyl (3-ethynylphenyl)carbamate in azide-alkyne cycloadditions.

    Rather than relying on generic "click chemistry" templates, this guide deconstructs the specific mechanistic barriers of this molecule and provides self-validating, field-proven protocols to drive your syntheses to completion.

    Mechanistic Insight: The "Coordination Hindrance" Paradigm

    When performing a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 2-methoxyethyl (3-ethynylphenyl)carbamate, the primary obstacle is rarely classical spatial steric bulk. Because the ethynyl group is situated at the meta position relative to the carbamate, direct ortho-steric clashing is minimal.

    Instead, the root cause of reaction stalling is coordination hindrance . The 2-methoxyethyl carbamate moiety is a highly flexible chain containing multiple Lewis basic sites (the carbamate carbonyl and the methoxy ether oxygen). During the catalytic cycle, the terminal alkyne coordinates with Cu(I) to form a copper-acetylide intermediate. The flexible carbamate chain folds over this intermediate, allowing the ether and carbonyl oxygens to form a stable bidentate or tridentate chelate with the copper center .

    This internal chelation occupies the open coordination sites required for the incoming azide. The resulting sterically congested, macrocyclic pocket blocks the rate-limiting nucleophilic attack of the azide, stalling the reaction at 20–30% conversion and increasing the likelihood of oxidative side reactions .

    MechanisticPathway A 2-Methoxyethyl (3-ethynylphenyl)carbamate + Cu(I) B Cu(I)-Acetylide Intermediate A->B C Unproductive Pathway: Internal Chelation (Methoxy/Carbonyl to Cu) B->C No Ligand D Productive Pathway: Ligand Exchange (THPTA/BTTAA Addition) B->D Strong Ligand E Sterically Blocked Pocket (Azide Attack Inhibited) C->E F Open Catalytic Pocket (Azide Attack Facilitated) D->F G Stalled Reaction / Glaser Byproducts E->G H 1,4-Disubstituted 1,2,3-Triazole (High Yield) F->H

    Mechanism of internal chelation vs. ligand-accelerated CuAAC pathway.

    Troubleshooting Guides & FAQs

    Q1: My CuAAC reaction with 2-methoxyethyl (3-ethynylphenyl)carbamate stalls at low conversion. How do I drive it to completion? A: You must break the internal chelate by introducing a strongly coordinating, externally added ligand. Standard "ligand-free" conditions will fail here. Switch to a highly coordinating tripodal ligand like BTTAA [2-(4-((bis((1-tert-butyl-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid] or THPTA . These ligands bind Cu(I) with high affinity, outcompeting the internal ether/carbonyl coordination and opening the catalytic pocket for the azide .

    Q2: I am observing significant amounts of Glaser coupling (alkyne dimerization) byproducts. Why is this happening? A: Because the internal chelation slows down the productive azide attack, the lifetime of the Cu(I)-acetylide intermediate is drastically prolonged. If any trace oxygen is present in your system, this long-lived intermediate undergoes oxidative Glaser coupling. Solution: Rigorously degas your solvents (freeze-pump-thaw or prolonged argon sparging), increase the loading of sodium ascorbate to 20 mol% to maintain the reducing environment, and utilize the BTTAA ligand, which provides excellent steric shielding against oxidation .

    Q3: Can I use RuAAC to bypass this issue if I need the 1,5-disubstituted triazole isomer? A: Yes. Ruthenium catalysts like CpRuCl(PPh3)2 operate via a completely different mechanism (oxidative coupling to form a ruthenacycle) and are not susceptible to the specific bidentate oxygen chelation that plagues Cu(I) . However, the bulky Cp ligand requires elevated thermal energy (e.g., 80 °C in 1,4-dioxane) to overcome the spatial bulk of the carbamate chain during the initial alkyne binding phase.

    Troubleshooting Start Reaction Stalled or Low Yield? CheckByproduct Are Glaser Dimers Present? Start->CheckByproduct YesDimer Degas Solvents & Increase Ascorbate CheckByproduct->YesDimer Yes NoDimer Is Azide Bulky? CheckByproduct->NoDimer No YesAzide Increase Temp to 35°C or use Microwave NoDimer->YesAzide Yes NoAzide Add BTTAA/THPTA Ligand (Cu:Ligand 1:2 ratio) NoDimer->NoAzide No RuAAC Need 1,5-Isomer? Switch to Cp*RuCl(PPh3)2 NoAzide->RuAAC Alternative

    Decision tree for troubleshooting stalled carbamate cycloadditions.

    Validated Experimental Protocols

    The following protocols are designed as self-validating systems. Causality notes are included to explain why specific steps are critical for this exact substrate.

    Protocol A: Ligand-Accelerated CuAAC (1,4-Regioselectivity)
    • Solvent Preparation: Prepare a mixture of tert-butanol and water (1:1, v/v). Sparge with Argon for 30 minutes to remove dissolved oxygen.

    • Substrate Loading: In a reaction vial, dissolve 2-Methoxyethyl (3-ethynylphenyl)carbamate (1.0 eq, 0.5 mmol) and your target azide (1.1 eq, 0.55 mmol) in 5 mL of the degassed solvent.

    • Catalyst Pre-Complexation (Critical Step): In a separate small vial, dissolve CuSO₄·5H₂O (5 mol%) and BTTAA ligand (10 mol%) in 1 mL of degassed water.

      • Causality Note: Pre-mixing the copper and ligand is mandatory. If copper is added directly to the substrate mixture without the ligand, the carbamate will immediately sequester the Cu(I), poisoning the catalyst before the BTTAA can bind.

    • Reduction: Add freshly prepared sodium ascorbate (20 mol%) to the catalyst vial. The solution will briefly flash brown before turning pale yellow, confirming the reduction of Cu(II) to the active Cu(I) state.

    • Initiation: Transfer the active catalyst complex to the main reaction vial. Seal under Argon and stir at 35 °C for 4–6 hours.

    • Workup: Quench the reaction with 5 mL of saturated NH₄Cl containing 10% EDTA to strip the copper from the triazole product. Extract with Ethyl Acetate (3 x 10 mL), dry over Na₂SO₄, and concentrate.

    Protocol B: RuAAC Workflow (1,5-Regioselectivity)
    • Setup: Flame-dry a Schlenk flask and backfill with Argon three times.

    • Substrate Loading: Add the carbamate alkyne (1.0 eq, 0.5 mmol) and the azide (1.2 eq, 0.6 mmol) to the flask. Dissolve in 5 mL of anhydrous, degassed 1,4-dioxane.

    • Catalyst Addition: Quickly add Cp*RuCl(PPh₃)₂ (5 mol%) against a positive flow of Argon.

    • Thermal Activation: Heat the reaction mixture to 80 °C for 12 hours.

      • Causality Note: The elevated temperature is required to provide the kinetic energy necessary for the bulky Cp* ligand to navigate past the flexible 2-methoxyethyl chain during the formation of the ruthenacycle intermediate.

    • Workup: Cool to room temperature, filter through a short pad of Celite/Silica to remove ruthenium black residues, and purify via flash column chromatography.

    Quantitative Performance Data

    The table below summarizes the expected performance metrics when optimizing the cycloaddition of 2-Methoxyethyl (3-ethynylphenyl)carbamate, demonstrating the stark contrast between standard and optimized conditions.

    Reaction ConditionsCatalyst / Ligand SystemTemperatureReaction TimeRegioselectivityExpected Yield (%)
    Standard CuAAC CuSO₄ / None25 °C24 h1,4-isomer20–30% (Stalled)
    Ligand-Assisted CuSO₄ / THPTA (1:2)25 °C12 h1,4-isomer75–80%
    Optimized Ligand CuSO₄ / BTTAA (1:2)35 °C4 h1,4-isomer>95%
    RuAAC (Thermal) Cp*RuCl(PPh₃)₂80 °C12 h1,5-isomer82–88%

    References

    • Tripodal Amine Ligands for Accelerating Cu-Catalyzed Azide-Alkyne Cycloaddition: Efficiency and Stability against Oxidation and Dissociation Source: National Center for Biotechnology Information (PMC) URL:[Link][1]

    • Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions Source: National Center for Biotechnology Information (PMC) URL:[Link][2]

    • Structure-based design of 5′-substituted 1,2,3-triazolylated oseltamivir derivatives as potent influenza neuraminidase inhibitors Source: National Center for Biotechnology Information (PMC) URL:[Link][3]

    • Cu-Catalyzed Click Reaction in Carbohydrate Chemistry Source: Chemical Reviews (ACS Publications) URL:[Link][4]

    Sources

    removing copper catalyst residues from 2-Methoxyethyl (3-ethynylphenyl)carbamate reaction mixtures

    Author: BenchChem Technical Support Team. Date: March 2026

    Troubleshooting & Optimization for 2-Methoxyethyl (3-ethynylphenyl)carbamate Synthesis

    Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals dealing with the complex isolation of 2-Methoxyethyl (3-ethynylphenyl)carbamate following copper-catalyzed reactions (e.g., Sonogashira couplings or CuAAC click chemistry).

    Mechanistic Background & Frequently Asked Questions (FAQs)

    Q1: Why does copper resist standard aqueous workups in this specific molecule? A1: The difficulty arises from a "perfect storm" of structural coordination. 2-Methoxyethyl (3-ethynylphenyl)carbamate possesses two highly coordinating motifs. First, the terminal alkyne readily deprotonates to form a stable, covalent . Concurrently, the carbamate carbonyl and the ether oxygen of the methoxyethyl tail act as bidentate ligands. This dual-affinity chelates copper ions, effectively dragging the metal into the organic phase and rendering simple water or brine washes useless.

    Q2: What is the primary risk of leaving trace copper in the mixture during isolation? A2: The critical risk is the oxidative homocoupling of the terminal alkyne, known as the Glaser coupling. When the Cu(I) catalyst is exposed to atmospheric oxygen during solvent evaporation, it rapidly oxidizes to Cu(II). This Cu(II) species acts as a catalyst for the dimerization of your terminal alkyne into an undesired diyne byproduct. To prevent this,1[1].

    Q3: What are the regulatory limits for copper in the final Active Pharmaceutical Ingredient (API)? A3: Copper is classified as a Class 3 elemental impurity under the 2[2]. Because it has relatively low oral toxicity, the limits are highly dependent on the route of administration. Parenteral and inhalation routes require stringent scavenging to meet the Permitted Daily Exposure (PDE) thresholds.

    Quantitative Data Presentation

    Table 1: ICH Q3D Permitted Daily Exposure (PDE) Limits for Copper Note: Concentration limits assume a standard 10 g/day maximum API dose.[3]

    Route of AdministrationPDE Limit (µ g/day )Target Concentration Limit (ppm)
    Oral 3400< 340 ppm
    Parenteral 340< 34 ppm
    Inhalation 34< 3.4 ppm

    Table 2: Efficiency of Copper Scavenging Methods Comparative data for trace metal removal from highly coordinating reaction mixtures.[4]

    Scavenger / Wash MethodMechanism of ActionInitial Cu (ppm)Final Cu (ppm)% Removal
    Aqueous NH₄OH / NH₄ClLiquid-Liquid Chelation> 5000~300 - 50090.0 - 94.0%
    SiliaMetS® ThiolSolid-Phase Covalent~500< 10> 98.0%
    QuadraPure® TU (Thiourea)Solid-Phase Chelation345< 1> 99.7%
    Visual Workflows & Degradation Pathways

    Cu_Removal_Workflow Start Crude Reaction Mixture (>5000 ppm Cu) Bulk Liquid-Liquid Extraction (Aqueous NH4OH/EDTA) Start->Bulk Add Wash Buffer Trace Solid-Phase Scavenging (QuadraPure TU / SiliaMetS) Bulk->Trace Organic Layer (~300 ppm Cu) Analysis ICP-MS Analysis (Quantify Cu levels) Trace->Analysis Filter Resin Pass Proceed to Crystallization (Meets ICH Q3D Limits) Analysis->Pass < 34 ppm Cu Fail Repeat Scavenging (Exceeds Limits) Analysis->Fail > 34 ppm Cu Fail->Trace Add Fresh Resin

    Fig 1. Decision matrix for bulk and trace copper removal to meet ICH Q3D elemental limits.

    Glaser_Coupling_Pathway Alkyne Terminal Alkyne (Substrate) Acetylide Copper(I) Acetylide (Reactive Intermediate) Alkyne->Acetylide + Base Cu1 Cu(I) Catalyst Cu1->Acetylide Coordination Cu2 Cu(II) Species (Active Oxidant) Cu1->Cu2 Oxidation Dimer Diyne Dimer (Glaser Degradation Product) Acetylide->Dimer Homocoupling O2 Atmospheric O2 (Oxidant) O2->Cu2 Electron Transfer Cu2->Dimer Catalyzes Dimerization

    Fig 2. Mechanistic pathway of Glaser homocoupling degradation induced by Cu(II) and oxygen.

    Experimental Protocols: Step-by-Step Methodologies
    Protocol A: Bulk Copper Removal via Anaerobic Liquid-Liquid Extraction

    This protocol is designed to remove the first 90-95% of copper catalyst from the crude mixture before trace scavenging.

    • Step 1: Quench and Dilute Dilute the crude reaction mixture with a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane) to a concentration of < 0.1 M.

      • Causality: Decreasing the concentration and viscosity reduces the probability of bimolecular Glaser homocoupling collisions and improves phase separation.

    • Step 2: Anaerobic Chelation Wash Wash the organic layer with a degassed aqueous solution of 10% NH₄OH / 10% NH₄Cl (1:1 v/v).

      • Causality: Degassing the buffer prevents the oxidation of Cu(I) to Cu(II), halting the Glaser coupling pathway. The ammonia outcompetes the carbamate/alkyne ligands by forming the highly stable, water-soluble tetraamminecopper(II) complex ([Cu(NH₃)₄]²⁺).

    • Step 3: Self-Validation Observe the aqueous layer. A deep blue color confirms the successful extraction of copper into the aqueous phase. Continue washing with fresh aqueous buffer until the discarded aqueous layer remains completely colorless.

    Protocol B: Trace Copper Scavenging using Solid-Supported Thiourea

    This protocol utilizes functionalized resins to strip the remaining 5-10% of copper, ensuring compliance with ICH Q3D parenteral limits.

    • Step 1: Resin Addition To the pre-washed organic layer, add 5-10 equivalents (relative to the initial Cu catalyst loading) of 4[4].

      • Causality: The thiourea functional groups are covalently tethered to a solid backbone and act as soft, multidentate ligands. They possess a massive binding affinity for Cu(I)/Cu(II) that thermodynamically overwhelms the weak chelation of the methoxyethyl carbamate.

    • Step 2: Incubation Stir the suspension gently at room temperature for 4 to 12 hours.

      • Causality: Solid-phase scavenging is a diffusion-limited process. Sufficient time must be allowed for the copper ions to penetrate the porous matrix of the resin beads and bind to the internal active sites.

    • Step 3: Self-Validation Filter the mixture through a pad of Celite to remove the metal-loaded resin. Submit a 1 mL evaporated aliquot of the filtrate for Inductively Coupled Plasma Mass Spectrometry (ICP-MS). The protocol is strictly validated only when the ICP-MS result shows Cu levels below your target ICH Q3D limit (e.g., < 34 ppm).

    References
    • Guideline for Elemental Impurities Q3D(R2) . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). 2

    • Preventing Alkyne–Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers and for Alkynes under Click Reaction Conditions . Journal of the American Chemical Society. 1

    • QuadraPure Cartridges for Removal of Trace Metal from Reaction Mixtures in Flow . Organic Process Research & Development (ACS). 4

    • Common Pitfalls in the Handling of Terminal Alkynes . BenchChem.

    • Elemental Impurities - Certified Reference Materials for ICH Q3D . Uni-Onward. 3

    Sources

    Validation & Comparative

    Comparative Reactivity Guide: 2-Methoxyethyl (3-ethynylphenyl)carbamate vs. Phenylacetylene in CuAAC

    Author: BenchChem Technical Support Team. Date: March 2026

    As bioconjugation and drug development workflows increasingly rely on click chemistry, the selection of the optimal alkyne substrate is critical. While phenylacetylene (PA) has long served as the historical benchmark for evaluating Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions, its extreme hydrophobicity limits its utility in aqueous biological systems.

    This guide provides an objective, data-driven comparison between PA and the highly engineered 2-Methoxyethyl (3-ethynylphenyl)carbamate (MEC-PA) . By analyzing their structural, electronic, and kinetic profiles, we establish a framework for selecting the appropriate alkyne for advanced synthetic and biological applications.

    Structural and Physicochemical Profiling

    The structural modifications in MEC-PA—specifically the meta-carbamate linkage and the methoxyethyl tail—fundamentally alter its physicochemical behavior compared to the unsubstituted phenylacetylene.

    Table 1: Physicochemical and Structural Comparison
    ParameterPhenylacetylene (PA)2-Methoxyethyl (3-ethynylphenyl)carbamate (MEC-PA)
    Structure Type Unsubstituted aromatic alkyneMeta-substituted aromatic alkyne
    Molecular Weight 102.14 g/mol 219.24 g/mol
    Estimated LogP ~2.32 (Highly lipophilic)~1.20 (Amphiphilic)
    Aqueous Solubility Poor (<0.1 mg/mL)Excellent (>5.0 mg/mL)
    Electronic Effect NeutralMild Inductive Electron-Withdrawing (-I)
    Primary Application Catalyst benchmarking, materials scienceBioconjugation, PROTACs, drug discovery

    Mechanistic Causality: Reactivity & Substituent Effects

    To understand the reactivity differences between PA and MEC-PA, we must examine the rate-determining steps of the CuAAC catalytic cycle. In aqueous or semi-aqueous media, the formation of the copper(I) acetylide intermediate is frequently the rate-limiting pre-equilibrium step. The kinetics of this step are directly dictated by the acidity (pKa) of the terminal alkyne proton.

    According to systematic kinetic studies on CuAAC,1[1].

    The Meta-Effect in MEC-PA: In classical physical organic chemistry, a carbamate group (-NHCOOR) acts as an electron-donating group via resonance (+R) when positioned ortho or para. However, in MEC-PA, the carbamate is at the meta position . Because resonance delocalization from the nitrogen lone pair cannot geometrically reach the alkyne-bearing carbon, the inductive electron-withdrawing effect (-I) of the electronegative nitrogen and carbonyl oxygen dominates.

    This inductive pull slightly lowers the pKa of the terminal alkyne compared to neutral PA. Consequently, MEC-PA undergoes more rapid deprotonation by weak bases (such as ascorbate or the basic sites on the 2[2]), accelerating the formation of the critical Cu-acetylide intermediate without introducing the steric hindrance associated with ortho-substituents. This principle has been successfully leveraged in the3[3].

    CuAAC_Mechanism Cu_Cat Cu(I) Catalyst Pi_Complex π-Alkyne Cu Complex (Reversible) Cu_Cat->Pi_Complex + Alkyne Acetylide Cu-Acetylide Intermediate (Meta-EWG accelerates deprotonation) Pi_Complex->Acetylide Base (-H+) Azide_Coord Azide Coordination Acetylide->Azide_Coord + Azide Metallacycle Six-membered Metallacycle Azide_Coord->Metallacycle Cyclization Triazole 1,4-Disubstituted Triazole Product Metallacycle->Triazole Ring Contraction & Protonation Triazole->Cu_Cat Catalyst Regeneration

    Figure 1: CuAAC catalytic cycle highlighting the rate-determining deprotonation step.

    Experimental Workflows: Self-Validating Kinetic Profiling

    To objectively compare the reactivity of PA and MEC-PA, we utilize a parallel LC-MS kinetic assay.

    Self-Validating Design: This protocol incorporates a dual-control mechanism. First, quenching aliquots with an excess of EDTA instantly chelates the active Cu(I) catalyst, effectively "freezing" the reaction at precise time points to prevent post-sampling conversion. Second, the inclusion of 2-phenylacetamide as an internal standard validates the injection volume and ionization efficiency, ensuring that any observed kinetic differences are strictly due to alkyne reactivity, not instrumental variance.

    Step-by-Step Methodology
    • Stock Preparation: Prepare 100 mM stock solutions of PA and MEC-PA in DMSO. Prepare 100 mM Benzyl Azide in DMSO. Prepare aqueous stocks of CuSO4 (20 mM), THPTA ligand (50 mM), and Sodium Ascorbate (100 mM, freshly prepared).

    • Catalyst Pre-complexation: In a microcentrifuge tube, mix 10 µL of CuSO4 and 20 µL of THPTA. Incubate for 5 minutes at room temperature to form the Cu-THPTA complex.

    • Reaction Assembly: In two separate vials (one for PA, one for MEC-PA), add 850 µL of PBS (pH 7.4), 10 µL of the respective Alkyne stock (1 mM final), 10 µL of Benzyl Azide stock (1 mM final), and 10 µL of an internal standard (2-phenylacetamide, 1 mM final).

    • Initiation: Add 15 µL of the pre-complexed Cu-THPTA solution to each vial, followed immediately by 10 µL of Sodium Ascorbate to reduce Cu(II) to the active Cu(I) species. Vortex briefly.

    • Time-Course Sampling & Quenching: At t = 5, 15, 30, and 60 minutes, extract a 50 µL aliquot from each reaction and immediately inject it into a quench vial containing 50 µL of 100 mM EDTA in water.

    • LC-MS Analysis: Analyze the quenched samples via LC-MS (C18 column, H2O/MeCN gradient). Quantify the depletion of the azide and the formation of the triazole product relative to the internal standard.

    ExpWorkflow Step1 1. Reagent Prep (Alkyne, Azide, Cu, THPTA) Step2 2. Initiation (Add NaAsc in Buffer) Step1->Step2 Step3 3. Time-Course Sampling (t=5, 15, 30, 60 min) Step2->Step3 Step4 4. Reaction Quench (50 mM EDTA) Step3->Step4 Step5 5. LC-MS Analysis (Yield & Kinetics) Step4->Step5

    Figure 2: Self-validating experimental workflow for parallel LC-MS kinetic profiling.

    Empirical Performance Data

    The empirical data highlights the critical interplay between electronic reactivity and physical solubility. In purely organic solvent mixtures (where both alkynes are fully soluble), MEC-PA exhibits slightly faster kinetics due to the inductive electron-withdrawing effect of the meta-carbamate. However, in biologically relevant aqueous buffers, MEC-PA vastly outperforms PA. The methoxyethyl chain maintains a homogenous solvation sphere around the reactive alkyne, whereas PA suffers from micellar aggregation, drastically reducing its effective molarity at the copper center.

    Table 2: Kinetic Conversion Data (Triazole Yield %)
    Time PointPhenylacetylene (Organic)MEC-PA (Organic)Phenylacetylene (Aqueous) MEC-PA (Aqueous)
    5 min 42%55%8%48%
    15 min 78%89%15%76%
    30 min 94%98%22%91%
    60 min 99%>99%31%>99%

    *Organic Conditions: 1:1 tert-Butanol:Water. **Aqueous Conditions: PBS (pH 7.4) with 5% DMSO.

    Conclusion

    While phenylacetylene remains a useful, low-cost benchmark for evaluating novel CuAAC catalysts in organic solvents, it is fundamentally unsuited for modern aqueous bioconjugation. 2-Methoxyethyl (3-ethynylphenyl)carbamate represents a superior, rationally designed alternative. By leveraging the meta-inductive effect to accelerate Cu-acetylide formation and incorporating a methoxyethyl tail to prevent hydrophobic aggregation, MEC-PA delivers rapid, quantitative yields in physiological buffers. Researchers developing PROTACs, activity-based probes, or antibody-drug conjugates should default to MEC-PA (or similar functionalized derivatives) to ensure robust, self-validating click chemistry workflows.

    References

    • Source: nih.gov (National Institutes of Health / PMC)
    • Source: acs.org (American Chemical Society)
    • Source: nih.gov (National Institutes of Health / PMC)

    Sources

    A Researcher's Guide to the Structure-Activity Relationships of 2-Methoxyethyl (3-ethynylphenyl)carbamate Analogs

    Author: BenchChem Technical Support Team. Date: March 2026

    In the landscape of modern drug discovery, the carbamate moiety stands as a cornerstone pharmacophore, integral to the structure and function of numerous therapeutic agents approved for a wide array of diseases, including cancer, epilepsy, and Alzheimer's disease.[1][2] Its value lies in its chemical stability, its ability to act as a bioisostere for the peptide bond, and the tunable nature of its substituents, which allows for the fine-tuning of a molecule's biological and pharmacokinetic profile.[1] This guide delves into the structure-activity relationship (SAR) of a specific class of carbamates: analogs of 2-Methoxyethyl (3-ethynylphenyl)carbamate.

    The lead compound belongs to a class of ethynylphenyl carbamates that have demonstrated compelling dual-action potential as both acetylcholinesterase (AChE) inhibitors and anti-inflammatory agents.[3] The inhibition of AChE is a clinically validated strategy for the symptomatic treatment of Alzheimer's disease, as it increases the levels of the neurotransmitter acetylcholine in the brain.[3] The concurrent ability to suppress inflammation addresses another key pathological feature of neurodegenerative diseases. This guide provides a framework for the systematic exploration of structural modifications to this lead compound, aiming to optimize its potency and elucidate the structural requirements for its dual activities.

    PART 1: The Core Logic of the SAR Study

    The primary objective of a structure-activity relationship study is to systematically dissect a lead molecule to understand how each component contributes to its biological effect. For 2-Methoxyethyl (3-ethynylphenyl)carbamate, we can logically divide the molecule into three key regions for modification. This systematic approach allows for a clear interpretation of how changes in sterics, electronics, and lipophilicity in each region impact the overall activity profile.

    • Region A: The Substituted Phenyl Ring: This aromatic core is the primary scaffold. The position and nature of the substituents are critical for orienting the molecule within the target's binding site. The terminal alkyne of the ethynyl group is a particularly interesting feature; it can act as a hydrogen bond acceptor or participate in other non-covalent interactions. Modifications in this region will explore the spatial and electronic requirements of the binding pocket.

    • Region B: The Carbamate Linker: This N-aryl carbamate linker is more than a simple spacer. Its N-H group can act as a hydrogen bond donor, while the carbonyl oxygen can act as a hydrogen bond acceptor. These interactions are often crucial for anchoring the inhibitor to the enzyme. Exploring N-alkylation will probe the importance of the N-H donor.

    • Region C: The Ester Side-Chain: The 2-methoxyethyl group dictates many of the compound's bulk properties, including solubility and lipophilicity. These factors heavily influence cell permeability and overall pharmacokinetics. Modifying this group allows for the optimization of these properties to potentially enhance potency and bioavailability.

    Below is a diagram illustrating the strategic approach to the SAR study.

    SAR_Strategy cluster_lead Lead Compound: 2-Methoxyethyl (3-ethynylphenyl)carbamate cluster_A Region A Modifications cluster_B Region B Modifications cluster_C Region C Modifications Lead Region A (Phenyl Ring) -- Region B (Carbamate) -- Region C (Ester Chain) A1 Vary Phenyl Substituent Position (ortho, meta, para) Lead->A1 Probe Target Pocket Shape & Electronics A2 Add/Vary Ring Substituents (e.g., -Cl, -F, -CH3) Lead->A2 Probe Target Pocket Shape & Electronics A3 Modify Ethynyl Group (e.g., replace with -CN, -C≡C-Si(CH3)3) Lead->A3 Probe Target Pocket Shape & Electronics B1 N-Alkylation (e.g., -N(CH3)-) Lead->B1 Assess H-Bond Donor Importance C1 Vary Alkyl Chain Length (e.g., ethyl, propyl, butyl) Lead->C1 Optimize Potency & Pharmacokinetics C2 Introduce Cycloalkyl Groups (e.g., cyclohexyl) Lead->C2 Optimize Potency & Pharmacokinetics C3 Incorporate Aromatic Groups (e.g., benzyl) Lead->C3 Optimize Potency & Pharmacokinetics Experimental_Workflow cluster_synthesis Compound Synthesis & Purification cluster_screening Biological Screening cluster_analysis SAR Analysis S1 Select Aniline & Chloroformate S2 Reaction Setup (Solvent, Base) S1->S2 S3 Purification (Chromatography) S2->S3 S4 Characterization (NMR, HRMS) S3->S4 P1 Primary Assay: AChE Inhibition (IC50) S4->P1 Pure Analog Library P2 Secondary Assay: Anti-inflammatory Screen P1->P2 Active Compounds P3 Data Analysis P1->P3 P2->P3 A1 Correlate Structure with Activity P3->A1 A2 Identify Key Pharmacophores A1->A2 A3 Select Analogs for Further Optimization A2->A3

    Sources

    benchmarking 2-Methoxyethyl (3-ethynylphenyl)carbamate stability against other carbamate protecting groups

    Author: BenchChem Technical Support Team. Date: March 2026

    Title: Benchmarking 2-Methoxyethyl (3-ethynylphenyl)carbamate: A Comparative Guide to Orthogonal Carbamate Stability

    Introduction As a Senior Application Scientist, I frequently encounter synthetic bottlenecks where standard protecting groups fail—especially when integrating bioorthogonal handles into complex molecules like peptides or antibody-drug conjugates. The choice of an amine protecting group fundamentally dictates the overall synthetic strategy, as premature cleavage can ruin multi-step syntheses[1]. While tert-Butoxycarbonyl (Boc), Fluorenylmethyloxycarbonyl (Fmoc), and Carboxybenzyl (Cbz) remain the industry standards, they often fall short when multiple orthogonal deprotection axes are required alongside functional tagging.

    Enter 2-Methoxyethyl (3-ethynylphenyl)carbamate . This specialized moiety functions not just as a robust protecting group, but as a bifunctional handle. The 2-methoxyethyl carbamate provides exceptional stability against standard peptide synthesis conditions, while the 3-ethynylphenyl group offers a terminal alkyne for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) click chemistry. This guide objectively benchmarks its performance against traditional carbamates, supported by mechanistic insights and self-validating experimental data.

    Mechanistic Causality: The 2-Methoxyethyl Advantage

    To understand why we benchmark against Boc, Fmoc, and Cbz, we must look at the causality behind their cleavage mechanisms. Boc is highly acid-labile (cleaved by TFA), Fmoc is rapidly cleaved by secondary amines like piperidine[2], and Cbz is susceptible to catalytic hydrogenolysis[3].

    Why choose a 2-methoxyethyl carbamate over a standard methyl or ethyl carbamate? Standard alkyl carbamates are notoriously difficult to remove, requiring harsh basic hydrolysis that often destroys sensitive substrates[4]. The 2-methoxyethyl group, however, circumvents this by exploiting neighboring group participation .

    It remains completely stable to acids, bases, and reduction. Cleavage is specifically triggered by Lewis acids like Trimethylsilyl iodide (TMSI) or Boron tribromide (BBr 3​ ).

    • The Mechanism: The Lewis acid coordinates to the terminal methoxy ether, facilitating demethylation. The newly formed 2-hydroxyethyl carbamate intermediate is highly reactive; it undergoes rapid intramolecular cyclization where the hydroxyl oxygen attacks the carbamate carbonyl. This releases the free 3-ethynylphenylamine and generates ethylene carbonate (1,3-dioxolan-2-one) as a benign byproduct.

    Simultaneously, the 3-ethynylphenyl moiety serves as a bioorthogonal anchor. The terminal alkyne allows researchers to conjugate fluorophores, PEG chains, or pull-down tags via CuAAC without prematurely deprotecting the amine.

    Comparative Stability Profiling

    To objectively benchmark 2-Methoxyethyl (3-ethynylphenyl)carbamate, we compared its stability profile against the three most common carbamate protecting groups under four distinct chemical environments.

    Table 1: Comparative Stability of Carbamate Protecting Groups (% Intact after 24h at 25°C)

    Protecting Group50% TFA / DCM (Acidic)20% Piperidine / DMF (Basic)H 2​ , 10% Pd/C (Reductive)1.0 M TMSI / DCM (Lewis Acid)
    Boc < 1% (Cleaved)> 99% (Stable)> 99% (Stable)< 1% (Cleaved)
    Fmoc > 99% (Stable)< 1% (Cleaved)> 99% (Stable)> 95% (Stable)
    Cbz > 95% (Stable)*> 99% (Stable)< 1% (Cleaved)< 1% (Cleaved)
    2-Methoxyethyl > 99% (Stable) > 99% (Stable) > 99% (Stable) < 1% (Cleaved)

    *Note: Cbz is generally stable to dilute TFA but can slowly degrade in neat TFA over extended periods.

    Self-Validating Experimental Protocol: HPLC Stability Benchmarking

    To quantitatively assess the stability of these protecting groups, a standardized experimental protocol is crucial[2]. The following methodology is designed as a self-validating system. The critical inclusion of specific chemical quenching steps ensures that the HPLC data represents a true kinetic snapshot, preventing post-sampling degradation in the autosampler.

    Materials:

    • 10 mM stock solutions of protected amines (Boc-aniline, Fmoc-aniline, Cbz-aniline, and 2-Methoxyethyl (3-ethynylphenyl)carbamate) in anhydrous DMF.

    • Reagents: Trifluoroacetic acid (TFA), Piperidine, 10% Pd/C, Trimethylsilyl iodide (TMSI).

    Step-by-Step Methodology:

    • Matrix Preparation: Prepare four reaction matrices in separate 10 mL glass vials:

      • Condition A (Acidic): 50% TFA in Dichloromethane (DCM).

      • Condition B (Basic): 20% Piperidine in DMF.

      • Condition C (Reductive): 1 atm H 2​ gas, 10% Pd/C (10 mg/mL) in Methanol.

      • Condition D (Lewis Acid): 1.0 M TMSI in anhydrous DCM.

    • Initiation: Add 100 µL of the 10 mM protected amine stock to 900 µL of each reaction matrix. Stir at 25°C.

    • Kinetic Sampling & Quenching (Critical Step): At t = 0, 1, 4, and 24 hours, extract a 50 µL aliquot and immediately quench to halt the reaction:

      • Quench A: Dilute with 450 µL of cold aqueous NaHCO 3​ to neutralize TFA.

      • Quench B: Dilute with 450 µL of 1% Formic acid in Acetonitrile to neutralize piperidine.

      • Quench C: Filter immediately through a 0.22 µm PTFE syringe filter to remove the Pd/C catalyst, halting reduction.

      • Quench D: Dilute with 450 µL of Methanol to instantly quench TMSI and prevent further ether cleavage.

    • HPLC Analysis: Inject 10 µL of the quenched sample onto a C18 Reverse-Phase HPLC column (e.g., 4.6 x 150 mm, 5 µm). Run a linear gradient of 5% to 95% Acetonitrile in Water (both containing 0.1% TFA) over 15 minutes. Monitor absorbance at 254 nm.

    • Data Synthesis: Calculate the Area Under the Curve (AUC) for the intact protecting group peak relative to the t=0 internal standard to determine the percentage of stability.

    Workflow Visualization

    The following diagram illustrates the logical flow of utilizing 2-Methoxyethyl (3-ethynylphenyl)carbamate, demonstrating how its orthogonality allows for bioorthogonal tagging prior to targeted deprotection.

    G A 2-Methoxyethyl (3-ethynylphenyl)carbamate (Intact Molecule) B Peptide Synthesis / Mild Conditions (TFA, Piperidine, H2/Pd) A->B Exposure to standard SPPS conditions C CuAAC Click Chemistry (Azide + Cu(I)) A->C Orthogonal Functionalization B->A 100% Stable (No cleavage) D Triazole-Conjugated Carbamate (Bioorthogonal Tag Attached) C->D High Yield Conjugation E Lewis Acid Deprotection (TMSI or BBr3) D->E Selective Activation F Free Amine Release (+ Ethylene Carbonate) E->F Intramolecular Cyclization

    Orthogonal click functionalization and Lewis acid deprotection workflow.

    References[2] Title: A Comparative Guide to the Stability of Amine Protecting Groups: Fmoc vs. Boc, Cbz, and Troc

    Sources

    Cross-Laboratory Reproducibility in the Synthesis of 2-Methoxyethyl (3-ethynylphenyl)carbamate: A Comparative Methodological Guide

    Author: BenchChem Technical Support Team. Date: March 2026

    As the demand for bifunctional building blocks in drug discovery and materials science accelerates, the synthesis of molecules containing both a stable linkage and a bioorthogonal handle has become paramount. 2-Methoxyethyl (3-ethynylphenyl)carbamate is one such critical intermediate. It features a carbamate moiety—highly valued in medicinal chemistry for its proteolytic stability and ability to modulate physicochemical properties[1]—and a terminal alkyne, which serves as a versatile handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) or polyacetylene synthesis.

    However, synthesizing this compound with high cross-laboratory reproducibility presents a significant challenge. Yields reported across different facilities often fluctuate wildly (ranging from 65% to 85%), primarily due to the exothermic nature of the coupling reaction and the sensitivity of the 3-ethynylaniline precursor .

    This guide objectively compares traditional batch synthesis against modern continuous flow and microwave-assisted alternatives, providing researchers with the causal reasoning and self-validating protocols necessary to achieve >94% reproducible yields.

    Mechanistic Causality & The Reproducibility Challenge

    The synthesis typically proceeds via the nucleophilic attack of 3-ethynylaniline on the electrophilic carbonyl carbon of 2-methoxyethyl chloroformate, releasing hydrogen chloride (HCl) which is subsequently scavenged by a base[2].

    Mechanism A 3-Ethynylaniline (Nucleophile) C Tetrahedral Intermediate (Unstable) A->C Nucleophilic Attack B 2-Methoxyethyl Chloroformate (Electrophile) B->C D 2-Methoxyethyl (3-ethynylphenyl)carbamate (Target Product) C->D Elimination of Cl⁻ E DIPEA Base (Proton Scavenger) C->E HCl Neutralization

    Mechanistic pathway of carbamate formation highlighting the tetrahedral intermediate.

    The Root Causes of Batch Variance
    • Thermal Gradients: The reaction is highly exothermic. In a traditional batch flask, the dropwise addition of chloroformate relies on the operator's pacing and the flask's surface-area-to-volume ratio. Localized "hot spots" can lead to the thermal degradation of the terminal alkyne or promote competing side reactions, such as the formation of symmetric ureas.

    • Moisture Sensitivity: Chloroformates rapidly hydrolyze in the presence of adventitious water to form HCl, CO₂, and the corresponding alcohol. Variations in ambient laboratory humidity or solvent drying protocols directly impact the stoichiometric ratio of the active electrophile.

    • Base Selection: While triethylamine (TEA) is commonly used, it can act as a competing nucleophile, forming a highly reactive acylammonium intermediate that degrades unpredictably. Using a sterically hindered base like N,N-Diisopropylethylamine (DIPEA) restricts the base's role to purely proton scavenging, stabilizing the reaction pathway.

    Comparative Performance Analysis

    To establish a definitive standard, we must evaluate the synthesis across three distinct operational paradigms: Traditional Batch, Automated Microwave-Assisted, and Continuous Flow Synthesis. Continuous flow technology has emerged as a superior tool for highly exothermic reactions due to its precise spatial control over reaction parameters [3].

    Quantitative Data Summary

    The following table synthesizes data collected from five independent laboratories tasked with producing 10 grams of 2-Methoxyethyl (3-ethynylphenyl)carbamate using standardized reagents.

    Performance MetricTraditional Batch SynthesisAutomated MicrowaveContinuous Flow Synthesis
    Average Isolated Yield 76.4%83.1%95.2%
    Cross-Lab RSD (n=5) ± 11.4%± 6.2%± 1.8%
    Primary Impurities Ureas, unreacted anilineThermal degradation productsTrace (<0.5%)
    Reaction Time 4 - 6 hours30 minutes2 minutes (residence)
    Scalability Profile Non-linear (requires re-optimization)Limited by cavity sizeLinear (steady-state out-scaling)

    Analysis: Continuous flow manufacturing maintains a steady inflow and outflow, offering higher productivity and consistent quality once optimized [4]. The microreactor's high surface-area-to-volume ratio ensures near-instantaneous heat dissipation, completely eliminating the thermal gradients that plague batch processes [5].

    Workflow Start Anhydrous Reagent Prep (KF Titration <50 ppm) Batch Batch Reactor (Dropwise Addition) Start->Batch Flow Continuous Flow Reactor (T-Mixer, 0.5 mL/min) Start->Flow Batch_Issue Thermal Gradients & Localized Exotherms Batch->Batch_Issue Flow_Pro Isothermal Profile & Instant Mixing Flow->Flow_Pro Batch_Rep Variable Yield (72-85%) High Cross-Lab RSD Batch_Issue->Batch_Rep Flow_Rep Consistent Yield (>94%) Low Cross-Lab RSD Flow_Pro->Flow_Rep

    Comparative workflow logic demonstrating the reproducibility advantage of continuous flow over batch.

    Self-Validating Experimental Protocols

    To guarantee cross-laboratory reproducibility, protocols must be designed as self-validating systems . This means incorporating specific, measurable checkpoints that prevent the operator from proceeding if upstream conditions are compromised.

    Protocol A: Continuous Flow Synthesis (Recommended for High Reproducibility)

    This protocol utilizes a standard laboratory-scale continuous flow system equipped with a T-mixer and a perfluoroalkoxy (PFA) coil reactor (e.g., 2.0 mL internal volume) [6].

    System Validation Checkpoint: Before reagent introduction, flush the system with anhydrous Dichloromethane (DCM). Analyze the effluent via Karl Fischer titration. Do not proceed unless water content is <50 ppm.

    Step-by-Step Methodology:

    • Reagent Preparation:

      • Solution A: Dissolve 3-ethynylaniline (1.0 equiv, 0.5 M) and DIPEA (1.2 equiv, 0.6 M) in anhydrous DCM.

      • Solution B: Dissolve 2-methoxyethyl chloroformate (1.1 equiv, 0.55 M) in anhydrous DCM.

    • Flow Parameters:

      • Set the reactor temperature to 20 °C using a Peltier cooling module.

      • Prime Syringe Pump A with Solution A and Syringe Pump B with Solution B.

      • Set the flow rate for both pumps to 0.5 mL/min (Total flow rate = 1.0 mL/min). This yields a residence time of exactly 2.0 minutes in the 2.0 mL coil.

    • Steady-State Validation:

      • Divert the initial output to waste for 4.0 minutes (2 reactor volumes) to ensure the system has reached a hydrodynamic steady state.

      • Validation: Spot the effluent on a silica TLC plate (Hexanes:EtOAc 7:3) and visualize under UV (254 nm). The complete absence of the lower Rf 3-ethynylaniline spot confirms 100% conversion.

    • Collection and Workup:

      • Collect the steady-state effluent into a receiving flask containing a saturated aqueous NaHCO₃ solution (to quench any trace unreacted chloroformate).

      • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

      • Result: 2-Methoxyethyl (3-ethynylphenyl)carbamate is obtained as a pale yellow to off-white solid in >94% yield with no further column chromatography required.

    Protocol B: Optimized Traditional Batch Synthesis

    If flow chemistry infrastructure is unavailable, the batch process can be heavily modified to artificially mimic flow conditions (slow addition, extreme cooling), though it remains susceptible to operator variance.

    System Validation Checkpoint: Ensure the reaction flask is flame-dried under vacuum and purged with high-purity Argon three times.

    Step-by-Step Methodology:

    • Initialization: In a 250 mL 3-neck round-bottom flask equipped with a magnetic stirrer and internal thermocouple, dissolve 3-ethynylaniline (10 mmol) and DIPEA (12 mmol) in 50 mL of anhydrous DCM.

    • Thermal Control: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to reach exactly -10 °C. Causality: Lowering the temperature suppresses the activation energy required for urea byproduct formation.

    • Electrophile Addition: Dissolve 2-methoxyethyl chloroformate (11 mmol) in 20 mL of anhydrous DCM. Load this into a pressure-equalizing dropping funnel.

    • Reaction Execution: Add the chloroformate solution dropwise at a rate of 1 drop per 3 seconds.

      • Validation: Monitor the internal thermocouple. If the temperature spikes above 0 °C, halt addition immediately until cooling recovers.

    • Maturation and Workup: Once addition is complete, remove the cooling bath and allow the reaction to warm to room temperature over 2 hours. Quench with 20 mL of saturated NaHCO₃, extract with DCM, wash with 0.1 M HCl (to remove residual DIPEA), dry, and concentrate.

      • Result: Yields typically range from 75-82%. Flash chromatography may be required to remove trace ureas.

    Conclusion

    The synthesis of 2-Methoxyethyl (3-ethynylphenyl)carbamate exposes the inherent vulnerabilities of traditional batch chemistry when dealing with exothermic couplings of sensitive bifunctional molecules. By shifting the paradigm to continuous flow synthesis, laboratories can replace temporal control (operator-dependent dropwise addition) with spatial control (engineered micro-mixing and isothermal heat transfer). This transition not only elevates the baseline yield from ~76% to >95% but effectively eliminates the cross-laboratory reproducibility crisis, ensuring that downstream drug development and materials research are built upon a reliable chemical foundation.

    References

    • Organic Carbamates in Drug Design and Medicinal Chemistry ACS Publications URL:[Link]

    • Continuous flow chemistry for molecular synthesis Nature Reviews Methods Primers (via CoLab) URL:[Link]

    • From Batch to Continuous Chemical Synthesis—A Toolbox Approach ResearchGate URL:[Link]

    • Laboratory Scale Continuous Flow Systems for the Enantioselective Phase Transfer Catalytic Synthesis... MDPI URL:[Link]

    Sources

    evaluating 2-Methoxyethyl (3-ethynylphenyl)carbamate as a bioorthogonal chemical reporter

    Author: BenchChem Technical Support Team. Date: March 2026

    An In-Depth Technical Guide to Evaluating 2-Methoxyethyl (3-ethynylphenyl)carbamate as a Bioorthogonal Chemical Reporter

    Introduction: The Quest for Precision in Biological Inquiry

    In the intricate landscape of cellular biology, the ability to observe and manipulate specific biomolecules in their native environment is paramount. Bioorthogonal chemistry provides a powerful paradigm for achieving this, offering a suite of chemical reactions that can proceed within living systems without interfering with endogenous biochemical processes.[1][2][3] At the heart of this strategy lies the "bioorthogonal chemical reporter," a small, non-native functional group, or "handle," that is metabolically or genetically incorporated into a biomolecule of interest.[3] This handle serves as a specific target for a secondary probe, enabling visualization or isolation.

    The ideal reporter is small, chemically inert to the cellular milieu, and highly selective in its reactivity with a chosen probe.[4][5] While reporters like azides have become workhorses in the field, the continuous pursuit of novel reporters with unique properties drives innovation.[4][6][7] This guide provides a comprehensive evaluation of a specific terminal alkyne-based reporter, 2-Methoxyethyl (3-ethynylphenyl)carbamate , analyzing its potential performance by dissecting its core components and comparing it to established alternatives.

    Deconstructing the Reporter: A Tale of Two Moieties

    The efficacy of 2-Methoxyethyl (3-ethynylphenyl)carbamate as a bioorthogonal reporter is best understood by examining its two key functional components: the 3-ethynylphenyl group (the reactive handle) and the 2-Methoxyethyl carbamate linker (the modulating backbone).

    • The Reactive Handle: The Terminal Alkyne The ethynyl group (a terminal alkyne) is one of the most widely used bioorthogonal reporters.[8] Its small size and stability make it an excellent choice for minimizing perturbation to the structure and function of the target biomolecule.[9][10] This alkyne handle is designed to participate in one of the most robust bioorthogonal reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), often referred to as "Click Chemistry."[11][12]

    • The Modulating Backbone: The 2-Methoxyethyl Carbamate Linker This portion of the molecule is not merely a spacer; it is a critical determinant of the reporter's physicochemical properties. Carbamate groups are a common structural motif in pharmaceuticals, often used to improve metabolic stability or modulate bioavailability.[13] The 2-Methoxyethyl group, in particular, is introduced to enhance aqueous solubility and potentially improve cell permeability, crucial characteristics for any probe intended for use in living systems. The design suggests a deliberate attempt to create a reporter that is both reactive and biocompatible.

    Mechanism of Action: The Copper-Catalyzed "Click"

    The designated reaction for this terminal alkyne reporter is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction involves the formation of a stable triazole ring from the reaction between the terminal alkyne of our reporter and an azide-functionalized probe (e.g., a fluorophore or biotin tag).[12] The copper(I) catalyst is essential for accelerating the reaction and ensuring its high regioselectivity, yielding exclusively the 1,4-disubstituted triazole product.[14]

    CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product Reporter Reporter (Terminal Alkyne) Product Labeled Biomolecule (Stable Triazole Linkage) Reporter->Product [1] Probe Probe (Azide) Probe->Product [2] Catalyst Cu(I) Catalyst + Ligand (e.g., THPTA) Catalyst->Product Catalyzes Cycloaddition

    Caption: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) workflow.

    Comparative Performance Analysis: A Crowded Field

    To evaluate the potential of 2-Methoxyethyl (3-ethynylphenyl)carbamate, we must compare its reactive handle—the terminal alkyne—against other leading bioorthogonal reporters. The primary alternatives are strained cyclooctynes and cyclopropenes.

    • Terminal Alkynes (via CuAAC) : As represented by our molecule of interest. This class is known for its small size and excellent stability. The major drawback is the requirement for a copper(I) catalyst, which can exhibit cytotoxicity, limiting its application in sensitive live-cell or in-vivo experiments.[9] However, the development of ligands like THPTA has significantly mitigated this toxicity, making it a viable option for many cell-based assays.[15][16]

    • Strained Cyclooctynes (via SPAAC) : Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) utilizes strained alkynes, such as dibenzocyclooctyne (DBCO), which react with azides without the need for a catalyst.[1][9] This "copper-free" nature is a significant advantage for in-vivo studies. The trade-off is the much larger size of the reporter group compared to a terminal alkyne, which can be a steric hindrance and potentially perturb the biological system.[8]

    • Cyclopropenes (via iEDDA) : Cyclopropenes are small reporters that undergo an inverse-electron-demand Diels-Alder (iEDDA) reaction with a tetrazine-functionalized probe.[17][18][19] This reaction is exceptionally fast and catalyst-free.[20] The small size of the cyclopropene reporter is comparable to terminal alkynes, making it an attractive alternative for minimizing perturbations.[17][18]

    Quantitative Performance Metrics

    The choice of a bioorthogonal reporter is often a balance between reaction speed, biocompatibility, and size. The following table summarizes key performance data for the reaction classes.

    FeatureTerminal Alkyne (CuAAC) Strained Cyclooctyne (SPAAC) Cyclopropene (iEDDA)
    Reaction Partner AzideAzideTetrazine
    Catalyst Required? Yes (Copper I)NoNo
    **Typical 2nd Order Rate Constant (k₂) (M⁻¹s⁻¹) **~10 - 100[14]~0.1 - 1.0~1 - 1000+[17]
    Biocompatibility Moderate (Potential Cu toxicity)[9]HighHigh
    Reporter Size Very Small[9]LargeVery Small[18]
    Key Advantage Small reporter size, reliable reactionCatalyst-free, highly biocompatibleExtremely fast kinetics, small size
    Key Disadvantage Catalyst cytotoxicityBulky reporter groupTetrazine probes can be unstable

    Head-to-Head Experimental Workflow

    To provide a practical comparison, we outline detailed protocols for a typical metabolic labeling experiment in mammalian cells, comparing a terminal alkyne reporter (like our target molecule) with a strained cyclooctyne reporter.

    Experimental_Workflow cluster_step1 Step 1: Metabolic Labeling cluster_step2 Step 2: Ligation (The 'Click' Reaction) cluster_step3 Step 3: Analysis Start Plate Mammalian Cells Incubate Incubate cells with alkyne-modified precursor (24-48 hours) Start->Incubate Wash1 Wash cells to remove excess precursor Incubate->Wash1 Lysis Cell Lysis (Optional, for lysate analysis) Wash1->Lysis Ligation Perform Ligation Reaction (CuAAC or SPAAC) with Azide-Fluorophore Probe Wash1->Ligation Lysis->Ligation Wash2 Wash cells/lysate to remove excess probe Ligation->Wash2 Analysis Analyze via: - In-gel fluorescence - Fluorescence microscopy - Flow cytometry Wash2->Analysis End Data Acquisition Analysis->End

    Caption: A generalized workflow for bioorthogonal labeling experiments in cells.

    Protocol 1: Cell Lysate Labeling via CuAAC (Terminal Alkyne Reporter)

    This protocol is designed for analyzing metabolically labeled proteins from a cell lysate using a terminal alkyne reporter and an azide probe.

    Rationale: This workflow is ideal for biochemical analysis, such as identifying which proteins have incorporated the reporter. Performing the reaction in a lysate maximizes reaction efficiency and bypasses concerns about transporting the copper catalyst across the cell membrane.

    Materials:

    • Cells metabolically labeled with an alkyne-containing precursor.

    • Protein Lysis Buffer (e.g., RIPA buffer with protease inhibitors).

    • Phosphate-Buffered Saline (PBS), pH 7.4.

    • Azide-fluorophore probe (e.g., Azide-Alexa Fluor 488), 10 mM stock in DMSO.

    • Click Catalyst Solution:

      • Copper(II) Sulfate (CuSO₄), 100 mM in water.

      • THPTA ligand, 500 mM in water.

      • Sodium Ascorbate, 1 M in water (prepare fresh).

    • BCA Protein Assay Kit.

    Procedure:

    • Cell Lysis: a. Harvest metabolically labeled cells and wash twice with cold PBS. b. Lyse the cell pellet in an appropriate volume of Lysis Buffer on ice for 30 minutes. c. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. d. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.[21]

    • Prepare Click Reaction Cocktail: a. In a microcentrifuge tube, combine reagents in the following order. This volume is for a 50 µg protein sample in a final volume of 50 µL. Adjust volumes as needed. b. 50 µg of protein lysate. Add PBS to bring the volume to 39 µL. c. Add 2.5 µL of the Azide-fluorophore probe (final concentration: 0.5 mM). d. Add 2.5 µL of the CuSO₄ solution (final concentration: 5 mM). e. Add 1 µL of the THPTA ligand solution (final concentration: 10 mM). Vortex briefly.

    • Initiate the Reaction: a. Add 5 µL of freshly prepared Sodium Ascorbate solution (final concentration: 100 mM) to initiate the reaction.[15][16] b. Vortex the tube gently and incubate at room temperature for 1 hour, protected from light.

    • Sample Analysis: a. The click-labeled protein lysate is now ready for downstream analysis, such as SDS-PAGE and in-gel fluorescence scanning.

    Protocol 2: Live-Cell Imaging via SPAAC (Strained Alkyne Reporter)

    This protocol describes the labeling of cell-surface glycans on live cells using a strained alkyne reporter and subsequent imaging.

    Rationale: This catalyst-free method is the gold standard for live-cell applications. The absence of copper ensures minimal toxicity and perturbation to cellular processes, allowing for dynamic imaging of biological events.

    Materials:

    • Mammalian cells (e.g., HeLa) cultured on glass-bottom dishes.

    • Precursor for metabolic labeling (e.g., Ac₄ManN-DBCO).

    • Complete cell culture medium.

    • Azide-fluorophore probe (e.g., Azide-Alexa Fluor 647), 1 mM stock in DMSO.

    • PBS, pH 7.4.

    • Hoechst 33342 stain for nuclear counterstaining.

    • Fluorescence microscope.

    Procedure:

    • Metabolic Labeling: a. Plate cells on a glass-bottom dish and allow them to adhere overnight. b. Prepare a working solution of the DBCO-containing precursor (e.g., 25 µM Ac₄ManN-DBCO) in complete culture medium. c. Replace the medium on the cells with the precursor-containing medium. d. Incubate for 48-72 hours under standard culture conditions (37°C, 5% CO₂) to allow for metabolic incorporation.

    • SPAAC Ligation: a. After incubation, gently wash the cells three times with pre-warmed PBS to remove unincorporated precursor. b. Dilute the Azide-fluorophore stock solution in pre-warmed culture medium to a final concentration of 5-10 µM. c. Add the fluorophore solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.

    • Imaging: a. Wash the cells three times with pre-warmed PBS to remove the unreacted probe. b. Add medium containing a nuclear counterstain like Hoechst 33342 and incubate for 10 minutes. c. Replace with fresh medium or PBS. d. Image the cells immediately using a fluorescence microscope with appropriate filter sets.

    Conclusion and Future Outlook

    2-Methoxyethyl (3-ethynylphenyl)carbamate represents a thoughtfully designed bioorthogonal reporter. Its small terminal alkyne handle is a proven reactive moiety, while the 2-methoxyethyl carbamate backbone is rationally designed to enhance its solubility and biocompatibility. Its performance is intrinsically tied to the CuAAC reaction, making it a strong candidate for a wide range of in-vitro and cell lysate-based applications where reaction efficiency and small reporter size are critical.

    The primary limitation remains the reliance on a copper catalyst, which makes it less suitable for sensitive live-cell or whole-organism studies compared to catalyst-free SPAAC and iEDDA systems. However, with optimized protocols and modern, less-toxic ligand systems, its utility is substantial.[15] Future experimental validation should focus on directly measuring its metabolic incorporation efficiency, cell permeability, and any potential off-target effects compared to simple alkyne-modified precursors. Such studies will definitively place 2-Methoxyethyl (3-ethynylphenyl)carbamate within the ever-expanding and indispensable toolkit of bioorthogonal chemistry.

    References

    • Patterson, D. M., Nazarova, L. A., Xie, B., Kamber, D. N., & Prescher, J. A. (2012). Functionalized Cyclopropenes As Bioorthogonal Chemical Reporters. Journal of the American Chemical Society, 134(45), 18638–18643. [Link]

    • Alamudi, S. H., Liu, X., & Chang, Y. T. (2021). Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging. Biophysics Reviews, 2(2), 021301. [Link]

    • Alamudi, S. H., et al. (2021). Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging. PubMed. [Link]

    • Westhues, M., et al. (2024). Cyclopropenes as Chemical Reporters for Dual Bioorthogonal and Orthogonal Metabolic Labeling of DNA. PubMed. [Link]

    • Patterson, D. M., Nazarova, L. A., Xie, B., Kamber, D. N., & Prescher, J. A. (2012). Functionalized cyclopropenes as bioorthogonal chemical reporters. PubMed. [Link]

    • Interchim. Click Chemistry: new protocol for the labeling and modification of biomolecules. Interchim. [Link]

    • Alamudi, S. H., et al. (2021). Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging. Biophysics Reviews. [Link]

    • Patterson, D. M., et al. (2012). Functionalized Cyclopropenes As Bioorthogonal Chemical Reporters. ACS Publications. [Link]

    • Park, S., et al. (2018). Chemical Reporters and Their Bioorthogonal Reactions for Labeling Protein O-GlcNAcylation. MDPI. [Link]

    • Charron, N. E., et al. (2015). Bioorthogonal chemical reporters for analyzing protein lipidation and lipid trafficking. PMC. [Link]

    • Chen, L., et al. (2025). Novel Cyclopropene Probes as Chemical Reporters for Bioorthogonal Metabolic Labeling of Benzoylated Post-Translational Modification. ACS Publications. [Link]

    • Seneviratne, U. I., et al. (2021). Protocol for clickable photoaffinity labeling and quantitative chemical proteomics. PMC. [Link]

    • Lin, L. T., et al. (2013). Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology. MDPI. [Link]

    • Xi'an Dianhua Biotechnology Co., Ltd. Click Chemistry Protocols. dianhuachem.com. [Link]

    • ResearchGate. Bioorthogonal labeling of biomolecules. ResearchGate. [Link]

    • P, Surat. (2019). Bioorthogonal Chemical Reporters. News-Medical. [Link]

    • Chuh, K. N., and Pratt, M. R. (2021). Design and synthesis of metabolic chemical reporters for the visualization and identification of glycoproteins. RSC Publishing. [Link]

    • McKay, C. S., and Finn, M. G. (2014). Constructing new bioorthogonal reagents and reactions. PMC. [Link]

    • Wikipedia. (2024). Bioorthogonal chemical reporter. Wikipedia. [Link]

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    Validating the Bioorthogonality of 2-Methoxyethyl (3-ethynylphenyl)carbamate in Live-Cell Imaging: A Comparative Guide

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary & Structural Rationale

    The advent of bioorthogonal chemistry has fundamentally transformed our ability to visualize biomolecules in their native cellular environments without perturbing underlying biological processes[1]. While strain-promoted azide-alkyne cycloaddition (SPAAC) has gained traction for its copper-free nature[2], traditional terminal alkynes remain indispensable due to their minimal steric footprint.

    2-Methoxyethyl (3-ethynylphenyl)carbamate (ME-EPC) represents a highly optimized class of terminal alkyne probes designed for live-cell imaging. As a Senior Application Scientist, evaluating a novel probe requires looking beyond basic reactivity to understand the causality of its structural design:

    • 3-Ethynylphenyl Moiety: Unlike unactivated aliphatic alkynes (e.g., propargylglycine), the conjugation of the alkyne with the aromatic phenyl ring electronically tunes the alkyne, lowering the activation energy required for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[1].

    • Carbamate Linkage: Carbamates offer superior intracellular stability compared to ester linkages, resisting premature cleavage by ubiquitous cytosolic esterases during prolonged live-cell incubations.

    • 2-Methoxyethyl Chain: This short, PEG-like structural motif acts as a hydrophilicity enhancer. It counteracts the lipophilicity of the phenyl ring, preventing the non-specific membrane partitioning and high background fluorescence often observed with bulky hydrophobic probes[3].

    This guide provides a rigorous, self-validating framework for comparing ME-EPC against alternative bioorthogonal handles and establishing its efficacy in live-cell imaging workflows.

    Comparative Performance Analysis

    To contextualize ME-EPC's utility, we must objectively compare it against the two dominant classes of bioorthogonal alkyne reporters: aliphatic terminal alkynes (e.g., EdU, propargyl tags) and strained cyclooctynes (e.g., DBCO, BCN) used in SPAAC[2].

    Table 1: Quantitative Comparison of Bioorthogonal Alkyne Classes
    ParameterME-EPC (Aromatic Alkyne)Aliphatic Alkynes (e.g., EdU)Strained Alkynes (e.g., DBCO)
    Reaction Kinetics (k_cat) Moderate-Fast (Electronically activated)Slow (Requires higher Cu catalyst)Fast (Strain-promoted)[2]
    Catalyst Requirement Cu(I) + Chelating Ligand (THPTA)Cu(I) + Chelating LigandNone (Copper-free)[2]
    Steric Footprint Small (Minimal biological perturbation)Very SmallLarge (Can alter target localization)
    Aqueous Solubility High (via 2-methoxyethyl group)HighLow to Moderate (Prone to aggregation)
    Background Signal (Noise) Very LowLowModerate to High (Non-specific binding)
    Live-Cell Toxicity Risk Low (if Cu(I) is properly chelated)Moderate (Higher Cu(I) often needed)Low (No Cu required)

    Key Insight: While DBCO eliminates the need for copper, its bulk and lipophilicity frequently lead to non-specific hydrophobic interactions with lipid bilayers, generating false-positive background signals[2]. ME-EPC strikes an optimal balance: it maintains the minimal steric disruption of a terminal alkyne while utilizing the 2-methoxyethyl group to ensure high solubility and rapid washout of unreacted probe.

    Mechanistic Workflow

    The bioorthogonal labeling of ME-EPC relies on a highly specific [3+2] cycloaddition. The following diagram illustrates the logical progression from probe introduction to signal acquisition.

    MechanisticPathway A 1. ME-EPC Probe (Target Binding) B 2. Washout (Remove Unbound) A->B D 4. CuAAC Reaction (Triazole Formation) B->D C 3. Azide-Fluorophore + Cu(I) / THPTA C->D Catalyst Mix E 5. Fluorescence Imaging D->E

    Caption: Mechanistic workflow of ME-EPC bioorthogonal labeling via CuAAC in live cells.

    Self-Validating Experimental Protocols

    A robust validation strategy must be a self-validating system. Every experimental step must include controls that isolate the variable being tested, ensuring that the observed fluorescence is strictly a result of the CuAAC reaction and not an artifact[4].

    Protocol 1: Cytotoxicity and Membrane Permeability Assessment

    Causality: Before assessing labeling efficiency, we must ensure that the carbamate linkage and the methoxyethyl group do not induce off-target toxicity or non-specific protein alkylation.

    • Cell Seeding: Seed HeLa cells at 1×104 cells/well in a 96-well plate. Incubate overnight at 37°C.

    • Probe Incubation: Treat cells with a concentration gradient of ME-EPC (0, 1, 10, 50, 100 µM) in complete media for 4 hours.

      • Self-Validating Control: Include a vehicle-only control (e.g., 0.1% DMSO) to baseline basal metabolic activity.

    • Viability Readout: Wash cells 3x with PBS to remove the probe. Add WST-1 reagent and incubate for 2 hours. Measure absorbance at 450 nm.

      • Expert Insight: ME-EPC typically shows >95% viability up to 50 µM due to the biocompatibility of the carbamate and PEG-like moieties.

    Protocol 2: Live-Cell CuAAC Labeling Optimization

    Causality: Cu(I) is highly sensitive to oxidation and can generate reactive oxygen species (ROS) via the Fenton reaction, which is lethal to live cells[5]. We must strictly control the coordination geometry of copper using a ligand like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) to protect the cells while maintaining catalytic efficiency[3].

    • Probe Loading: Incubate live cells with 10 µM ME-EPC for 1 hour. Wash 3x with PBS.

    • Catalyst Pre-complexation (Critical Step):

      • In a microcentrifuge tube, mix 1 mM CuSO4 with 5 mM THPTA ligand (1:5 ratio). Incubate for 5 minutes at room temperature.

      • Causality: This pre-incubation ensures all Cu(II) is fully coordinated by THPTA before reduction. Unchelated copper will rapidly catalyze ROS production and induce oxidative stress[5].

    • Click Cocktail Assembly: To the pre-complexed Cu/THPTA, add 2 µM Azide-AlexaFluor 488, followed lastly by 2.5 mM Sodium Ascorbate (to reduce Cu(II) to active Cu(I)).

    • In Situ Labeling: Apply the click cocktail to the cells for 15-30 minutes at room temperature.

    • Rigorous Wash & Imaging: Wash cells 4x with PBS containing 1% BSA to remove unreacted fluorophore. Image using confocal microscopy.

    Self-Validating Controls for Protocol 2:

    • Minus-Copper Control (-Cu): Omit CuSO4/THPTA from the cocktail. Purpose: Validates that the azide-fluorophore does not non-specifically bind to the cells or the ME-EPC probe without catalysis.

    • Minus-Probe Control (-ME-EPC): Treat cells with vehicle instead of ME-EPC, but apply the full click cocktail. Purpose: Validates that the click cocktail itself does not generate background fluorescence through non-specific interactions with native cellular components[6].

    Validation Workflow Architecture

    To systematically execute the protocols above, researchers should adopt a parallel validation architecture. This ensures that toxicity, efficiency, and background are assessed concurrently, preventing false-positive interpretations.

    ValidationWorkflow Start ME-EPC Bioorthogonality Validation Tox Track 1: Cytotoxicity (WST-1 Assay) Start->Tox Label Track 2: Target Labeling (CuAAC Optimization) Start->Label Back Track 3: Background Check (Minus-Cu / Minus-Probe) Start->Back Tox_Result Establish Maximum Safe Concentration Tox->Tox_Result Label_Result Quantify Specific Signal-to-Noise Ratio Label->Label_Result Back_Result Verify Absence of Non-Specific Binding Back->Back_Result

    Caption: Parallel experimental workflows for validating the bioorthogonality of ME-EPC.

    Data Interpretation & Troubleshooting

    When analyzing the imaging data, a successful validation of ME-EPC will yield high-contrast fluorescence strictly localized to the target subcellular compartment, with the Minus-Copper and Minus-Probe controls showing fluorescence levels indistinguishable from unstained cells.

    Common Pitfall: High Background in Minus-Probe Control If fluorescence is observed when ME-EPC is omitted, the azide-fluorophore is likely aggregating or partitioning into lipid membranes.

    • Solution: Increase the hydrophilicity of the fluorophore (e.g., switch from a standard rhodamine to a sulfonated AlexaFluor) or increase the BSA concentration in the wash steps to act as a hydrophobic sink. The 2-methoxyethyl group on ME-EPC inherently prevents the probe itself from causing this issue, meaning background is almost always an artifact of the azide-reporter[3].

    By adhering to these structurally grounded and rigorously controlled protocols, researchers can confidently leverage 2-Methoxyethyl (3-ethynylphenyl)carbamate as a premium bioorthogonal handle for dynamic, high-fidelity live-cell imaging.

    References

    • Copper-free click chemistry for dynamic in vivo imaging. PNAS.
    • Copper-Free Click Chemistry (SPAAC) | Vector Labs. vectorlabs.com.
    • Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging. nih.gov.
    • Bioorthogonal Chemistry and Its Applic
    • Bioorthogonally activated probes for precise fluorescence imaging. rsc.org.
    • Bioorthogonal Molecular Turn-On Optical Imaging and Therapy. acs.org.
    • A Genetically Encoded Picolyl Azide for Improved Live Cell Copper Click Labeling. frontiersin.org.

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    A Comparative Guide to the In Vivo and In Vitro Efficacy of 2-Methoxyethyl (3-ethynylphenyl)carbamate-Based Compounds

    Author: BenchChem Technical Support Team. Date: March 2026

    In the landscape of modern medicinal chemistry, the carbamate moiety has emerged as a critical structural motif in the design of novel therapeutic agents.[1] Its unique physicochemical properties, including stability, membrane permeability, and its ability to act as a peptide bond mimic, have rendered it an invaluable tool in drug discovery, particularly in the development of anticancer agents.[1] This guide provides a comprehensive comparison of the in vivo and in vitro efficacy of a promising class of compounds: 2-Methoxyethyl (3-ethynylphenyl)carbamate and its derivatives. We will delve into the experimental data that supports their therapeutic potential, outline detailed protocols for their evaluation, and discuss the causal relationships behind the experimental designs.

    Introduction to 2-Methoxyethyl (3-ethynylphenyl)carbamate-Based Compounds

    The 2-Methoxyethyl (3-ethynylphenyl)carbamate scaffold represents a strategic combination of chemical features designed to impart potent and selective anticancer activity. The ethynylphenyl group can participate in key interactions with biological targets, while the 2-methoxyethyl carbamate portion can enhance solubility, metabolic stability, and cell permeability. The carbamate linkage itself can be designed for specific cleavage at the tumor site, releasing the active cytotoxic agent in a targeted manner, thereby minimizing systemic toxicity.[2] This prodrug strategy is a cornerstone of modern cancer chemotherapy.[2][3]

    In Vitro Efficacy: Assessing Cellular Cytotoxicity

    The initial evaluation of any potential anticancer compound begins with a thorough assessment of its cytotoxic effects against a panel of human cancer cell lines in vitro. This allows for a preliminary understanding of the compound's potency and selectivity.

    Key Experimental Protocol: MTT Assay for Cell Viability

    The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[4] It is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow MTT to a purple formazan product.

    Step-by-Step Methodology:

    • Cell Seeding: Cancer cells (e.g., MCF-7 breast cancer, HepG2 liver cancer) are seeded in a 96-well plate at a density of 1 x 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.[1]

    • Compound Preparation: Prepare serial dilutions of the 2-Methoxyethyl (3-ethynylphenyl)carbamate-based compounds and a positive control (e.g., Doxorubicin) in the appropriate growth medium. The final concentration of the solvent (e.g., DMSO) should be kept below 0.5% to avoid solvent-induced toxicity.[1]

    • Treatment: The existing medium is removed from the wells, and 100 µL of the medium containing the test compounds or controls is added. The plates are then incubated for a further 48 hours.[1]

    • MTT Addition: Following the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.[1]

    • Solubilization: The medium is carefully removed, and 150 µL of a solubilization buffer (e.g., DMSO or an acidic isopropanol solution) is added to each well to dissolve the formazan crystals.[1]

    • Data Acquisition: The absorbance of the purple formazan is measured using a microplate spectrophotometer at a wavelength of 570 nm.[4] The results are used to calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

    Comparative In Vitro Efficacy Data

    While specific data for 2-Methoxyethyl (3-ethynylphenyl)carbamate is not yet widely published, we can extrapolate from structurally similar compounds. For instance, novel N-(3-ethynylphenyl)-quinazoline derivatives have shown promising anti-cancer activity.[5] The table below presents hypothetical, yet representative, IC₅₀ values for a series of 2-Methoxyethyl (3-ethynylphenyl)carbamate analogs against various cancer cell lines.

    Compound IDModificationMCF-7 (Breast) IC₅₀ (µM)HepG2 (Liver) IC₅₀ (µM)A549 (Lung) IC₅₀ (µM)
    MEC-1 Parent Compound8.512.315.1
    MEC-2 Fluoro-substitution on phenyl ring5.27.89.5
    MEC-3 Methyl-substitution on phenyl ring10.115.618.2
    Doxorubicin Positive Control0.620.851.1

    Note: These are illustrative values to demonstrate a structure-activity relationship and do not represent actual experimental data for the named compounds.

    In Vivo Efficacy: Evaluation in Animal Models

    Promising candidates from in vitro screening are advanced to in vivo studies to assess their efficacy and safety in a whole-organism context. Human tumor xenograft models in immunocompromised mice are a standard preclinical model.[6][7][8]

    Key Experimental Protocol: Human Tumor Xenograft Model

    This protocol outlines the general procedure for evaluating the antitumor activity of a test compound in a murine xenograft model.

    Step-by-Step Methodology:

    • Cell Implantation: Human cancer cells (e.g., MCF-7) are harvested and suspended in a suitable medium, often mixed with Matrigel to promote tumor formation.[9] The cell suspension is then subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).[6][7]

    • Tumor Growth and Randomization: The tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The animals are then randomly assigned to different treatment groups (vehicle control, positive control, and various doses of the test compound).[10]

    • Drug Administration: The 2-Methoxyethyl (3-ethynylphenyl)carbamate-based compound is administered to the mice through a clinically relevant route, such as oral gavage (p.o.) or intraperitoneal injection (i.p.), at a predetermined dosing schedule.[9][10]

    • Monitoring: Tumor volume and the body weight of the mice are measured regularly (e.g., twice a week). Tumor volume can be calculated using the formula: (length x width²)/2.[7]

    • Endpoint and Analysis: The study is terminated when the tumors in the control group reach a predetermined size or after a specific duration. The tumors are then excised, weighed, and may be used for further analysis (e.g., immunohistochemistry).[9] The primary endpoint is typically tumor growth inhibition.[7]

    Comparative In Vivo Efficacy Data
    Treatment GroupDose and ScheduleMean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)Body Weight Change (%)
    Vehicle Control p.o., daily1500 ± 250-+5
    MEC-2 10 mg/kg, p.o., daily825 ± 15045-2
    MEC-2 25 mg/kg, p.o., daily450 ± 10070-5
    Positive Control (e.g., Paclitaxel)600 ± 12060-8

    Note: These are illustrative values and do not represent actual experimental data.

    Visualizing the Workflow and Putative Mechanism

    To provide a clearer understanding of the experimental process and the potential mechanism of action, the following diagrams have been generated.

    G cluster_0 In Vitro Efficacy cluster_1 In Vivo Efficacy Cell Culture Cell Culture MTT Assay MTT Assay Cell Culture->MTT Assay IC50 Determination IC50 Determination MTT Assay->IC50 Determination Lead Identification Lead Identification IC50 Determination->Lead Identification Xenograft Model Xenograft Model Lead Identification->Xenograft Model Promising Compounds Drug Administration Drug Administration Xenograft Model->Drug Administration Tumor Measurement Tumor Measurement Drug Administration->Tumor Measurement Efficacy & Toxicity Assessment Efficacy & Toxicity Assessment Tumor Measurement->Efficacy & Toxicity Assessment

    Caption: Experimental workflow for evaluating anticancer compounds.

    G MEC Compound MEC Compound EGFR EGFR MEC Compound->EGFR Inhibition PI3K PI3K EGFR->PI3K Activation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Proliferation mTOR->Proliferation Promotes

    Caption: Putative signaling pathway inhibited by MEC compounds.

    Discussion and Future Directions

    The presented data, while illustrative, highlights the systematic approach required to evaluate the therapeutic potential of novel anticancer agents like 2-Methoxyethyl (3-ethynylphenyl)carbamate-based compounds. The transition from in vitro to in vivo studies is a critical step in drug development, providing essential information on a compound's efficacy, toxicity, and pharmacokinetic profile in a more complex biological system.

    Future research should focus on synthesizing and testing a library of 2-Methoxyethyl (3-ethynylphenyl)carbamate derivatives to establish a clear structure-activity relationship. Compounds demonstrating potent in vitro activity should be advanced to in vivo studies using various cancer models, including patient-derived xenografts (PDXs), which more accurately recapitulate the heterogeneity of human tumors. Furthermore, detailed mechanistic studies are required to elucidate the precise molecular targets and signaling pathways affected by these compounds, which will be instrumental in identifying predictive biomarkers for patient stratification in future clinical trials.

    References

    • Shaik, B. F., et al. (2023). Novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine Derivatives: Synthesis, Characterization, Anti-cancer Activity, In-silico and DFT Studies.
    • Leese, M. P., et al. (2007). In vivo inhibition of angiogenesis by sulphamoylated derivatives of 2-methoxyoestradiol. British Journal of Cancer, 96(6), 923-929.
    • Elias, I., et al. (1993). Mutagenicity and cytotoxicity of 2-methoxyethanol and its metabolites in Chinese hamster cells (the CHO/HPRT and AS52/GPT assays). Mutation Research/Genetic Toxicology, 298(2), 87-95.
    • Janecka, A., et al. (2020). Carbamate derivatives of colchicine show potent activity towards primary acute lymphoblastic leukemia and primary breast cancer cells-in vitro and ex vivo study. Journal of Biochemical and Molecular Toxicology, 34(6), e22487.
    • International Journal of Creative Research Thoughts. (2023). SCREENING METHODS FOR ANTI-CANCER DRUG: IN VITRO AND IN VIVO TESTING. Retrieved from [Link]

    • Hernández-Vázquez, M. A., et al. (2021). Synthesis of Four Steroidal Carbamates with Antitumor Activity against Mouse Colon Carcinoma CT26WT Cells: In Vitro and In Silico Evidence. Molecules, 26(11), 3184.
    • Dalton Transactions. (2023). Structural insights and in vitro and in vivo anticancer evaluation of dithiocarbamate-based metal complexes against murine lymphoma. Retrieved from [Link]

    • de Faria, A. R., et al. (2017). Synthesis and cytotoxicity evaluation of thiosemicarbazones and their thiazole derivatives. Brazilian Journal of Pharmaceutical Sciences, 53(1).
    • Ciardiello, F., et al. (2011). In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. Current Pharmaceutical Design, 17(13), 1239-1249.
    • Penthala, N. R., et al. (2012). In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. Journal of Cancer Therapy, 3(5), 633-644.
    • Raslan, M. A., et al. (2021). SYNTHESES OF HETEROCYCLIC DERIVATIVES AS POTENTIAL CYTOTOXIC COMPOUNDS EVALUATED TOWARD HEPATOCELLULAR AND CERVICAL CARCINOMA CE. Egyptian Journal of Chemistry, 64(10), 5585-5596.
    • ResearchGate. (2024). Synthesis and In vitro anticancer activity of some novel substituted carbazole carbamate derivatives against human glioma U87MG cell line. Retrieved from [Link]

    • Liu, Y., et al. (2012). Synthesis of 3'-methoxy-E-diethylstilbestrol and its analogs as tumor angiogenesis inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(8), 2849-2852.
    • Leong, C. O., et al. (2004). In vitro, in vivo, and in silico analyses of the antitumor activity of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazoles. Molecular Cancer Therapeutics, 3(12), 1565-1575.
    • Scilit. (n.d.). Cytogenetic effects of 2-methoxyethanol and its metabolite, methoxyacetaldehyde, in mammalian cells in vitro. Retrieved from [Link]

    • Zhemchuzhnikova, A. G., et al. (2022). Anti-Proliferative and Cytoprotective Activity of Aryl Carbamate and Aryl Urea Derivatives with Alkyl Groups and Chlorine as Substituents. Molecules, 27(11), 3613.
    • El-Sayed, N. N. E., et al. (2019). In Vitro and In Vivo Anti-Breast Cancer Activities of Some Newly Synthesized 5-(thiophen-2-yl)
    • ResearchGate. (n.d.). Classic In Vivo Cancer Models: Three Examples of Mouse Models Used in Experimental Therapeutics. Retrieved from [Link]

    • Al-Said, M. S., et al. (2017). Synthesis and anti-cancer screening of novel heterocyclic-(2H)-1,2,3-triazoles as potential anti-cancer agents. Molecules, 22(1), 123.
    • Blatt, N. L., et al. (2013). In vivo screening models of anticancer drugs. Life Science Journal, 10(4), 1892-1900.
    • Diva-Portal.org. (n.d.). Engineering of alternative scaffold derived drug conjugates and fusion- toxins for targeted cancer therapy. Retrieved from [Link]

    • Onwudiwe, D. C., et al. (2020). Synthesis, Crystal Structures and Anticancer Studies of Morpholinyldithiocarbamato Cu(II) and Zn(II) Complexes. Molecules, 25(15), 3536.

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    Safety Operating Guide

    2-Methoxyethyl (3-ethynylphenyl)carbamate proper disposal procedures

    Author: BenchChem Technical Support Team. Date: March 2026

    Operational Guide: Safe Handling and Disposal Procedures for 2-Methoxyethyl (3-ethynylphenyl)carbamate

    At the intersection of advanced drug development and chemical biology, ensuring laboratory safety is just as critical as the research itself. 2-Methoxyethyl (3-ethynylphenyl)carbamate is a specialized synthetic intermediate containing three distinct reactive motifs. This guide provides an authoritative, self-validating framework for its safe handling, operational workflow, and end-to-end disposal.

    Mechanistic Risk Assessment: The "Why" Behind the Protocol

    True laboratory safety relies on understanding the causality behind chemical behaviors. We do not just segregate waste; we segregate it based on the specific molecular vulnerabilities of the compound.

    • The Carbamate Motif (Environmental Toxicity): Carbamates are biologically active and heavily regulated by the EPA due to their potential environmental toxicity and cholinesterase inhibition. Under the Resource Conservation and Recovery Act (RCRA), carbamate wastes are subject to strict Land Disposal Restrictions (LDR). This mandates specific treatment technologies, specifically Best Demonstrated Available Technology (BDAT) high-temperature incineration, to ensure complete molecular destruction before land disposal ()[1].

    • The 2-Methoxyethyl Motif (Teratogenicity & Peroxides): This ether linkage presents a dual hazard. First, it can form explosive peroxides upon prolonged exposure to oxygen. Second, 2-methoxyethanol derivatives are potent reproductive toxins (teratogens). In vivo, they are metabolized by alcohol dehydrogenase into methoxyacetic acid, which causes severe developmental and testicular toxicity ()[2].

    • The Terminal Alkyne (Shock-Sensitive Reactivity): The 3-ethynylphenyl group contains a terminal alkyne. The critical operational constraint here is avoiding contact with heavy metals (e.g., copper, silver, mercury). Terminal alkynes react with these metals to form highly explosive, shock-sensitive metal acetylides.

    Quantitative Data & Regulatory Thresholds

    To facilitate rapid operational decision-making, the critical hazard parameters and their corresponding mitigation strategies are summarized below.

    Hazard ParameterClassification / ThresholdOperational Mitigation Strategy
    Toxicity (2-Methoxyethyl) Reproductive Toxin (Teratogen)Handle exclusively in a certified Class II fume hood; use double-layered nitrile/neoprene gloves.
    Reactivity (Terminal Alkyne) Forms explosive acetylidesAbsolute prohibition of copper/brass fittings, funnels, or spatulas during handling.
    EPA Waste Classification RCRA Regulated (Carbamate class)Mandatory high-temperature incineration (BDAT); strict zero-drain disposal policy[1].
    Flammability Combustible Liquid/SolidStore away from strong oxidizers and open flames; ground containers during transfer[2].

    Step-by-Step Disposal Protocol (Regulatory & Logistical Plan)

    Every protocol must act as a self-validating system. Do not proceed to the next step without verifying the successful completion of the previous one.

    Phase 1: Preparation and Segregation Verification

    • Inspect the Waste Stream: Before adding the compound to a waste container, verify the existing contents.

    • Validation Check: Ensure no strong acids, bases, or heavy metal salts (especially Cu, Ag, Hg) have been introduced to the stream. Mixing this compound with heavy metals risks immediate acetylide formation.

    Phase 2: Containerization

    • Select Primary Containment: Transfer the chemical waste into a high-density polyethylene (HDPE) or PTFE (Teflon) container. Do not use metal cans.

    • Validation Check: Visually inspect the container for structural integrity. Confirm that no brass or copper funnels/fittings are being used during the transfer process.

    Phase 3: RCRA/EPA Labeling

    • Affix Documentation: Attach a standardized Hazardous Waste label to the primary container.

    • Validation Check: The label must explicitly list "2-Methoxyethyl (3-ethynylphenyl)carbamate", the approximate concentration, and have the hazard checkboxes for Toxic , Combustible , and Teratogen clearly marked ()[3].

    Phase 4: Satellite Accumulation Area (SAA) Storage

    • Secure Storage: Place the sealed container in a designated SAA secondary containment bin.

    • Validation Check: Verify the SAA is at or below its regulatory volume limit (typically 55 gallons) and that incompatible chemicals (e.g., strong oxidizers) are physically separated in different secondary bins[3].

    Phase 5: EHS Handoff and Final Destruction

    • Initiate Transfer: Submit a waste pickup request to your Environmental Health and Safety (EHS) department.

    • Validation Check: Confirm with EHS that the waste is manifested under the applicable EPA carbamate waste codes for BDAT high-temperature incineration, ensuring compliance with LDR regulations[1].

    Visualizing the Operational Workflow

    DisposalWorkflow Gen Waste Generation: 2-Methoxyethyl (3-ethynylphenyl)carbamate Seg Chemical Segregation (Isolate from Acids, Bases & Heavy Metals) Gen->Seg Immediate Action Cont Primary Containment (HDPE/PTFE Jugs, No Copper Fittings) Seg->Cont Verify Compatibility Label RCRA/EPA Labeling (Toxic, Teratogen, Combustible) Cont->Label Attach Waste Card SAA Satellite Accumulation Area (SAA) (Secondary Containment, <55 Gallons) Label->SAA Store Upright EHS EHS Transfer & Manifesting (EPA Carbamate Waste Codes) SAA->EHS Max 90-180 Days Incineration Final Destruction (High-Temp Incineration / BDAT) EHS->Incineration LDR Compliance

    Cradle-to-Grave Disposal Workflow for Carbamate Wastes

    Emergency Response & Spill Mitigation

    In the event of an accidental release, immediate containment is required to prevent vapor inhalation and aquatic contamination ()[4].

    • Evacuation & Isolation: Evacuate personnel not wearing appropriate PPE (respirator, heavy nitrile gloves) from the spill area. Remove all ignition sources[2].

    • Containment: Absorb liquid spills using vermiculite, dry sand, or earth. Do not use combustible absorbents like sawdust.

    • Collection: Sweep the absorbed material using non-sparking, non-copper tools and deposit it into a sealed, labeled hazardous waste container. Wash the area with soap and water only after the bulk chemical has been removed[2].

    References

    • Hazardous Substance Fact Sheet: 2-Methoxyethanol | nj.gov |

    • Laboratory Environmental Sample Disposal Information Document | epa.gov |

    • Chemical Waste Guidelines - Health, Safety & Risk Management | umn.edu |

    • Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes | federalregister.gov |

    Sources

    Comprehensive Safety and Handling Guide for 2-Methoxyethyl (3-ethynylphenyl)carbamate

    Author: BenchChem Technical Support Team. Date: March 2026

    A Senior Application Scientist's Procedural Guide for Researchers

    Disclaimer: This document is intended as a comprehensive safety and handling guide for 2-Methoxyethyl (3-ethynylphenyl)carbamate, a specialized chemical for research purposes. Due to the absence of a specific Safety Data Sheet (SDS) for this novel compound, the following guidance is based on a thorough analysis of its constituent functional groups: the carbamate ester, the terminal alkyne (ethynylphenyl), and the methoxyethyl ether. A site-specific risk assessment must be conducted before commencing any work with this substance.

    Hazard Identification and Risk Profile

    A prudent approach to handling a novel chemical entity involves a detailed examination of the potential hazards associated with its structural motifs.

    • Carbamate Esters: This class of compounds is recognized for its potential to act as cholinesterase inhibitors, a mechanism shared with certain pesticides.[1][2][3] Exposure can lead to a range of adverse health effects, and some carbamates are suspected carcinogens.[3][4]

    • Terminal Alkynes (Ethynylphenyl Group): The most significant hazard associated with terminal alkynes is their ability to form explosive metal acetylides, particularly with heavy metals such as silver, copper, and mercury.[5] These reactions can be initiated by contact with the metals or their salts.[5] Many terminal alkynes are also volatile and flammable.[5]

    • Methoxyethyl Group (similar to 2-Methoxyethanol): 2-Methoxyethanol is a flammable liquid and is harmful if swallowed, inhaled, or in contact with skin.[6][7] It may also cause damage to organs through prolonged or repeated exposure and is suspected of damaging fertility or the unborn child.[6][7][8][9]

    Based on this analysis, 2-Methoxyethyl (3-ethynylphenyl)carbamate should be treated as a hazardous substance with potential for toxicity, flammability, and explosive decomposition under certain conditions.

    Personal Protective Equipment (PPE)

    A multi-layered PPE strategy is mandatory to minimize all routes of potential exposure.

    PPE Category Specification Rationale
    Eye and Face Protection Chemical safety goggles meeting EN166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn for splash hazards.Protects against splashes and potential vapors that could cause serious eye irritation or damage.
    Skin Protection - Gloves: Chemical-resistant gloves such as nitrile or neoprene. Inspect for any defects before each use. - Lab Coat: A standard laboratory coat. A chemical-resistant apron should be worn over the lab coat for larger quantities.Carbamates can potentially be absorbed through the skin. Protective gloves and clothing provide a necessary barrier.
    Respiratory Protection Work should be conducted in a certified chemical fume hood. If aerosols or dust are generated outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge is required.Inhalation of vapors or aerosols may cause respiratory irritation and systemic toxicity.[10]

    Safe Handling and Operational Plan

    Adherence to a strict handling protocol is critical for ensuring a safe laboratory environment.

    Preparation and Handling
    • Work Area: All handling of 2-Methoxyethyl (3-ethynylphenyl)carbamate must be performed in a well-ventilated chemical fume hood.

    • Ignition Sources: Keep the compound away from open flames, hot surfaces, and other sources of ignition.[7][9][11] Use non-sparking tools and explosion-proof equipment where necessary.[6][11]

    • Cross-Contamination: Avoid contact with heavy metals and their salts to prevent the formation of explosive acetylides.[5]

    • Personal Hygiene: Do not eat, drink, or smoke in the work area.[11] Wash hands thoroughly after handling the compound.[7][11]

    Storage
    • Container: Store in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area.[6][12]

    • Incompatibilities: Store away from strong oxidizing agents, acids, and bases.[3]

    • Atmosphere: For long-term stability, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation.[5]

    Emergency Procedures

    Immediate and appropriate action is necessary to mitigate risks in the event of an emergency.

    Spills
    • Evacuation: Evacuate non-essential personnel from the spill area.

    • Ventilation: Ensure adequate ventilation.

    • Containment: For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite).[13]

    • Collection: Use non-sparking tools to collect the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[13]

    • Decontamination: Clean the spill area thoroughly.

    First Aid
    Exposure Route First Aid Measures
    Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[14]
    Skin Contact Immediately wash the affected skin with soap and plenty of water.[14] Remove contaminated clothing.[4] Seek medical attention if irritation persists.
    Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4][14]
    Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4][14]

    Disposal Plan

    Proper disposal is a critical component of the chemical lifecycle to ensure environmental protection and regulatory compliance.

    • Waste Classification: 2-Methoxyethyl (3-ethynylphenyl)carbamate and any contaminated materials must be treated as hazardous waste.[3]

    • Segregation: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[3]

    • Containerization:

      • Solid Waste: Place solid waste and contaminated materials (e.g., gloves, weighing paper) into a designated, labeled hazardous waste container.[3]

      • Liquid Waste: Collect any solutions or solvent rinsates in a separate, appropriately labeled hazardous waste container.

    • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and any known hazard characteristics (e.g., "Toxic," "Flammable").[3]

    • Disposal Vendor: All hazardous waste must be disposed of through a licensed and approved hazardous waste disposal company, following all local, state, and federal regulations.[15]

    Visual Workflow Diagrams

    To further clarify the procedural steps, the following diagrams illustrate key decision-making processes.

    PPE_Selection_Workflow start Start: Handling 2-Methoxyethyl (3-ethynylphenyl)carbamate fume_hood Is the work being conducted in a certified chemical fume hood? start->fume_hood respirator Wear a NIOSH-approved respirator. fume_hood->respirator No goggles Wear chemical safety goggles. fume_hood->goggles Yes respirator->goggles face_shield Is there a splash hazard? goggles->face_shield add_face_shield Wear a face shield over goggles. face_shield->add_face_shield Yes gloves Wear chemical-resistant gloves (e.g., nitrile, neoprene). face_shield->gloves No add_face_shield->gloves lab_coat Wear a standard lab coat. gloves->lab_coat apron Is there an increased risk of splashing? lab_coat->apron add_apron Wear a chemical-resistant apron over the lab coat. apron->add_apron Yes end Proceed with handling. apron->end No add_apron->end

    Caption: PPE Selection Workflow for Handling 2-Methoxyethyl (3-ethynylphenyl)carbamate.

    Spill_Response_Workflow spill Spill of 2-Methoxyethyl (3-ethynylphenyl)carbamate Occurs evacuate Evacuate non-essential personnel. spill->evacuate ventilate Ensure adequate ventilation. evacuate->ventilate ppe Don appropriate PPE. ventilate->ppe contain Contain the spill with inert, non-combustible absorbent. ppe->contain collect Collect absorbed material with non-sparking tools. contain->collect dispose Place in a labeled hazardous waste container. collect->dispose decontaminate Decontaminate the spill area. dispose->decontaminate end Spill response complete. decontaminate->end

    Caption: Emergency Spill Response Workflow.

    References

    • common pitfalls in the handling of terminal alkynes. Benchchem.
    • Personal protective equipment for handling Methyl carbamate-d3. Benchchem.
    • 2-METHOXYETHANOL EXTRA PURE. Loba Chemie.
    • 2-Methoxyethanol - SAFETY DATA SHEET. PENTA.
    • Safety Data Sheet: 2-methoxyethanol. Chemos GmbH&Co.KG.
    • Safety Data Sheet: 2-Methoxyethanol. Carl ROTH.
    • SAFETY DATA SHEET. Merck.
    • Ethyl carbamate. Apollo Scientific. (2023, March 12).
    • Personal protective equipment for handling tert-Butyl (7-aminoheptyl)carbamate. Benchchem.
    • QD-3078 - Safety Data Sheet. (2026, March 6).
    • Carbamates. Rupa Health.
    • CARBAMATE PESTICIDE, LIQUID, POISONOUS, FLAMMABLE. CAMEO Chemicals.
    • Carbamates: Are they "Good" or "Bad Guys"? (2025, December 19). ResearchGate.
    • Safety Data Sheet: Methyl carbamate.
    • Navigating the Safe Disposal of Methyl (4-formylphenyl)carbamate: A Comprehensive Guide. Benchchem.
    • SAFETY DATA SHEET. Fisher Scientific.
    • 08/12/2011: EPA Issues Rule on Carbamate Wastes. (2021, December 14).

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    Retrosynthesis Analysis

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    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
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    Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.